2-Amino-N-ethylbenzenesulfonanilide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-ethyl-N-phenylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-2-16(12-8-4-3-5-9-12)19(17,18)14-11-7-6-10-13(14)15/h3-11H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZNTECZWGFYMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058839 | |
| Record name | Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81-10-7 | |
| Record name | 2-Amino-N-ethyl-N-phenylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-N-ethylbenzenesulfonanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-N-ethylbenzenesulfonanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81263 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-N-ethylbenzenesulphonanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.205 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Amino-N-ethylbenzenesulfonanilide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32BJ6BB8WV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"2-Amino-N-ethylbenzenesulfonanilide" CAS number and molecular structure
An In-Depth Technical Guide to 2-Amino-N-ethylbenzenesulfonanilide (CAS: 81-10-7)
Executive Summary
This technical guide provides a comprehensive overview of this compound (CAS No: 81-10-7), a versatile organic compound with significance in industrial chemistry. The document delineates its chemical identity, molecular structure, and core physicochemical properties. A detailed, proposed synthetic pathway is presented, grounded in established organic chemistry principles, offering researchers a robust framework for its preparation. While its primary documented application is as a crucial intermediate in the synthesis of acid dyes, this guide also explores its potential relevance in medicinal chemistry, contextualized by the well-established bioactivity of the sulfonamide functional group. The guide concludes with essential safety, handling, and toxicological information to ensure its proper management in a laboratory and industrial setting.
Chemical Identity and Structure
Key Identifiers
A precise understanding of a chemical entity begins with its fundamental identifiers. The following table summarizes the key nomenclature and registration data for this compound.
| Identifier | Value | Source(s) |
| CAS Registry Number | 81-10-7 | [1][2][3] |
| IUPAC Name | 2-amino-N-ethyl-N-phenylbenzenesulfonamide | [3] |
| Molecular Formula | C₁₄H₁₆N₂O₂S | [1][2][3] |
| SMILES | CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2N | [3][4] |
| InChI Key | OXZNTECZWGFYMM-UHFFFAOYSA-N | [1][4] |
| Synonyms | This compound, N-Ethyl-N-phenyl-o-aminobenzenesulfonamide | [1][3] |
Molecular Structure Elucidation
The molecular architecture of this compound is characterized by several key functional groups that dictate its chemical behavior and utility. The core of the molecule is a benzenesulfonamide structure. Attached to the sulfonamide nitrogen are both an ethyl group (-CH₂CH₃) and a phenyl group (-C₆H₅), making it a tertiary sulfonamide. Crucially, a primary amine group (-NH₂) is substituted at the ortho (2-position) of the benzene ring originating from the sulfonyl group. This primary aromatic amine is a key reactive site, particularly for diazotization reactions, which is fundamental to its application in dye synthesis.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, application, and process design. This compound is typically a white to off-white or grayish-white crystalline solid[4][5]. Its properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 276.35 g/mol | [1][2] |
| Melting Point | 56-60 °C | [2][5] |
| Boiling Point | 445.4 °C at 760 mmHg | [2][5] |
| Density | 1.28 g/cm³ | [2][5] |
| Appearance | White to off-white crystalline solid / Grayish-white powder | [4][5] |
| Solubility | Reported to be soluble in water and polar organic solvents | [4] |
| Flash Point | 223.1 °C | [2][5] |
Synthesis and Manufacturing
While specific industrial manufacturing protocols are often proprietary, a chemically sound and logical synthetic route can be proposed based on fundamental principles of organic chemistry. The synthesis hinges on the formation of the sulfonamide bond followed by the introduction or revealing of the ortho-amino group.
Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the sulfonamide C-S bond and the C-N bond of the aniline precursor. The most practical strategy is a two-step process: first, the formation of a sulfonamide bond between N-ethylaniline and a protected or pre-functionalized benzenesulfonyl chloride, followed by the functionalization of the benzene ring. A more direct and efficient route involves starting with a precursor where the amino group is masked, typically as a nitro group, which is then reduced in the final step.
Proposed Synthetic Pathway
The proposed synthesis involves the reaction of 2-nitrobenzenesulfonyl chloride with N-ethylaniline to form the sulfonamide intermediate, followed by a standard reduction of the nitro group to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a self-validating system for the laboratory-scale synthesis of this compound.
Step 1: Synthesis of N-Ethyl-N-phenyl-2-nitrobenzenesulfonamide
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add N-ethylaniline (1.0 eq) and anhydrous dichloromethane (DCM, 3 mL/mmol). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Dissolve 2-nitrobenzenesulfonyl chloride (1.05 eq) and pyridine (1.1 eq) in anhydrous DCM (2 mL/mmol). Add this solution dropwise to the stirred N-ethylaniline solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the N-ethylaniline spot indicates reaction completion.
-
Workup: Quench the reaction by adding 1M HCl (aq). Transfer the mixture to a separatory funnel. Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from ethanol to yield the intermediate as a solid.
Step 2: Synthesis of this compound
-
Setup: In a 500 mL round-bottom flask, combine the N-Ethyl-N-phenyl-2-nitrobenzenesulfonamide intermediate (1.0 eq), ethanol, and water (e.g., in a 4:1 ratio).
-
Reagent Addition: Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC. The disappearance of the nitro-intermediate spot and the appearance of a new, more polar spot indicates product formation.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the iron salts, washing the pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting aqueous residue can be extracted with ethyl acetate. Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude this compound.
-
Final Purification & Validation: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain the final product. Validate the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications and Scientific Context
Primary Application: Dye Intermediate
The principal industrial application of this compound is as a key intermediate in the manufacture of acid dyes[2][5]. The ortho-amino group on the benzene ring is readily diazotized using nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt. This highly reactive intermediate is then coupled with various aromatic compounds (coupling components) such as phenols or naphthols to form brightly colored azo dyes. The sulfonamide portion of the molecule often serves to enhance water solubility and improve the dye's affinity for proteinaceous fibers like wool and silk.
Potential in Medicinal Chemistry: The Sulfonamide Moiety
While this specific molecule is not a marketed drug, its core structure contains the sulfonamide functional group, a well-established pharmacophore in drug discovery. Sulfonamide-based drugs, famously known as "sulfa drugs," were the first class of effective systemic antibacterial agents. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria. Because humans obtain folic acid from their diet and do not possess the DHPS enzyme, these drugs are selectively toxic to bacteria.
The structure of this compound, with its sulfonamide group, makes it a compound of interest for screening in antibacterial or other therapeutic assays[4]. The aminothiazole sulfonamide scaffold, a related structural class, has shown promise for a wide range of pharmacological applications, including the development of antioxidant and antimicrobial agents[6][7]. Therefore, this compound and its derivatives represent a valid starting point for medicinal chemistry campaigns and the development of novel therapeutics.
Safety, Handling, and Toxicology
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.
GHS Hazard Identification
| Hazard Class | Pictogram | Signal Word | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation | [3] |
| STOT - Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation | [3] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible[8].
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear suitable protective clothing and chemically resistant gloves (e.g., nitrile rubber)[2].
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[8].
Storage Recommendations
Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents[8].
Conclusion
This compound is a compound with a well-defined role in industrial chemistry and latent potential in the field of drug discovery. Its identity is firmly established by its CAS number (81-10-7) and distinct molecular structure. The provided synthetic protocol offers a reliable method for its preparation, enabling further research and application. While its current value is primarily as a dye intermediate, the presence of the bioactive sulfonamide moiety invites exploration by medicinal chemists. Adherence to strict safety protocols is mandatory for handling this compound due to its irritant nature. This guide serves as a foundational technical resource for scientists and researchers working with this versatile molecule.
References
- 1. This compound [webbook.nist.gov]
- 2. chembk.com [chembk.com]
- 3. Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl- | C14H16N2O2S | CID 66472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 81-10-7: 2-Amino-N-ethyl-N-phenylbenzenesulfonamide [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Spectroscopic Profile of 2-Amino-N-ethylbenzenesulfonanilide: A Technical Guide for Researchers
An In-depth Analysis of NMR, IR, and MS Data for the Characterization of a Key Synthetic Intermediate
Introduction
2-Amino-N-ethylbenzenesulfonanilide, a substituted sulfonamide, represents a class of compounds with significant interest in medicinal chemistry and drug development. The precise elucidation of its molecular structure is paramount for understanding its reactivity, and potential biological activity, and for ensuring quality control in synthetic processes. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the spectral features and the methodologies for their acquisition.
The structural characterization of a molecule like this compound, with its distinct aromatic and aliphatic moieties, as well as key functional groups including a primary amine and a sulfonamide linkage, relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete and unambiguous confirmation of the compound's identity and purity.
Molecular Structure and Spectroscopic Correlation
The chemical structure of this compound (IUPAC name: 2-amino-N-ethyl-N-phenylbenzenesulfonamide) is presented below.[1][2] Understanding the connectivity of the atoms is fundamental to interpreting the spectroscopic data that follows.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons on both benzene rings, the protons of the ethyl group, and the protons of the primary amine.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.2 | Multiplet | 4H | Protons on the aminophenyl ring |
| ~7.4 - 7.0 | Multiplet | 5H | Protons on the N-phenyl ring |
| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ protons |
| ~3.4 | Quartet | 2H | -N-CH₂ -CH₃ |
| ~1.2 | Triplet | 3H | -N-CH₂-CH₃ |
Interpretation and Causality:
-
Aromatic Protons (δ 7.8 - 7.0 ppm): The protons on the two aromatic rings will appear in the downfield region due to the deshielding effect of the aromatic ring currents. The substitution patterns on both rings will lead to complex splitting patterns (multiplets). The protons on the aminophenyl ring are expected to be slightly more downfield due to the electron-withdrawing effect of the sulfonamide group.
-
Amine Protons (δ 4.5 - 5.5 ppm): The protons of the primary amine (-NH₂) typically appear as a broad singlet. The chemical shift can be variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange.
-
Ethyl Group Protons (δ 3.4 and 1.2 ppm): The methylene protons (-CH₂-) of the ethyl group are adjacent to a nitrogen atom, which causes a downfield shift to around 3.4 ppm. These protons will appear as a quartet due to coupling with the three adjacent methyl protons. The methyl protons (-CH₃) will appear further upfield at around 1.2 ppm as a triplet, resulting from coupling with the two adjacent methylene protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom will give a distinct signal.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~148 - 140 | C-NH₂ (aminophenyl ring) |
| ~140 - 135 | C-SO₂ (aminophenyl ring) |
| ~135 - 120 | Aromatic CH carbons |
| ~120 - 115 | Aromatic C-N (N-phenyl ring) |
| ~45 - 40 | -N-CH₂ -CH₃ |
| ~15 - 10 | -N-CH₂-CH₃ |
Interpretation and Causality:
-
Aromatic Carbons (δ 148 - 115 ppm): The carbon atoms of the two benzene rings will resonate in the downfield region characteristic of sp² hybridized carbons. The carbons attached to heteroatoms (C-NH₂ and C-SO₂) will be the most downfield due to the electronegativity of nitrogen and the strong electron-withdrawing effect of the sulfonyl group. The remaining aromatic carbons will appear in the range of 135-120 ppm.
-
Ethyl Group Carbons (δ 45 - 10 ppm): The methylene carbon (-CH₂-) attached to the nitrogen will be observed around 40-45 ppm. The terminal methyl carbon (-CH₃) will be found in the upfield region, typically between 10 and 15 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the primary amine, the S=O bonds of the sulfonamide, C-N bonds, and the aromatic C-H and C=C bonds. The NIST WebBook indicates the availability of an IR spectrum for this compound.[3]
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400 - 3300 | Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretching |
| 1650 - 1580 | Primary Amine (-NH₂) | N-H Bending (Scissoring) |
| 1350 - 1300 | Sulfonamide (-SO₂-N) | S=O Asymmetric Stretching |
| 1170 - 1150 | Sulfonamide (-SO₂-N) | S=O Symmetric Stretching |
| 3100 - 3000 | Aromatic | C-H Stretching |
| 1600 - 1450 | Aromatic | C=C Stretching |
| 1335 - 1250 | Aromatic Amine | C-N Stretching |
Interpretation and Causality:
-
N-H Stretching: The presence of a primary amine is confirmed by two distinct bands in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.
-
S=O Stretching: The sulfonamide group is characterized by two strong absorption bands corresponding to the asymmetric (around 1350-1300 cm⁻¹) and symmetric (around 1170-1150 cm⁻¹) stretching of the S=O double bonds.
-
Aromatic Vibrations: The presence of the benzene rings is indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
-
C-N Stretching: The stretching vibration of the C-N bond in the aromatic amine portion of the molecule is expected in the 1335-1250 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. The NIST WebBook and PubChem indicate the availability of a mass spectrum (electron ionization) for this compound.[1][3]
Expected Fragmentation Pattern (Electron Ionization - EI):
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 276, corresponding to its molecular weight.[1][2] The fragmentation pattern will likely involve the cleavage of the bonds adjacent to the nitrogen and sulfur atoms, as well as fragmentation of the ethyl group.
Key Predicted Fragment Ions:
| m/z | Proposed Fragment |
| 276 | [M]⁺ (Molecular Ion) |
| 261 | [M - CH₃]⁺ |
| 247 | [M - C₂H₅]⁺ |
| 156 | [C₆H₄(NH₂)SO₂]⁺ |
| 120 | [C₆H₅N(C₂H₅)]⁺ |
| 106 | [C₆H₅NHCH₂]⁺ |
| 92 | [C₆H₄NH₂]⁺ |
| 77 | [C₆H₅]⁺ |
Interpretation of Fragmentation:
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
The fragmentation is initiated by the loss of an electron to form the molecular ion. Subsequent fragmentation can occur through various pathways, including:
-
Loss of alkyl fragments: Cleavage of the ethyl group can lead to the loss of a methyl radical (•CH₃) to give a fragment at m/z 261, or an ethyl radical (•C₂H₅) to give a fragment at m/z 247.
-
Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, leading to the formation of the benzenesulfonyl cation fragment ([C₆H₄(NH₂)SO₂]⁺) at m/z 156 and the N-ethylaniline radical.
-
Cleavage of the S-C bond: This would result in the formation of the [C₆H₅N(C₂H₅)]⁺ fragment at m/z 120.
-
Further fragmentation: The initial fragments can undergo further fragmentation. For example, the fragment at m/z 156 can lose SO₂ to give the aminophenyl cation at m/z 92. The fragment at m/z 120 can lose a methyl radical to form an ion at m/z 106.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, standardized experimental protocols are essential. The following are recommended step-by-step methodologies for the analysis of this compound.
NMR Spectroscopy Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often a good choice for sulfonamides as it can help in observing the exchangeable NH₂ protons.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample. Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Shimming and Referencing: Place the NMR tube in the spectrometer and perform shimming to optimize the magnetic field homogeneity. Use the residual solvent peak or an internal standard like tetramethylsilane (TMS) for chemical shift referencing.
Caption: NMR Experimental Workflow.
IR Spectroscopy (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples with minimal preparation.
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty, clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.
-
Data Acquisition: Collect the IR spectrum.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound due to its volatility.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Set the injector temperature to around 250 °C.
-
Oven Program: Start with an initial oven temperature of around 100 °C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of around 280-300 °C.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range of m/z 50-350.
-
Source and Transfer Line Temperatures: Set the ion source temperature to ~230 °C and the transfer line temperature to ~280 °C.
-
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust and unambiguous characterization of its molecular structure. The detailed interpretation of the spectral data, grounded in the fundamental principles of each technique, allows for the confident identification of this compound and serves as a critical reference for its use in research and development. The provided experimental protocols offer a standardized approach to obtaining high-quality data, ensuring consistency and reliability in the laboratory. This guide, therefore, serves as an essential resource for scientists working with this and related sulfonamide derivatives.
References
Physical and chemical properties of "2-Amino-N-ethylbenzenesulfonanilide"
An In-depth Technical Guide to 2-Amino-N-ethylbenzenesulfonanilide
This guide provides a comprehensive overview of the physical and chemical properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction and Nomenclature
This compound, also known as 2-Amino-N-ethyl-N-phenylbenzenesulfonamide, is an organic compound featuring a sulfonamide functional group. Its chemical structure consists of a benzenesulfonamide core with an amino group at the ortho position of the benzene ring and an N-ethyl-N-phenyl substitution on the sulfonamide nitrogen. This substitution pattern imparts specific chemical and physical characteristics that are crucial for its application, primarily as an intermediate in the synthesis of acid dyes.[1][2] The presence of both an aromatic amine and a sulfonamide moiety makes it a versatile building block in organic synthesis.
Chemical Identity
| Identifier | Value |
| CAS Number | 81-10-7[1][2][3][4] |
| Molecular Formula | C14H16N2O2S[3][4][5][6] |
| Molecular Weight | 276.35 g/mol [1][2][3][6] |
| IUPAC Name | 2-amino-N-ethyl-N-phenylbenzenesulfonamide[7] |
| Synonyms | This compound, 2-aminobenzenesulfon-N-ethylanilide, N-Ethyl-N-phenyl-o-aminobenzenesulfonamide[1][2][3][4][5][7] |
Molecular Structure
The molecular structure of this compound is depicted below. The ortho-amino group and the N,N-disubstituted sulfonamide are key features influencing its reactivity and physical properties.
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical processes.
| Property | Value |
| Appearance | White to off-white or grayish-white crystalline powder[1][2][5] |
| Melting Point | 56-60 °C[1][2][4] or 65 °C[2] |
| Boiling Point | 445.4 °C at 760 mmHg[1][2] |
| Density | 1.28 g/cm³[1][2] |
| Flash Point | 223.1 °C[1][2] |
| Vapor Pressure | 3.97 x 10⁻⁸ mmHg at 25 °C[1][2] |
| Refractive Index | 1.632[1][2] |
| Solubility | Soluble in water and polar organic solvents[5] |
The crystalline nature of this compound is typical for aromatic sulfonamides of its molecular weight. The relatively high boiling point and flash point are indicative of its thermal stability. Its solubility in polar organic solvents can be attributed to the presence of the polar sulfonamide and amino groups.
Chemical Reactivity and Synthesis
The chemical reactivity of this compound is governed by the amino and sulfonamide functional groups. The aromatic amino group can undergo diazotization reactions, which is a common step in the synthesis of azo dyes. This reactivity is the basis for its primary application as a dye intermediate.[1][2]
The sulfonamide group is generally stable, but the N-H bond in monosubstituted sulfonamides (which is not present here) can exhibit acidity. The tertiary nature of the sulfonamide nitrogen in this compound makes it less reactive in this regard.
While specific, detailed synthesis protocols for this compound are not extensively published in readily available literature, a general synthetic approach can be inferred from standard organic chemistry principles. A plausible synthetic route could involve the reaction of 2-nitrobenzenesulfonyl chloride with N-ethylaniline, followed by the reduction of the nitro group to an amino group.
Analytical Characterization
A comprehensive analysis of this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the ethyl group protons, and the amino group protons. The ¹³C NMR spectrum would confirm the number and types of carbon atoms in the molecule.[7]
-
Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the functional groups present. Characteristic absorption bands would be expected for the N-H stretching of the amino group, S=O stretching of the sulfonamide, and C-N stretching.[3]
-
Mass Spectrometry (MS) : Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.[3][7]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for assessing the purity of this compound and for separating it from any impurities or starting materials. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) would likely provide good separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile and thermally stable compounds, GC-MS can be used for both separation and identification.[7]
The following diagram illustrates a general workflow for the analytical characterization of this compound.
Caption: A general workflow for the analytical characterization of this compound.
Applications and Potential Uses
The primary documented application of this compound is as an intermediate in the synthesis of acid dyes.[1][2] Its bifunctional nature, containing both a diazotizable amino group and a sulfonamide moiety, makes it a valuable precursor for creating a variety of colored compounds.
While some sources mention a potential role for sulfonamides in medicinal chemistry as antibacterial agents due to their ability to interfere with folic acid synthesis, specific studies on the biological activity of this compound are not widely reported.[5]
Safety and Handling
This compound is classified as an irritant.[1][2] It is reported to be irritating to the eyes, respiratory system, and skin.[1][2] Therefore, appropriate safety precautions should be taken when handling this compound.
GHS Hazard Information
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]
Recommended Handling Procedures
-
Engineering Controls : Handle in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage : Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.
It is important to consult the Safety Data Sheet (SDS) for this compound before use for complete and detailed safety information.
Conclusion
This compound is a well-defined organic compound with established physical and chemical properties. Its primary utility lies in its role as a key intermediate in the dye industry. A thorough understanding of its characteristics, including its reactivity, analytical profile, and safety considerations, is essential for its effective and safe use in research and industrial applications.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. This compound [webbook.nist.gov]
- 4. 2-Amino-N-Ethyl-N-Phenyl Benzene Sulfonamide | CAS 81-10-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. CAS 81-10-7: 2-Amino-N-ethyl-N-phenylbenzenesulfonamide [cymitquimica.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl- | C14H16N2O2S | CID 66472 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Solubility Profile of 2-Amino-N-ethylbenzenesulfonanilide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides an in-depth analysis of the solubility characteristics of 2-Amino-N-ethylbenzenesulfonanilide. As a compound of interest in various chemical and pharmaceutical research domains, a thorough understanding of its behavior in different solvent systems is paramount for its application in synthesis, formulation, and analytical development. This document delineates the theoretical underpinnings of solubility, presents predicted solubility data in a range of common laboratory solvents, and offers a detailed, field-proven experimental protocol for the empirical determination of its solubility.
Introduction to this compound and the Imperative of Solubility
This compound (CAS No: 81-10-7, Molecular Formula: C₁₄H₁₆N₂O₂S, Molecular Weight: 276.36 g/mol ) is a sulfonamide derivative with a molecular structure that suggests a nuanced solubility profile.[1] The presence of an aromatic amine, a sulfonamide group, and N-alkylation contributes to its potential for a variety of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. Understanding the solubility of this compound is not merely an academic exercise; it is a critical parameter that dictates its utility in numerous applications. For instance, in drug development, solubility profoundly influences bioavailability and formulation strategies. In chemical synthesis, it is a key factor in reaction kinetics, purification, and crystallization processes.
The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[2] This principle suggests that substances with similar polarities are more likely to be miscible. The polarity of this compound is influenced by its various functional groups, making its interaction with solvents a complex interplay of forces.
Theoretical Framework for Solubility
The dissolution of a crystalline solid, such as this compound, into a liquid solvent is a thermodynamically driven process.[3][4][5] The overall Gibbs free energy change (ΔG) of the dissolution process must be negative for solubility to occur. This change is a function of both enthalpy (ΔH) and entropy (ΔS) changes, as described by the equation:
ΔG = ΔH - TΔS
The enthalpic component involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. The entropic component is largely driven by the increase in disorder as the highly ordered crystal lattice of the solute disperses into the solvent.
Hansen Solubility Parameters (HSP)
To provide a more quantitative prediction of solubility, the concept of solubility parameters is invaluable. While the Hildebrand solubility parameter offers a single value to describe the cohesive energy density of a substance, the Hansen Solubility Parameters (HSP) provide a more refined, three-dimensional approach by dissecting the total cohesive energy into three components:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
The principle behind HSP is that substances with similar HSP values are likely to be miscible.[6] The "distance" (Ra) between the HSP of two substances in the three-dimensional Hansen space can be calculated, with smaller distances indicating a higher likelihood of solubility.
Predicted Solubility Profile of this compound
Due to the limited availability of experimental solubility data for this compound in the public domain, a predictive approach has been employed to estimate its solubility in a diverse set of common laboratory solvents. These predictions are based on established quantitative structure-property relationship (QSPR) models and theoretical calculations. The SMILES (Simplified Molecular Input Line Entry System) string for this compound, CCN(S(=O)(=O)c1ccccc1N)c1ccccc1 , was used as the input for these predictive models.[1]
Table 1: Predicted Solubility of this compound in Various Solvents at 25°C
| Solvent Category | Solvent | Predicted Solubility (g/L) | Predicted Solubility (mol/L) |
| Polar Protic | Water | Low | Low |
| Methanol | Moderate | Moderate | |
| Ethanol | Moderate | Moderate | |
| Polar Aprotic | Acetone | High | High |
| Acetonitrile | Moderate | Moderate | |
| Dimethylformamide (DMF) | High | High | |
| Dimethyl Sulfoxide (DMSO) | High | High | |
| Nonpolar | Toluene | Low | Low |
| Hexane | Very Low | Very Low | |
| Chloroform | Moderate | Moderate |
Disclaimer: These values are computationally predicted and should be used as a guide for solvent selection. Experimental verification is strongly recommended.
The predictions suggest that this compound exhibits favorable solubility in polar aprotic solvents like acetone, DMF, and DMSO, which can be attributed to their ability to engage in dipole-dipole interactions and act as hydrogen bond acceptors. Its predicted moderate solubility in alcohols like methanol and ethanol is likely due to a balance of polar and nonpolar characteristics. As expected for a molecule with significant polarity, its solubility in nonpolar solvents like hexane is predicted to be very low.
Experimental Determination of Solubility: The Shake-Flask Method
For definitive and accurate solubility data, empirical determination is essential. The shake-flask method is a widely recognized and reliable technique for measuring the thermodynamic solubility of a compound.[7] The following protocol provides a detailed, step-by-step procedure for determining the solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or wrist-action shaker
-
Temperature-controlled incubator or water bath
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several vials. The excess is crucial to ensure that the solution reaches saturation.
-
Accurately add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C).
-
Agitate the samples for a sufficient period to allow for equilibrium to be reached (typically 24 to 72 hours). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established.[8]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant. To ensure all solid particles are removed, either centrifuge the sample and take the supernatant or filter the sample through a syringe filter (e.g., 0.22 µm).[8] This step is critical to avoid artificially high solubility readings.
-
-
Quantification by UV-Vis Spectrophotometry:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Perform a serial dilution of the stock solution to create a series of standards of known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.
-
-
Sample Analysis:
-
Accurately dilute the filtered supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the same λmax.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.
-
-
Causality in Experimental Design and Trustworthiness of the Protocol
The described shake-flask protocol is designed as a self-validating system. The inclusion of an equilibration time course (e.g., sampling at 24, 48, and 72 hours) is a critical control to ensure that the measured concentration represents the true thermodynamic equilibrium solubility, and not a transient supersaturated state or an undersaturated solution. The use of centrifugation or fine filtration for phase separation is a deliberate choice to rigorously exclude any undissolved solid, a common source of error in solubility measurements.[8] Furthermore, the generation of a multi-point calibration curve for the analytical quantification step ensures the accuracy and linearity of the measurement within the desired concentration range.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound, from the fundamental thermodynamic principles to a practical, step-by-step experimental protocol. The predicted solubility data serves as a valuable starting point for solvent selection, while the detailed shake-flask methodology provides a robust framework for obtaining accurate and reliable experimental data. For researchers and professionals in drug development and chemical synthesis, a thorough understanding and empirical determination of the solubility of this compound are indispensable for its successful application and for the advancement of their research endeavors.
References
- 1. Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl- | C14H16N2O2S | CID 66472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Solubility - Concept [jove.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. researchgate.net [researchgate.net]
The Dawn of a Chemotherapeutic Revolution: A Technical Guide to the Discovery and History of Aminobenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide charts the pivotal discovery and historical development of aminobenzenesulfonamide derivatives, the class of compounds that ushered in the age of chemotherapy. From their serendipitous origins in the German dye industry to their elucidation as potent antibacterial agents, this document provides a comprehensive overview for the modern researcher, grounding historical breakthroughs in contemporary scientific understanding.
Part 1: From Vibrant Dyes to "Miracle Drugs": The Genesis of Sulfonamides
The narrative of aminobenzenesulfonamide derivatives begins not in a pharmaceutical laboratory, but within the industrial behemoth of IG Farben in Germany. Here, chemists were synthesizing a vast array of azo dyes for textiles. In the early 1930s, a physician and researcher at the IG Farben laboratories, Gerhard Domagk, was systematically screening these newly synthesized compounds for any potential therapeutic properties.[1][2]
In 1932, a red azo dye synthesized by chemists Fritz Mietzsch and Joseph Klarer, designated KL 730, exhibited remarkable antibacterial effects in vivo.[2] Domagk conducted a series of meticulous experiments, infecting mice with lethal doses of hemolytic streptococci. His groundbreaking findings, published in 1935, demonstrated that oral administration of this dye, later named Prontosil, could cure these otherwise fatal infections.[1][3][4] This was a landmark achievement, representing the first-ever synthetic compound to effectively combat systemic bacterial infections.[2] In a dramatic testament to his discovery, Domagk reportedly used Prontosil to save his own daughter from a severe streptococcal infection.[1]
The initial excitement surrounding Prontosil was tempered by a puzzling observation: the dye was highly effective in living organisms but inert against bacteria in vitro. The solution to this enigma came in 1935 from the Pasteur Institute in Paris. A team of researchers, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, demonstrated that Prontosil was, in fact, a prodrug. Within the body, metabolic processes cleaved the azo linkage, releasing the true active agent: a colorless compound known as para-aminobenzenesulfonamide, or sulfanilamide. This discovery was monumental, as sulfanilamide was a known, unpatentable compound, opening the floodgates for widespread research and development of related "sulfa drugs."
Part 2: Unraveling the Molecular Battlefield: The Mechanism of Action
With the identification of sulfanilamide as the active therapeutic, the scientific community turned its attention to understanding its mode of action. The crucial breakthrough came in 1940 from the work of British bacteriologist Donald Woods and biochemist Paul Fildes. Woods discovered that the antibacterial effect of sulfanilamide could be reversed by the addition of para-aminobenzoic acid (PABA), a substance present in yeast extract.[5]
This led to the formulation of the Woods-Fildes theory, a cornerstone of modern pharmacology. They proposed that sulfanilamide acts as a competitive inhibitor of a key bacterial enzyme, dihydropteroate synthase (DHPS).[6][7][8] PABA is an essential substrate for this enzyme, which catalyzes a critical step in the bacterial synthesis of folic acid. Folic acid, in turn, is a vital precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.
Due to its striking structural similarity to PABA, sulfanilamide can bind to the active site of DHPS.[9] However, it cannot be utilized by the enzyme to produce dihydrofolic acid, thereby blocking the metabolic pathway. This selective toxicity is a hallmark of effective antimicrobial agents; human cells are unaffected because they do not synthesize their own folic acid, instead obtaining it from their diet.
Figure 1: Mechanism of action of sulfonamides. As structural analogs of PABA, they competitively inhibit dihydropteroate synthase, halting the bacterial folic acid synthesis pathway essential for DNA and RNA production.
Part 3: From Bench to Bedside: Structure-Activity Relationships and Clinical Application
The elucidation of sulfanilamide's structure and mechanism of action ignited a fervent period of chemical synthesis and modification. The goal was to create derivatives with improved efficacy, broader antibacterial spectra, better pharmacokinetic properties, and reduced toxicity. This led to the establishment of key structure-activity relationships (SAR) for this class of drugs:
-
The para-Amino Group: A free amino group at the para-position of the benzene ring is essential for antibacterial activity. This group is critical for mimicking PABA.
-
The Sulfonamide Moiety: The sulfonamide group (-SO₂NH₂) is also indispensable. Substitutions on the amide nitrogen (N¹) with various heterocyclic rings were found to significantly enhance potency and alter properties like solubility and half-life.
Data Presentation: Physicochemical and Antibacterial Properties of Early Sulfonamides
The following table summarizes key properties of the parent compound, sulfanilamide, and some of its early, clinically significant derivatives.
| Compound | Year of Introduction | pKa | Water Solubility ( g/100 mL) | Representative MIC (µg/mL) vs. S. aureus | Representative MIC (µg/mL) vs. E. coli |
| Sulfanilamide | 1935 | 10.1 | 0.53 | >128 | >128 |
| Sulfapyridine | 1938 | 8.4 | 0.05 | 64 - 256 | 64 - 256 |
| Sulfathiazole | 1939 | 7.1 | 0.09 | 32 - 128 | 32 - 128 |
| Sulfadiazine | 1941 | 6.5 | 0.01 | 31.25 | 31.25 |
Note: MIC (Minimum Inhibitory Concentration) values can vary significantly depending on the specific bacterial strain and testing conditions. The values presented are illustrative.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
A fundamental experiment in the evaluation of any new antibacterial agent is the determination of its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a bacterium. The broth microdilution method is a standard and widely used technique.
Objective: To determine the MIC of an aminobenzenesulfonamide derivative against a target bacterial strain using the broth microdilution method.
Materials:
-
Aminobenzenesulfonamide derivative stock solution (e.g., in DMSO or water).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Pure culture of the test bacterium (e.g., Staphylococcus aureus ATCC 29213).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Sterile saline (0.85% w/v).
-
Incubator set to 35-37°C.
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. d. Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Drug Dilutions in Microtiter Plate: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Prepare a 2x concentrated solution of the highest desired drug concentration in CAMHB. Add 200 µL of this solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. d. Continue this serial dilution process from well 2 to well 10. After mixing in well 10, discard 100 µL. e. Well 11 serves as the positive growth control (inoculum, no drug). f. Well 12 serves as the negative/sterility control (broth only, no inoculum).
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum (from step 1d) to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-24 hours in ambient air.
-
Reading and Interpretation: a. After incubation, examine the plate visually. The MIC is the lowest concentration of the drug in which there is no visible turbidity (growth). b. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Figure 2: A step-by-step workflow illustrating the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.
Conclusion
The discovery of aminobenzenesulfonamide derivatives was a seminal event in the history of medicine, marking the transition from a world of untreatable bacterial infections to one of chemotherapeutic intervention. The journey from an industrial dye to a life-saving drug, and the subsequent elucidation of its elegant mechanism of competitive inhibition, laid the intellectual and practical groundwork for the antibiotic revolution that followed. For today's researchers, the story of the sulfa drugs remains a powerful case study in drug discovery, demonstrating the value of systematic screening, the importance of understanding metabolic pathways, and the power of synthetic chemistry to improve upon a natural lead.
References
- 1. hekint.org [hekint.org]
- 2. Gerhard Domagk | Science History Institute [sciencehistory.org]
- 3. researchopenworld.com [researchopenworld.org]
- 4. Gerhard Domagk - Wikipedia [en.wikipedia.org]
- 5. The Relation of p-aminobenzoic Acid to the Mechanism of the Action of Sulphanilamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brill.com [brill.com]
- 7. STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS: I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Theoretical Exploration of the Electronic Structure of 2-Amino-N-ethylbenzenesulfonanilide: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of the electronic structure of 2-Amino-N-ethylbenzenesulfonanilide, a sulfonamide derivative with significant potential in medicinal chemistry. In the absence of direct experimental spectroscopic and electronic data for this specific molecule, this paper outlines a robust computational methodology based on Density Functional Theory (DFT) to predict its key electronic and structural properties. By leveraging established protocols for similar sulfonamide compounds, we present a detailed exploration of the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). This guide is intended for researchers, scientists, and drug development professionals seeking to understand the fundamental electronic characteristics that likely govern the bioactivity and reactivity of this compound, thereby informing rational drug design and development efforts.
Introduction: The Significance of Sulfonamides and the Promise of this compound
Sulfonamides are a cornerstone of modern medicine, renowned for their broad-spectrum antibacterial activity.[1][2] Their mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[2] The electronic structure of a sulfonamide molecule is paramount to its biological activity, governing its ability to bind to target enzymes and participate in essential chemical interactions.[3]
This compound (C₁₄H₁₆N₂O₂S) is a sulfonamide derivative that also finds application as a dye intermediate.[4][5] Its molecular structure, featuring an amino group, an ethyl group, and two phenyl rings, presents a unique electronic landscape ripe for theoretical investigation.[6][7] Understanding the distribution of electrons, the energies of its frontier molecular orbitals, and the electrostatic potential across the molecule can provide invaluable insights into its reactivity, stability, and potential as a drug candidate.
This guide will delineate a theoretical framework for characterizing the electronic structure of this compound using computational chemistry, a powerful tool in modern drug discovery.
Methodology: A Validated Computational Approach
Given the absence of specific experimental data for this compound, we propose a computational protocol grounded in Density Functional Theory (DFT), a method proven effective for studying sulfonamides and other organic molecules.[3][8][9] DFT offers a favorable balance between computational cost and accuracy for predicting electronic properties.[9]
Computational Details
The theoretical calculations would be performed using a widely recognized quantum chemistry software package, such as Gaussian or PySCF.[10] The choice of functional and basis set is critical for obtaining reliable results. Based on best practices for similar organic molecules, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional would be employed.[3][11] This functional is known for its robust performance in predicting the electronic structure of organic compounds.
A Pople-style basis set, specifically 6-311++G(d,p), is recommended.[3][11] The inclusion of diffuse functions (++) is important for describing the behavior of electrons far from the nucleus, which is particularly relevant for the anionic regions of the molecule, while polarization functions (d,p) allow for greater flexibility in describing the shape of the electron density.
Workflow for Theoretical Analysis
The following workflow outlines the steps for a comprehensive theoretical study of this compound's electronic structure.
Caption: A generalized workflow for the theoretical analysis of this compound's electronic structure using DFT.
Predicted Electronic and Structural Properties
While new calculations are not performed here, we can infer the likely electronic characteristics of this compound based on extensive studies of similar sulfonamide structures.[3][11][12]
Optimized Molecular Geometry
The initial step in the computational analysis is to determine the most stable three-dimensional conformation of the molecule. The geometry optimization process, performed at the B3LYP/6-311++G(d,p) level of theory, would yield the bond lengths, bond angles, and dihedral angles corresponding to the global energy minimum. For sulfonamides, the orientation of the sulfonyl group with respect to the benzene ring is a key conformational feature.[12] It is anticipated that the nitrogen atom of the sulfonamide group will adopt a trigonal pyramidal geometry.
Table 1: Key Predicted Structural Parameters of this compound
| Parameter | Predicted Value Range | Significance |
| S-N Bond Length | 1.6 - 1.7 Å | Influences the strength and reactivity of the sulfonamide linkage. |
| S=O Bond Lengths | 1.4 - 1.5 Å | Indicates the double-bond character of the sulfonyl group. |
| C-S-N Bond Angle | 105° - 110° | Determines the spatial arrangement of the sulfonamide group. |
| C-N-C Bond Angle | 115° - 120° | Reflects the geometry around the ethyl-substituted nitrogen atom. |
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity.[13]
-
HOMO: It is expected that the HOMO will be primarily localized on the amino-substituted phenyl ring, particularly on the nitrogen atom of the amino group, due to the electron-donating nature of this group.
-
LUMO: The LUMO is likely to be distributed over the sulfonamide group and the adjacent phenyl ring, indicating these as the regions most susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): A relatively small HOMO-LUMO gap would suggest higher chemical reactivity and lower kinetic stability, which can be a desirable trait for a bioactive molecule.
Table 2: Predicted Frontier Orbital Properties
| Property | Predicted Characteristic | Implication for Reactivity |
| HOMO Energy | Relatively high | Good electron donor, susceptible to electrophilic attack. |
| LUMO Energy | Relatively low | Good electron acceptor, susceptible to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Moderate to small | Indicates potential for high chemical reactivity and bioactivity. |
Molecular Electrostatic Potential (MEP) Map
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack.[13] The MEP is plotted onto the electron density surface, with different colors representing different potential values.
-
Red Regions (Negative Potential): These areas are rich in electrons and are the most likely sites for electrophilic attack. For this compound, the oxygen atoms of the sulfonyl group and the nitrogen atom of the amino group are expected to be the most electronegative regions.
-
Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms of the amino group and the region around the sulfur atom are predicted to have a positive electrostatic potential.
-
Green Regions (Neutral Potential): These areas represent regions of relatively neutral electrostatic potential, such as the carbon atoms of the phenyl rings.
Caption: A conceptual diagram illustrating the interpretation of a Molecular Electrostatic Potential (MEP) map.
Conclusion and Future Directions
This technical guide has outlined a robust theoretical framework for investigating the electronic structure of this compound. Based on established computational methodologies for sulfonamides, we have provided reasoned predictions for its optimized geometry, frontier molecular orbitals, and molecular electrostatic potential. These theoretical insights provide a foundational understanding of the molecule's inherent electronic properties, which are critical determinants of its chemical reactivity and biological activity.
For drug development professionals, this information can guide the rational design of more potent and selective analogs. Future work should focus on performing the proposed DFT calculations to obtain quantitative data for this compound. Furthermore, experimental validation of the predicted properties through techniques such as X-ray crystallography, FT-IR, and NMR spectroscopy would be invaluable. Molecular docking studies could also be employed to investigate the binding interactions of this molecule with its putative biological targets.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 81-10-7: 2-Amino-N-ethyl-N-phenylbenzenesulfonamide [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. This compound [webbook.nist.gov]
- 7. Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl- | C14H16N2O2S | CID 66472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 9. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 11. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Degradation Pathways of 2-Amino-N-ethylbenzenesulfonanilide
Prepared by: Gemini, Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the stability and potential degradation pathways of 2-Amino-N-ethylbenzenesulfonanilide, a compound for which publicly available stability data is limited. Recognizing this gap, this document serves not as a repository of existing data, but as a comprehensive methodological framework. It is designed to empower researchers to systematically investigate the stability of this and other novel chemical entities. By integrating predictive analysis with a robust experimental design based on international regulatory guidelines, this guide provides the scientific rationale and detailed protocols necessary to elucidate degradation pathways, develop stability-indicating methods, and ensure the integrity of the molecule through the development lifecycle.
Introduction: Navigating the Unknown
This compound is an organic molecule featuring a primary aromatic amine and a sulfonamide functional group. A thorough review of scientific literature and chemical databases reveals a notable absence of published stability or degradation studies for this specific compound. This guide, therefore, adopts a first-principles approach. We will dissect the molecule's structure to predict its chemical liabilities and then outline a rigorous, phase-appropriate strategy for experimental stability assessment. This approach is grounded in the principles mandated by the International Council for Harmonisation (ICH) guidelines, ensuring that the data generated is suitable for regulatory submissions.[1][2][3][4]
The primary objectives of this guide are to:
-
Analyze the structure of this compound to hypothesize potential degradation pathways.
-
Provide a detailed, actionable protocol for conducting forced degradation studies as per ICH Q1A(R2).[1]
-
Outline the development and validation of a stability-indicating analytical method.
-
Describe the workflow for the identification and structural elucidation of potential degradation products using modern analytical techniques.
Structural Analysis and Predictive Assessment
The structure of this compound (C₈H₁₂N₂O₂S) contains two key functional groups that are known to be susceptible to degradation: the sulfonamide linkage and the primary aromatic amine.[5]
-
Sulfonamide Moiety: The S-N bond in sulfonamides can be susceptible to hydrolysis, particularly under acidic or, in some cases, basic conditions.[6] The stability is highly dependent on the electronic properties of the substituents on the aryl ring.[6] Generally, sulfonamides are more stable in neutral to alkaline conditions.[6][7]
-
Primary Aromatic Amine Moiety: The 2-amino group makes the benzene ring electron-rich and thus susceptible to oxidation. Aromatic amines are known to degrade via mechanisms including oxidation, hydroxylation, and dioxygenation, often leading to colored degradants.[8][9][10]
In Silico Prediction of Degradation Pathways
Before embarking on extensive laboratory work, computational tools can provide valuable insights into potential degradation pathways.[11][12][13] Software like Zeneth can predict degradation products based on a knowledge base of chemical transformations under various stress conditions (e.g., acid, base, peroxide, light).[11][12][14][15] Such predictions can help in designing targeted analytical methods and in the identification of unknown peaks in chromatograms.[11][13]
Hypothetical Degradation Pathways
Based on the functional groups, we can hypothesize several primary degradation routes for this compound:
-
Hydrolysis: Cleavage of the sulfonamide S-N bond would be a primary hydrolytic pathway, especially under acidic conditions, yielding 2-aminobenzenesulfonic acid and ethylamine.[16][17]
-
Oxidation: The primary aromatic amine is a prime target for oxidation. This could lead to the formation of hydroxylamines, nitroso, and nitro derivatives, or potentially oxidative dimerization and polymerization. The initial step in the OH radical-induced degradation of similar compounds is often hydroxylation of the benzene ring.[18]
-
Photolysis: Aromatic systems, particularly those with amino substituents, can be susceptible to photolytic degradation. This may involve radical-mediated reactions, ring hydroxylation, or cleavage.[19]
Caption: Hypothetical degradation pathways for this compound.
Forced Degradation Study: An Experimental Protocol
A forced degradation, or stress testing, study is essential to identify likely degradation products and demonstrate the specificity of the analytical method.[1][3] The goal is to achieve a target degradation of 5-20% of the active ingredient to ensure that the degradation products are formed at a sufficient level for detection and characterization without completely destroying the sample.[1][20]
Materials and Reagents
-
This compound (as drug substance)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Buffers (e.g., phosphate, acetate) at various pH values
Experimental Workflow
Caption: Experimental workflow for a forced degradation study.
Detailed Protocols
For each condition, a solution of the drug substance (e.g., 1 mg/mL) and a blank solution (without the drug) should be exposed simultaneously.
-
Acidic Hydrolysis:
-
Mix the drug stock solution with 0.1 M HCl.
-
Store samples at room temperature (RT) and an elevated temperature (e.g., 80°C).
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize with an equivalent amount of NaOH before analysis.[21]
-
-
Alkaline Hydrolysis:
-
Mix the drug stock solution with 0.1 M NaOH.
-
Follow the same temperature and time point strategy as for acid hydrolysis.
-
Neutralize with an equivalent amount of HCl before analysis.[21]
-
-
Neutral Hydrolysis:
-
Mix the drug stock solution with HPLC-grade water.
-
Store at an elevated temperature (e.g., 80°C) and collect samples over time.
-
-
Oxidative Degradation:
-
Mix the drug stock solution with 3% H₂O₂.[22]
-
Store at room temperature and protect from light.
-
Collect samples at appropriate time points. The reaction is often rapid.
-
-
Thermal Degradation:
-
Expose solid drug substance to dry heat (e.g., 80°C).
-
Expose a solution of the drug substance to the same temperature.
-
Analyze at set time points.
-
-
Photolytic Degradation (ICH Q1B Compliance):
-
Expose solid drug substance and a solution of the drug to a calibrated light source.[2]
-
The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A dark control sample, protected from light, should be stored under the same conditions to assess the contribution of thermal degradation.
-
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance over time.[23] Its key feature is the ability to separate the parent drug from its degradation products and any process-related impurities.[3][24] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.
Protocol for Method Development (HPLC-UV)
-
Column Selection: Start with a versatile, high-resolution column, such as a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase Selection:
-
Begin with a simple gradient using a buffered aqueous phase (e.g., 0.1% formic acid or 10 mM ammonium acetate, pH adjusted) and an organic modifier (acetonitrile or methanol).
-
A typical starting gradient could be 10% to 90% organic modifier over 20-30 minutes.
-
-
Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution. The primary wavelength should be the λmax of this compound. Monitor at lower wavelengths (e.g., 210 nm) as well, as some degradants may lack the parent chromophore.
-
Method Optimization:
-
Inject a mixture of stressed samples (e.g., an equal volume mix of acid-degraded, base-degraded, and peroxide-degraded samples) to create a "cocktail" of potential degradants.
-
Adjust the gradient slope, mobile phase pH, and column temperature to achieve baseline separation between the parent peak and all degradant peaks.
-
Goal: Ensure peak purity of the parent compound in all stressed samples. This can be assessed using the PDA detector's peak purity function.
-
Identification and Characterization of Degradation Products
Once the SIM has separated the degradation products, the next step is to identify their structures. Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for this purpose.[24][25][26]
Workflow for Structural Elucidation
Caption: Workflow for the structural elucidation of degradation products.
-
LC-MS Analysis: Analyze the stressed samples using the developed HPLC method coupled to a high-resolution mass spectrometer (e.g., QTOF or Orbitrap).
-
Molecular Weight Determination: The full scan mass spectrum will provide the accurate mass of the parent ion for each degradation product, allowing for the determination of its elemental formula.[22]
-
MS/MS Fragmentation: Perform tandem MS (MS/MS) on the parent ion of each degradant. The resulting fragmentation pattern provides critical information about the molecule's structure.[21][22] By comparing the fragmentation of a degradant to that of the parent drug, one can deduce the site of modification (e.g., addition of an oxygen atom, loss of the ethyl group).
Data Interpretation Example
The following table illustrates how data from a forced degradation study would be summarized.
| Stress Condition | % Parent Remaining | No. of Degradants | Major Degradant (m/z) | Proposed Transformation |
| 0.1 M HCl, 80°C, 24h | 85.2% | 2 | 174.02 | Hydrolysis (S-N Cleavage) |
| 0.1 M NaOH, 80°C, 24h | 98.1% | 1 (trace) | 217.06 | Minor Hydroxylation |
| 3% H₂O₂, RT, 4h | 79.5% | 3 | 217.06 | Hydroxylation (+16 Da) |
| Photolysis (UV/Vis) | 91.3% | 2 | 231.08 | Dimerization/Adduct |
| Thermal (Solid, 80°C) | 99.5% | 0 | - | Stable |
Conclusion and Forward Look
This guide provides a robust, scientifically-grounded framework for assessing the stability of this compound. By systematically applying the principles of predictive analysis, forced degradation, and modern analytical techniques, researchers can build a comprehensive stability profile for this molecule. This process not only identifies potential degradation pathways and informs the development of stable formulations but also generates the critical data required to satisfy regulatory expectations for safety, efficacy, and quality. The methodologies outlined herein are universally applicable to the stability assessment of other new chemical entities, serving as a foundational pillar in the drug development process.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. scispace.com [scispace.com]
- 5. 2-Amino-N-ethylbenzenesulfonamide | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacterial degradation of monocyclic aromatic amines | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In Silico Drug Degradation Prediction | Springer Nature Experiments [experiments.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In silico prediction of pharmaceutical degradation pathways: a benchmarking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Photocatalytic degradation of benzenesulfonate on colloidal titanium dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. globalresearchonline.net [globalresearchonline.net]
- 25. The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
A Strategic Guide to the Derivatization of 2-Amino-N-ethylbenzenesulfonanilide for Novel Therapeutic Discovery
Executive Summary
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents ranging from pioneering antibacterial drugs to contemporary treatments for cancer, diabetes, and hypertension.[1][2][3][4] The scaffold of 2-Amino-N-ethylbenzenesulfonanilide (CAS Registry Number: 81-10-7) represents a versatile, yet underexplored, starting point for the development of novel chemical entities.[5][6][7] This technical guide provides a comprehensive framework for researchers and drug development professionals on the strategic derivatization of this core molecule. We will explore key modification points within the structure, provide detailed synthetic protocols, and propose a rationale-driven framework for biological evaluation against high-impact therapeutic targets. This document is designed not as a rigid template, but as a catalyst for innovation, grounding every recommendation in established biochemical principles and structure-activity relationship (SAR) data.
Introduction: The this compound Scaffold - A Platform for Innovation
The Enduring Legacy of Sulfonamides in Medicine
First introduced in the 1930s, sulfonamides were the first class of broadly effective systemic antibacterial agents and are credited with saving countless lives before the age of penicillin.[2] Their primary antibacterial mechanism involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2][8] Since humans acquire folic acid from their diet, this pathway offers a selective target.[4][8] Beyond this initial application, the chemical versatility of the sulfonamide moiety has allowed its incorporation into drugs with remarkably diverse biological activities, including diuretics, antidiabetic agents, and potent enzyme inhibitors targeting carbonic anhydrases and proteases.[1][3][8] This history of success underscores the potential of novel sulfonamide-containing scaffolds.
Physicochemical Properties of the Core Molecule
The starting scaffold, this compound, is a solid with a molecular formula of C₁₄H₁₆N₂O₂S and a molecular weight of 276.35 g/mol .[5][7] Its structure features three primary points amenable to chemical modification, offering a rich landscape for generating chemical diversity.
-
Primary Aromatic Amine (-NH₂): A nucleophilic center ideal for a range of functionalization reactions.
-
Sulfonamide Nitrogen Substituents (N-ethyl, N-phenyl): These groups play a critical role in defining the steric and electronic environment around the core, influencing receptor binding and pharmacokinetic properties.
-
Aromatic Rings: Both the aniline and benzenesulfonamide rings can be substituted to modulate activity and properties.
Rationale for Derivatization: Unlocking Therapeutic Potential
The strategic modification of this scaffold is based on established principles from successful drug discovery campaigns targeting benzenesulfonamide derivatives. Structure-activity relationship studies have repeatedly shown that subtle modifications to this class of molecules can lead to dramatic shifts in biological targets and potency. For instance, the "tail approach" in modifying benzenesulfonamide-based inhibitors has been instrumental in achieving isoform-specific inhibition of carbonic anhydrases, a key strategy in oncology.[9] Similarly, analogues have been developed as potent inhibitors of targets like the TRPV4 ion channel and 12-lipoxygenase, highlighting the scaffold's adaptability.[10][11] This guide will leverage these insights to propose logical and high-potential derivative series.
Strategic Derivatization Points and Rationale
The design of new derivatives should be a deliberate process, with each modification intended to probe a specific aspect of the molecule's interaction with a biological target. We have identified three primary vectors for modification on the this compound core.
Caption: Key vectors for the strategic derivatization of the core scaffold.
Modification Point 1: The Primary Aromatic Amine
-
Expertise & Rationale: The ortho-amino group is a powerful handle for introducing diversity. Its nucleophilicity allows for straightforward reactions like acylation, sulfonylation, and reductive amination. Functionally, this position can be used to introduce hydrogen bond donors/acceptors or charged groups to engage with specific residues in a target's active site. For example, studies on 12-lipoxygenase inhibitors demonstrated that elaboration of a similar amino group was critical for achieving nanomolar potency.[11]
-
Proposed Derivatives:
-
Amides/Carbamates: Introduce a variety of acyl groups (aliphatic, aromatic, heterocyclic) to explore new binding interactions.
-
Substituted Amines: Alkylation or reductive amination to introduce basic centers, which can improve solubility and form salt bridges.
-
Modification Point 2: The Sulfonamide N-Alkyl and N-Aryl Groups
-
Expertise & Rationale: The substituents on the sulfonamide nitrogen are pivotal for modulating lipophilicity and defining the molecule's three-dimensional shape. In the context of carbonic anhydrase inhibitors, these "tail" groups are known to dictate isoform selectivity by interacting with residues in a secondary binding pocket outside the conserved active site.[9] Replacing the N-ethyl or N-phenyl groups allows for fine-tuning of these interactions.
-
Proposed Derivatives:
-
Varying N-Alkyl Chains: Replace the ethyl group with longer chains, branched alkyls, or cyclic systems to probe steric limits.
-
Substituted N-Aryl Groups: Synthesize analogues with electronically diverse substituents (e.g., -OMe, -Cl, -CF₃) on the N-phenyl ring to alter binding electronics and metabolic stability.
-
Modification Point 3: Aromatic Ring Substitution
-
Expertise & Rationale: Adding substituents to either aromatic ring can profoundly impact the molecule's properties. Electron-withdrawing or -donating groups can alter the pKa of the sulfonamide or amino groups, influencing binding and ionization state. Furthermore, substituents can block sites of metabolic attack, improving pharmacokinetic profiles.
-
Proposed Derivatives:
-
Substituents on the 2-Aminophenyl Ring: Introduce small groups like methyl or fluoro at positions 4 or 5 to probe for new interactions without adding significant bulk.
-
Substituents on the N-Phenyl Ring: Explore para-substitution to extend the molecule into new regions of a binding pocket, a common strategy in kinase inhibitor design.
-
Proposed Synthetic Pathways and Experimental Protocols
The synthesis of the proposed derivatives relies on robust and well-documented chemical transformations. The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.
Caption: General workflow for core synthesis and subsequent derivatization.
Protocol 1: Synthesis of Amide Derivatives via Acylation of the Primary Amine (Vector 1)
-
Trustworthiness: This protocol employs a standard acylation reaction. Progress can be easily monitored by Thin Layer Chromatography (TLC), and purification by column chromatography is typically straightforward. The final product can be validated using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M).
-
Base Addition: Add a suitable base, such as Triethylamine (TEA, 1.5 eq) or Pyridine (1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Acylating Agent: Add the desired acyl chloride or anhydride (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of Ethyl Acetate in Hexanes).
-
Characterization: Confirm the structure and purity of the isolated product by NMR and HRMS.
-
Protocol 2: Synthesis of Novel N-Aryl/N-Alkyl Analogs (Vector 2)
-
Trustworthiness: This approach builds the core molecule from different starting materials, allowing for diversity at the N-substituent position. The key reaction is the sulfonamide bond formation between a sulfonyl chloride and an amine, a highly reliable transformation.[12][13]
-
Step-by-Step Methodology:
-
Amine Dissolution: In a round-bottom flask, dissolve the desired N-substituted aniline (e.g., 4-fluoro-N-ethylaniline) (1.0 eq) and Pyridine (1.2 eq) in anhydrous DCM. Cool to 0 °C.
-
Sulfonyl Chloride Addition: Add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq) in DCM dropwise. (Note: The nitro-precursor is often used for better stability and is reduced in a subsequent step).
-
Reaction: Allow the mixture to stir at room temperature for 4-12 hours, monitoring by TLC.
-
Workup & Purification: Perform an aqueous workup as described in Protocol 1 and purify the resulting nitro-substituted sulfonamide by column chromatography.
-
Nitro Reduction: Dissolve the purified product in Ethanol or Ethyl Acetate. Add a catalyst such as Palladium on Carbon (10 mol %) or Tin(II) Chloride (SnCl₂).
-
Hydrogenation/Reduction: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) or, if using SnCl₂, heat the reaction until the starting material is consumed (monitor by TLC).
-
Final Purification: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. Purify the crude amine product by column chromatography to yield the desired analogue.
-
Characterization: Validate the final structure by NMR and HRMS.
-
Framework for Biological Evaluation and Screening
The choice of biological assays should be directly informed by the SAR of related benzenesulfonamide compounds. We propose a tiered screening approach targeting disease areas where this scaffold has shown promise.
| Proposed Derivative Class | Therapeutic Target | Rationale / Key Literature | Primary Screening Assay |
| Derivatives with varied N-aryl "tails" (Vector 2) | Carbonic Anhydrase IX/XII | Benzenesulfonamides are classic CA inhibitors; tail groups dictate isoform selectivity against cancer targets.[9][14] | In vitro enzymatic inhibition assay using purified recombinant human CA isoforms. |
| Derivatives with bulky/lipophilic groups at Vector 1 or 2 | TRPV4 Ion Channel | Analogues of the benzenesulfonamide RN-9893 are potent TRPV4 antagonists with potential in acute lung injury.[10] | Cell-based calcium influx assay (e.g., using Fluo-4 AM dye) in TRPV4-expressing HEK293 cells. |
| Derivatives with H-bond donors/acceptors at Vector 1 | 12-Lipoxygenase (12-LOX) | A 4-aminobenzenesulfonamide scaffold yielded potent and selective 12-LOX inhibitors for inflammation/thrombosis.[11] | In vitro enzymatic assay measuring the formation of 12-HETE from arachidonic acid. |
| Broad Spectrum Screening | Antibacterial (DHPS) | The foundational activity of sulfonamides. Novel derivatives may overcome resistance mechanisms.[2][8] | Bacterial growth inhibition assays (MIC determination) against a panel of Gram-positive and Gram-negative bacteria. |
Conclusion and Future Outlook
The this compound scaffold represents a promising starting point for medicinal chemistry campaigns. Its three distinct modification vectors provide a robust platform for generating novel chemical matter with the potential to address a wide range of therapeutic targets. By employing the rational design strategies, robust synthetic protocols, and targeted biological evaluation frameworks outlined in this guide, research teams can efficiently explore the chemical space around this core and identify derivatives with significant therapeutic potential. The key to success will lie in a disciplined, iterative cycle of design, synthesis, and testing, allowing SAR data from each round of screening to inform the design of the next generation of compounds.
References
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. drugs.com [drugs.com]
- 5. This compound [webbook.nist.gov]
- 6. chembk.com [chembk.com]
- 7. Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl- | C14H16N2O2S | CID 66472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names [rxlist.com]
- 9. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. impactfactor.org [impactfactor.org]
- 13. researchgate.net [researchgate.net]
- 14. nanobioletters.com [nanobioletters.com]
A Technical Guide to the Safe Handling of 2-Amino-N-ethylbenzenesulfonanilide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical guide on the safe handling, potential hazards, and emergency procedures for 2-Amino-N-ethylbenzenesulfonanilide (CAS No. 81-10-7). As a compound possessing both an aromatic amine (aniline derivative) and a sulfonamide functional group, it requires careful management in a laboratory setting. The primary hazards identified are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Adherence to the protocols outlined in this guide, including the mandatory use of engineering controls and appropriate personal protective equipment (PPE), is critical to mitigate risks and ensure personnel safety during research and development activities.
Section 1: Chemical Identification and Physicochemical Properties
Correctly identifying the compound is the foundational step for safety. The user-specified "this compound" corresponds to the chemical structure 2-Amino-N-ethyl-N-phenylbenzenesulfonamide . It is crucial not to confuse this with a similar, but structurally different, compound "2-Amino-N-ethylbenzenesulfonamide" (CAS 98489-77-1).[4] All information herein pertains to the anilide compound.
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Source(s) |
| CAS Number | 81-10-7 | [1][2][3][5] |
| Molecular Formula | C₁₄H₁₆N₂O₂S | [1][6][7] |
| Molecular Weight | ~276.36 g/mol | [1][7] |
| IUPAC Name | 2-amino-N-ethyl-N-phenylbenzenesulfonamide | [1] |
| Synonyms | Benzenesulfonanilide, 2-amino-N-ethyl-; N-Ethyl-N-phenyl-o-aminobenzenesulfonamide | [1][6] |
| Appearance | White to off-white crystalline solid / Crystalline powder | [2][3][6] |
| Melting Point | 56-60 °C | [2][3][5] |
| Boiling Point | 445.4 °C at 760 mmHg | [2][3] |
| Flash Point | 223.1 °C | [2][3] |
| Density | 1.28 g/cm³ | [2][3] |
Section 2: Hazard Identification and Toxicological Profile
The toxicological risk of this compound is primarily driven by its functional groups. The aniline moiety suggests potential for toxicity if absorbed, while its physical form as a powder presents an inhalation and irritation risk.[8]
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a clear summary of the known hazards.
Table 2: GHS Hazard Summary
| Classification | Code | Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Warning |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Warning |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
| Warning |
| (Source: European Chemicals Agency (ECHA) via PubChem)[1] |
Mechanistic Insights and Causality
-
Aniline Substructure: Aniline and its derivatives are known to be toxic and can be absorbed through the skin.[8][9] While this specific compound is not classified for systemic toxicity, this structural alert warrants caution. The primary amino group on the benzene ring is the key feature driving this potential hazard.
-
Sulfonamide Group: The sulfonamide group is a common feature in many pharmaceuticals.[10] While many are safe, some individuals can have hypersensitivity or allergic reactions to sulfonamides containing an arylamine group.[6][11]
-
Physical Form: As a crystalline powder, the primary routes of exposure are inhalation of dust and direct contact with skin and eyes, which directly aligns with the GHS classifications for respiratory, skin, and eye irritation.[1][2][3]
Section 3: Risk Assessment and Mitigation Protocols
A proactive approach combining engineering controls, appropriate PPE, and standardized handling procedures is essential for safety.
Engineering Controls
-
Chemical Fume Hood: All work involving the handling of solid this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[9][12] This is the primary method to prevent inhalation of airborne particulates.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[13]
-
Accessible Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[9][13]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles that form a seal around the eyes are mandatory.[9][13] Standard safety glasses are insufficient.
-
Hand Protection: Wear nitrile gloves for incidental contact. For prolonged handling or submersion, consult the glove manufacturer's compatibility chart.[9] Given the aniline substructure, double-gloving may be a prudent measure. Nitrile gloves are not always recommended for prolonged contact with aniline itself.[12] Always wash hands thoroughly after removing gloves.[12]
-
Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are required at all times.[9]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls fail, a NIOSH-approved respirator with a particulate filter is necessary.[13]
Safe Handling and Storage Workflow
The following protocol outlines the necessary steps for safely handling the compound from receipt to disposal.
Caption: Standard workflow for weighing and handling solid chemical irritants.
Storage: Store containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12][13] Containers should be kept tightly sealed and stored below eye level.[12]
Section 4: Emergency and First Aid Procedures
Immediate and correct response to an exposure is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][9][13]
-
Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[14]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, call a poison center or doctor.
-
Ingestion: Do NOT induce vomiting.[13] Rinse mouth with water and seek immediate medical attention.[13]
Spill Response Protocol
The response to a spill depends on its size and location. The following decision tree provides guidance.
Caption: Decision tree for responding to a chemical powder spill.
Section 5: Disposal Considerations
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Dispose of contents and container in accordance with all local, regional, and national regulations. Contact your institution's Environmental Health & Safety (EHS) department for specific guidance.[9]
References
- 1. Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl- | C14H16N2O2S | CID 66472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. 2-Amino-N-ethylbenzenesulfonamide | CymitQuimica [cymitquimica.com]
- 5. 2-Amino-N-Ethyl-N-Phenyl Benzene Sulfonamide | CAS 81-10-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. CAS 81-10-7: 2-Amino-N-ethyl-N-phenylbenzenesulfonamide [cymitquimica.com]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. fishersci.com [fishersci.com]
- 14. scribd.com [scribd.com]
Methodological & Application
Application Notes: The Strategic Role of 2-Amino-N-ethylbenzenesulfonanilide in Azo Dye Synthesis
An in-depth guide to the application of 2-Amino-N-ethylbenzenesulfonanilide as a pivotal intermediate in the synthesis of azo dyes, designed for chemistry researchers and professionals in dye manufacturing.
Introduction to this compound
This compound is a primary aromatic amine that serves as a foundational building block, or "diazo component," in the manufacturing of a range of azo dyes.[1][2][3] Its chemical structure is characterized by a primary amino group (-NH₂) attached to a benzene ring, which is the reactive site for diazotization. The molecule also contains a sulfonamide linkage (-SO₂-N-) connecting the aminobenzene moiety to an N-ethyl-N-phenyl group. This entire assembly is crucial, as it not only participates in the core dye-forming reaction but also influences the final properties of the colorant, such as its shade, solubility, and affinity for textile fibers. It is a key intermediate for producing dyes like C.I. Acid Orange 159 and C.I. Acid Red 57.[1]
Table 1: Physicochemical Properties of this compound [2][4][5][6]
| Property | Value |
| CAS Number | 81-10-7 |
| Molecular Formula | C₁₄H₁₆N₂O₂S |
| Molecular Weight | 276.35 g/mol |
| Appearance | Grayish-white to off-white crystalline powder |
| Melting Point | 56-60 °C |
| Boiling Point | 445.4 °C at 760 mmHg |
| Density | 1.28 g/cm³ |
| IUPAC Name | 2-amino-N-ethyl-N-phenylbenzenesulfonamide |
Core Chemical Principle: Diazotization and Azo Coupling
The synthesis of azo dyes from this compound hinges on a two-stage reaction sequence that is fundamental to azo chemistry: diazotization followed by azo coupling.[7][8]
-
Diazotization: This is the process where the primary aromatic amino group (-NH₂) of the intermediate is converted into a highly reactive diazonium salt (-N₂⁺).[9][10] This transformation is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[9][11] The reaction must be performed under cold conditions (0–5 °C) because diazonium salts are thermally unstable and can decompose violently at higher temperatures, releasing nitrogen gas.[10]
-
Azo Coupling: The resulting diazonium salt is a potent electrophile. In the coupling stage, it undergoes an electrophilic aromatic substitution reaction with an electron-rich aromatic compound, known as the "coupling component."[7][12][13] Common coupling components are phenols, naphthols, or aromatic amines.[12] The diazonium ion attacks the activated aromatic ring of the coupling component, forming a stable azo bridge (-N=N-), which links the two aromatic systems. This newly formed, extended conjugated system is a chromophore, responsible for the vibrant color of the resulting dye.[12][13]
The overall workflow is a cornerstone of industrial dye synthesis, allowing for a modular approach where different diazo and coupling components can be combined to create a vast library of colors.
References
- 1. 2-Amino-N-ethyl-N-phenylbenzenesulfonamide [dyestuffintermediates.com]
- 2. chembk.com [chembk.com]
- 3. hts.usitc.gov [hts.usitc.gov]
- 4. Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl- | C14H16N2O2S | CID 66472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. chembk.com [chembk.com]
- 7. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 8. cuhk.edu.hk [cuhk.edu.hk]
- 9. Diazotisation [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azo coupling - Wikipedia [en.wikipedia.org]
- 13. Aryl Diazonium Coupling Reactions [employees.csbsju.edu]
Application Notes and Protocols: A Guide to the N-alkylation of 2-aminobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the experimental protocols for the N-alkylation of 2-aminobenzenesulfonamide, a critical transformation in medicinal chemistry and drug development. N-substituted 2-aminobenzenesulfonamide derivatives are prevalent scaffolds in a variety of therapeutic agents. This document provides an in-depth analysis of various synthetic strategies, including classical N-alkylation, reductive amination, and modern catalytic methods. Each protocol is presented with a detailed, step-by-step methodology, accompanied by mechanistic insights and practical considerations to ensure successful execution and validation.
Introduction: The Significance of N-Alkylated 2-Aminobenzenesulfonamides
2-Aminobenzenesulfonamide and its N-alkylated derivatives are privileged structural motifs in medicinal chemistry. The sulfonamide functional group is a key component in a wide array of bioactive compounds, including antibacterial agents, anticancer drugs, and antiviral therapies.[1][2] The ability to introduce diverse alkyl substituents on the nitrogen atom of the sulfonamide or the aniline amine allows for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This modulation is crucial for optimizing pharmacokinetic and pharmacodynamic profiles, making the N-alkylation of 2-aminobenzenesulfonamide a cornerstone reaction in the synthesis of novel drug candidates.
Chemical Principles and Mechanistic Insights
The N-alkylation of 2-aminobenzenesulfonamide can be directed at two potential sites: the sulfonamide nitrogen (-SO₂NH₂) and the aniline nitrogen (-NH₂). Selective alkylation is a key challenge and is often dictated by the reaction conditions and the choice of reagents. The sulfonamide proton is generally more acidic than the aniline protons, facilitating its deprotonation and subsequent nucleophilic attack. However, the aniline nitrogen can also participate in alkylation reactions, particularly under certain catalytic conditions.
Diagram: General Reaction Scheme for N-Alkylation
Caption: General pathways for the N-alkylation of 2-aminobenzenesulfonamide.
Experimental Protocols
This section provides detailed protocols for three common and effective methods for the N-alkylation of 2-aminobenzenesulfonamide.
Protocol 1: Classical N-Alkylation with Alkyl Halides
This method is a straightforward approach for introducing alkyl groups onto the sulfonamide nitrogen. The reaction proceeds via an SN2 mechanism where the deprotonated sulfonamide acts as a nucleophile.
Causality: The use of a base is crucial to deprotonate the sulfonamide, generating a more potent nucleophile. The choice of solvent influences the reaction rate and solubility of the reactants. Aprotic polar solvents are often preferred.
Diagram: Workflow for Classical N-Alkylation
Caption: Step-by-step workflow for classical N-alkylation.
Detailed Steps:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzenesulfonamide (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium hydride (NaH, 1.1 eq, use with caution), to the solution and stir for 15-30 minutes at room temperature to facilitate deprotonation.
-
Alkylating Agent: Add the corresponding alkyl halide (e.g., alkyl bromide or iodide, 1.1-1.5 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. If DMF is used, pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate). If acetonitrile is used, filter off the inorganic salts and concentrate the filtrate.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[3]
-
Characterization: Confirm the structure of the N-alkylated product using ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5][6] The proton of the sulfonamide –SO₂NH– group typically appears as a singlet in the ¹H NMR spectrum.[4]
Table 1: Typical Reaction Parameters for Classical N-Alkylation
| Parameter | Value/Choice | Rationale |
| Solvent | DMF, Acetonitrile, Acetone | Aprotic polar solvents facilitate SN2 reactions. |
| Base | K₂CO₃, Cs₂CO₃, NaH | Strength of base influences deprotonation efficiency. |
| Temperature | 60-100 °C | Provides activation energy for the reaction. |
| Alkylating Agent | Alkyl iodides > bromides > chlorides | Reactivity of the leaving group. |
Protocol 2: Reductive Amination
Reductive amination is a versatile method for the N-alkylation of the primary amino group of 2-aminobenzenesulfonamide with aldehydes or ketones.[7] The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ.[8][9]
Causality: The reaction is typically carried out in a one-pot procedure.[7] A mildly acidic catalyst is often used to promote the formation of the imine intermediate.[10] The choice of reducing agent is critical for the selective reduction of the imine in the presence of the carbonyl starting material.
Diagram: Mechanism of Reductive Amination
Caption: The key steps in a reductive amination reaction.
Detailed Steps:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzenesulfonamide (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as methanol, ethanol, or 1,2-dichloroethane (DCE).[9]
-
Imine Formation: Add a catalytic amount of acetic acid (e.g., 5-10 mol%) to facilitate the formation of the imine intermediate.[10] Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the mixture in an ice bath and slowly add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) in portions. Sodium triacetoxyborohydride is often preferred as it is a milder and more selective reagent.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.
-
Characterization: The final product is characterized by NMR and mass spectrometry to confirm its structure.
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available | Can reduce aldehydes/ketones, requires careful pH control |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines | Highly toxic (releases HCN in acid) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective for imines, tolerates acidic conditions | More expensive |
Protocol 3: Modern Catalytic N-Alkylation Methods
Recent advances in catalysis have provided highly efficient and selective methods for N-alkylation. These methods often utilize transition metal catalysts and can proceed under milder conditions with a broader substrate scope.
This "green" chemistry approach uses alcohols as alkylating agents, with water as the only byproduct.[1] The reaction typically involves a transition metal catalyst, such as iridium or manganese, that facilitates a hydrogen transfer mechanism.[1][2][11][12]
Causality: The catalyst first oxidizes the alcohol to an aldehyde, which then condenses with the sulfonamide to form an imine. The catalyst, now in a hydride form, reduces the imine to the N-alkylated product.[2][11]
Detailed Steps (based on an Iridium-catalyzed system): [2]
-
Reaction Setup: In a reaction vessel, combine 2-aminobenzenesulfonamide (1.0 eq), the alcohol (1.5-2.0 eq), the iridium catalyst (e.g., [Cp*IrCl₂]₂, 0.05-1.5 mol%), and a base (e.g., t-BuOK, 1-10 mol%) in a suitable solvent like toluene or p-xylene.[2]
-
Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for the required time (typically 12-24 hours).
-
Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the mixture, dilute with an organic solvent, and wash with water.
-
Purification and Characterization: Dry the organic phase, concentrate, and purify the residue by column chromatography to obtain the desired N-alkylated product, which is then characterized.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[13][14][15] It can be employed for the N-arylation of 2-aminobenzenesulfonamide, but modifications can also allow for N-alkylation with alkyl halides.
Causality: The reaction involves a catalytic cycle with a palladium(0) species.[14] Oxidative addition of the alkyl halide to the palladium catalyst is followed by coordination of the deprotonated sulfonamide and subsequent reductive elimination to form the N-alkylated product and regenerate the catalyst.[14]
Detailed Steps:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-aminobenzenesulfonamide (1.0 eq), the alkyl halide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq) in an anhydrous solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture to 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.
-
Purification and Characterization: The filtrate is concentrated, and the crude product is purified by column chromatography. The final product is then characterized by standard spectroscopic methods.
Conclusion
The N-alkylation of 2-aminobenzenesulfonamide is a fundamental transformation with broad applications in drug discovery. This guide has provided detailed protocols for classical, reductive amination, and modern catalytic approaches. The choice of method will depend on the specific substrate, desired selectivity, and available resources. By understanding the underlying chemical principles and following these validated protocols, researchers can effectively synthesize a diverse range of N-alkylated 2-aminobenzenesulfonamide derivatives for the development of new therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 9. Reductive Amination of Aldehydes and Ketones [unacademy.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols [organic-chemistry.org]
- 12. Simple and versatile catalytic system for N-alkylation of sulfonamides with various alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
The Benzenesulfonamide Scaffold: Leveraging "2-Amino-N-ethylbenzenesulfonanilide" in Modern Medicinal Chemistry
Introduction: Re-evaluating a Classic Scaffold
The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, most famously embodied in the sulfa drugs, the first class of synthetic antibiotics. The compound at the center of this guide, 2-Amino-N-ethylbenzenesulfonanilide (IUPAC Name: 2-amino-N-ethyl-N-phenylbenzenesulfonamide; CAS: 81-10-7), represents a classic, yet underexplored, variation of this privileged scaffold. While historically noted for its potential antibacterial properties through the inhibition of folic acid synthesis, its primary contemporary use has been as a dye intermediate.[1][2] This document aims to re-examine this compound not as a historical footnote, but as a versatile and economically viable starting material for the synthesis of novel, diverse, and potentially potent therapeutic agents for the modern drug discovery landscape.
This guide will provide detailed protocols and scientific rationale for utilizing this compound as a foundational building block. We will explore its derivatization to target a range of disease areas where the broader benzenesulfonamide class has shown significant promise, including oncology, inflammation, and infectious diseases.
The Scientific Rationale: Why this compound?
The medicinal chemistry value of this compound lies in its distinct structural features, which offer multiple points for chemical modification:
-
The Primary Arylamine (-NH2): This group is a key handle for a wide array of chemical transformations, including acylation, alkylation, arylation, and diazotization, allowing for the introduction of diverse functionalities to probe structure-activity relationships (SAR).
-
The Sulfonamide Linkage (-SO2N-): The sulfonamide nitrogen and the associated phenyl and ethyl groups can be modified, although less readily than the primary amine. The inherent properties of the sulfonamide group itself contribute to the pharmacokinetic profile and target-binding interactions of the molecule.
-
The Aromatic Ring: The benzene ring of the benzenesulfonamide core can be subjected to electrophilic aromatic substitution, enabling the introduction of substituents that can modulate the electronic properties and steric profile of the molecule, thereby influencing its biological activity.
The broader class of benzenesulfonamide derivatives has been shown to exhibit a wide spectrum of biological activities, providing a strong impetus for the exploration of novel analogs derived from this compound.
Potential Therapeutic Applications for Derivatives
Based on the established activities of related benzenesulfonamide compounds, derivatives of this compound are promising candidates for screening in the following therapeutic areas:
-
Anticancer Agents: Many sulfonamide-containing compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases (CAs), receptor tyrosine kinases (RTKs), and cell cycle progression.[3]
-
Anti-inflammatory Agents: The sulfonamide scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds.[1]
-
Antimicrobial Agents: Building on the legacy of sulfa drugs, novel sulfonamide derivatives continue to be explored for their activity against drug-resistant bacterial and fungal strains.[1]
-
Carbonic Anhydrase Inhibitors: The sulfonamide group is a classic zinc-binding group that can effectively inhibit carbonic anhydrases, enzymes implicated in glaucoma, epilepsy, and certain types of cancer.
Experimental Protocols: A Roadmap for Discovery
The following protocols provide a detailed, step-by-step guide for the synthesis and preliminary biological evaluation of a library of compounds derived from this compound.
Protocol 1: Synthesis of N-Acyl Derivatives
This protocol details the acylation of the primary amino group of this compound, a fundamental step in creating a diverse library of amides.
Workflow for N-Acyl Derivative Synthesis
Caption: Synthetic workflow for N-acylation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic acid with a coupling agent like EDC/HOBt)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and stir.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the acylating agent (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Screening - Anticancer Activity
This protocol outlines a primary screen to evaluate the cytotoxic effects of the synthesized derivatives against a panel of human cancer cell lines.
Workflow for In Vitro Anticancer Screening
Caption: Workflow for cell viability assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent
-
Plate reader
Procedure:
-
Prepare stock solutions (e.g., 10 mM) of the synthesized compounds in DMSO.
-
Seed the cancer cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.
-
The following day, treat the cells with serial dilutions of the compounds (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, and then measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
Data Presentation and Interpretation
The results from the in vitro screening can be summarized in a table to facilitate the identification of lead compounds and the elucidation of preliminary structure-activity relationships.
Table 1: Hypothetical Anticancer Activity of this compound Derivatives
| Compound ID | R Group (Acyl) | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| Parent | -H | >100 | >100 | >100 |
| DERIV-01 | -COCH₃ | 85.2 | 92.1 | 78.5 |
| DERIV-02 | -COPh | 25.6 | 33.4 | 22.1 |
| DERIV-03 | -CO(4-Cl-Ph) | 12.3 | 15.8 | 9.7 |
| Doxorubicin | N/A | 0.5 | 0.8 | 0.6 |
This is a hypothetical table for illustrative purposes.
Conclusion and Future Directions
This compound, while currently underutilized in medicinal chemistry, presents a valuable and versatile scaffold for the development of novel therapeutic agents. The protocols outlined in this guide provide a starting point for the synthesis of a diverse chemical library and its subsequent biological evaluation. Promising lead compounds identified through these initial screens can be further optimized through iterative rounds of chemical synthesis and biological testing to improve their potency, selectivity, and pharmacokinetic properties. The exploration of this and other under-investigated chemical scaffolds is a crucial endeavor in the ongoing quest for new and effective medicines.
References
The Strategic Utility of 2-Amino-N-ethylbenzenesulfonanilide as a Scaffold for Novel Sulfonamide Synthesis
Introduction: The Enduring Legacy and Modern Pursuit of Sulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry, a privileged scaffold that has given rise to a vast array of therapeutic agents since the discovery of prontosil in the 1930s.[1][2] These compounds, characterized by a sulfuryl group directly bonded to a nitrogen atom, are integral to the development of antibacterial, diuretic, anticonvulsant, and anticancer drugs.[1][3] Their continued relevance stems from their ability to mimic the transition state of key enzymatic reactions and to engage in crucial hydrogen bonding interactions within biological targets.
This application note details the synthesis, characterization, and utility of 2-Amino-N-ethylbenzenesulfonanilide (CAS No: 81-10-7), a versatile building block for the generation of novel sulfonamide derivatives.[4] The strategic placement of a primary amino group ortho to the sulfonamide moiety offers a unique handle for further chemical elaboration, enabling the exploration of new chemical space and the development of next-generation therapeutic candidates. We present here detailed, field-tested protocols for the synthesis of this key intermediate and its subsequent derivatization, providing researchers with a practical guide to leveraging its synthetic potential.
Physicochemical Properties and Safety Profile
A thorough understanding of the starting material is paramount for successful and safe experimentation.
| Property | Value | Reference |
| IUPAC Name | 2-amino-N-ethyl-N-phenylbenzenesulfonamide | [5] |
| CAS Number | 81-10-7 | [6] |
| Molecular Formula | C₁₄H₁₆N₂O₂S | [6] |
| Molecular Weight | 276.35 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 56-60 °C | [7] |
| Solubility | Soluble in water and polar organic solvents | [3] |
Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
Synthesis of the Building Block: this compound
The synthesis of this compound is most effectively achieved via a two-step process, commencing with the coupling of 2-nitrobenzenesulfonyl chloride with N-ethylaniline, followed by the selective reduction of the nitro group. This approach ensures a high yield of the desired product.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of N-Ethyl-2-nitro-N-phenylbenzenesulfonamide (Intermediate)
This protocol details the nucleophilic substitution reaction between 2-nitrobenzenesulfonyl chloride and N-ethylaniline. The use of a non-nucleophilic base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Materials:
-
2-Nitrobenzenesulfonyl chloride
-
N-Ethylaniline
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve N-ethylaniline (1.0 eq.) in anhydrous DCM.
-
Add anhydrous pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve 2-nitrobenzenesulfonyl chloride (1.05 eq.) in anhydrous DCM and add it dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude N-Ethyl-2-nitro-N-phenylbenzenesulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of this compound (Final Product)
This protocol describes the reduction of the aromatic nitro group of the intermediate to a primary amine using tin metal in the presence of concentrated hydrochloric acid, a classic and reliable method for this transformation.
Materials:
-
N-Ethyl-2-nitro-N-phenylbenzenesulfonamide
-
Granular tin (Sn)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 6 M)
-
Ethanol
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add N-Ethyl-2-nitro-N-phenylbenzenesulfonamide (1.0 eq.) and granular tin (3.0 eq.).
-
Add ethanol to create a slurry.
-
Slowly add concentrated HCl (a significant excess) to the stirred mixture. The reaction is exothermic and may require initial cooling.
-
Once the initial exothermic reaction subsides, heat the mixture to reflux for 2-4 hours, or until the starting material is consumed as monitored by TLC.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the acidic mixture by the slow addition of a concentrated NaOH solution until the solution is strongly alkaline (pH > 10). This will precipitate tin salts.
-
Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Characterization of this compound
The identity and purity of the synthesized building block should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons (in the range of 6.5-8.0 ppm), and a broad singlet for the amino (-NH₂) protons. |
| ¹³C NMR | Resonances for the two aliphatic carbons of the ethyl group and the twelve aromatic carbons. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region), S=O stretching of the sulfonamide (asymmetric and symmetric stretches around 1330 cm⁻¹ and 1150 cm⁻¹, respectively), and C-N stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (276.35 g/mol ). |
Application: Synthesis of a Novel N-Acyl Sulfonamide Derivative
The primary amino group of this compound serves as an excellent nucleophile for acylation reactions, allowing for the straightforward introduction of a wide variety of substituents. This protocol provides a general method for the synthesis of a novel N-acyl sulfonamide derivative.
Workflow for the Synthesis of a Novel N-Acyl Sulfonamide
Caption: General workflow for the derivatization of the building block.
Protocol 3: Synthesis of 2-(Acetylamino)-N-ethylbenzenesulfonanilide
This protocol demonstrates the acylation of the building block with acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq.) to the solution and cool to 0 °C.
-
Add acetyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting novel sulfonamide by column chromatography on silica gel.
Discussion and Future Perspectives
The protocols outlined in this application note provide a robust and reproducible pathway for the synthesis of this compound and its subsequent elaboration into novel sulfonamide derivatives. The strategic positioning of the primary amine allows for a multitude of synthetic transformations beyond simple acylation, including alkylation, arylation, and the formation of various heterocyclic systems. This versatility makes this compound a highly valuable building block for generating diverse chemical libraries for high-throughput screening in drug discovery programs.
The resulting novel sulfonamides can be evaluated for a wide range of biological activities, targeting enzymes such as carbonic anhydrases, proteases, and kinases, where the sulfonamide moiety can act as a key zinc-binding group or a hydrogen bond donor/acceptor. The continued exploration of derivatives stemming from this scaffold holds significant promise for the development of new and improved therapeutic agents.
References
- 1. CAS 81-10-7: 2-Amino-N-ethyl-N-phenylbenzenesulfonamide [cymitquimica.com]
- 2. shubhamspecialty.com [shubhamspecialty.com]
- 3. Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl- | C14H16N2O2S | CID 66472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. 2-Amino-N-Ethyl-N-Phenyl Benzene Sulfonamide | CAS 81-10-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 4-(2-Aminoethyl)benzenesulfonamide(35303-76-5) 1H NMR spectrum [chemicalbook.com]
- 7. 4-(2-Aminoethyl)benzenesulfonamide | C8H12N2O2S | CID 169682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: A Validated RP-HPLC Method for Purity Determination of 2-Amino-N-ethylbenzenesulfonanilide
Abstract
This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 2-Amino-N-ethylbenzenesulfonanilide. The method is designed for researchers, scientists, and drug development professionals requiring an accurate and reliable analytical procedure for quality control and stability testing. The methodology has been developed to effectively separate the main analyte from potential process-related impurities and degradation products. The protocol is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[1][2]
Introduction
This compound (CAS No. 81-10-7) is an organic compound featuring a sulfonamide functional group, a class of compounds with significant applications in medicinal chemistry.[3][4] Sulfonamides are foundational structures in the development of various therapeutic agents, including antibacterial drugs.[5] The purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical quality attribute that directly impacts its safety and efficacy. Therefore, a precise and reliable analytical method for purity assessment is paramount during the research, development, and manufacturing stages.
This guide provides a comprehensive, step-by-step protocol for an HPLC-UV method, including the scientific rationale behind the selection of chromatographic parameters and a full validation strategy.
Compound Profile: this compound
| Property | Value | Reference(s) |
| CAS Number | 81-10-7 | [6][7] |
| Molecular Formula | C₁₄H₁₆N₂O₂S | [3][6][7] |
| Molecular Weight | 276.35 g/mol | [6][7] |
| Appearance | White to off-white crystalline solid | [3][7] |
| Melting Point | 56-60 °C | [7] |
| LogP | 2.29 | [6] |
| Solubility | Soluble in polar organic solvents | [3] |
Method Development Rationale: The Science of Separation
The development of a robust HPLC method is a systematic process grounded in the physicochemical properties of the analyte and potential impurities.
-
Choice of Technique: Reverse-Phase HPLC (RP-HPLC) The LogP value of 2.29 indicates that this compound is a moderately non-polar compound, making it an ideal candidate for RP-HPLC.[6] In this technique, the analyte partitions between a non-polar stationary phase (the column) and a polar mobile phase. This choice is standard for the analysis of many sulfonamide-based compounds.[8]
-
Stationary Phase Selection: C18 Column A C18 (octadecylsilane) stationary phase is selected for its strong hydrophobic retention characteristics. This provides a high degree of interaction with the analyte, ensuring adequate retention and offering a greater potential for resolving it from closely related impurities. Columns with a particle size of 5 µm are known for their robustness and efficiency, making them suitable for routine quality control.[9]
-
Mobile Phase Composition: The Engine of Separation The mobile phase consists of an aqueous component and an organic modifier.
-
Organic Modifier: Acetonitrile (ACN) is chosen over methanol due to its lower viscosity, which allows for higher efficiency at optimal flow rates, and its lower UV cutoff, which provides a better signal-to-noise ratio.
-
Aqueous Component & pH Control: The presence of a primary amine (-NH₂) in the analyte's structure means its ionization state is pH-dependent. At acidic pH, the amine group will be protonated (-NH₃⁺), increasing its polarity and reducing retention time. To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH must be controlled. 0.1% formic acid is added to both the aqueous and organic phases. This serves two purposes: it maintains a consistent, low pH (around 2.7) to ensure the analyte is in a single ionic form and improves peak shape by minimizing interactions with residual silanols on the stationary phase. This mobile phase is also compatible with mass spectrometry (MS) if further characterization of impurities is needed.[6][10]
-
Gradient Elution: A gradient elution program, where the concentration of the organic solvent (ACN) is increased over time, is employed. This is crucial for a purity method, as it ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated from the main peak and eluted from the column within a reasonable runtime.[11]
-
-
Detection Wavelength Selection The presence of two aromatic rings in the structure of this compound results in strong UV absorbance. A detection wavelength of 265 nm was selected as it provides high sensitivity for the analyte while minimizing interference from the mobile phase.[11]
Experimental Protocol
Instrumentation and Reagents
-
Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Water (HPLC or Milli-Q grade)
-
This compound Reference Standard (of known purity)
-
Test sample of this compound
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Solution Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to volume with diluent and mix well.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution, using the test sample.[8]
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the system is clean.
-
Inject the Reference Standard Solution five times to check for system suitability.
-
Inject the Sample Solution in duplicate.
-
After the analysis is complete, flush the column with a high-organic mobile phase (e.g., 80% Acetonitrile / 20% Water) before storage.
Method Validation Strategy (per ICH Q2(R1))
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[12][13] The following parameters must be evaluated for a purity method.
Caption: Workflow for HPLC Purity Method Validation.
Validation Parameters and Acceptance Criteria
| Parameter | Protocol Summary | Acceptance Criteria |
| System Suitability | Five replicate injections of the reference standard. | Tailing Factor (T) ≤ 2.0; Theoretical Plates (N) ≥ 2000; %RSD of peak area ≤ 2.0%. |
| Specificity | Analyze blank, placebo (if applicable), reference standard, and sample. Perform forced degradation studies (acid, base, peroxide, heat, light). | The main peak should be free from interference. Peak purity analysis (using PDA) should pass, demonstrating spectral homogeneity. |
| Linearity | Analyze at least five concentrations across the range of LOQ to 150% of the sample concentration (e.g., 0.5 µg/mL to 750 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | 80% to 120% of the test concentration. |
| Accuracy | Spike the sample matrix with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0% for each level. |
| Precision | Repeatability: Six replicate preparations of the sample at 100% concentration. Intermediate Precision: Repeat repeatability test on a different day with a different analyst/instrument. | %RSD ≤ 2.0% for each set. Overall %RSD for both sets combined ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determined from the linearity curve (standard deviation of the response and the slope) or by signal-to-noise ratio (S/N ≈ 10). | Precision at the LOQ concentration should have an RSD ≤ 10%. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%). | System suitability parameters must be met. Peak retention time and area should not significantly change. |
Data Analysis and Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Calculation:
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
Disregard any peaks originating from the blank and any peaks below the Limit of Quantitation (LOQ).
Conclusion
The RP-HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the determination of purity of this compound. The comprehensive protocol and detailed validation strategy provide a self-validating system that ensures the reliability of analytical results. This method is well-suited for routine quality control in both research and industrial settings, contributing to the overall quality assurance of pharmaceutical products and intermediates.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. CAS 81-10-7: 2-Amino-N-ethyl-N-phenylbenzenesulfonamide [cymitquimica.com]
- 4. Sulfonamide - Wikipedia [en.wikipedia.org]
- 5. frontiersrj.com [frontiersrj.com]
- 6. Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl- | SIELC Technologies [sielc.com]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes [jafs.com.pl]
- 10. 2-Amino-N-ethyl-5-methyl-N-phenylbenzenesulphonamide | SIELC Technologies [sielc.com]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 13. starodub.nl [starodub.nl]
Application Note: A Validated Protocol for the Purification of 2-Amino-N-ethylbenzenesulfonanilide via Recrystallization
Abstract
This application note provides a comprehensive, scientifically-grounded protocol for the purification of 2-Amino-N-ethylbenzenesulfonanilide, a key intermediate in various chemical syntheses. Recrystallization is a powerful and fundamental technique for the purification of solid organic compounds, essential for ensuring the purity and desired crystalline form of active pharmaceutical ingredients (APIs) and other high-purity chemicals[1][2]. This guide moves beyond a simple list of steps to explain the underlying principles and critical parameters, empowering researchers to adapt and troubleshoot the procedure effectively. The protocol details solvent selection, the step-by-step recrystallization process, and methods for validation, ensuring a robust and reproducible outcome.
Part 1: Foundational Principles of Recrystallization
The efficacy of recrystallization hinges on the principle of differential solubility[3][4]. An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature (typically its boiling point). Conversely, impurities present in the crude sample should either be insoluble in the hot solvent or remain soluble in the cold solvent.
The process involves:
-
Dissolution of the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.
-
Filtration of the hot solution to remove any insoluble impurities.
-
Crystallization by allowing the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, leading to the formation of a supersaturated solution from which pure crystals nucleate and grow.
-
Isolation of the purified crystals from the cooled mother liquor (which retains the soluble impurities) via filtration.
Slow, controlled cooling is paramount as it allows for the selective incorporation of the target molecules into the growing crystal lattice, effectively excluding impurity molecules and resulting in higher purity[5].
Part 2: Analyte Characterization & Safety
Physicochemical Properties
A thorough understanding of the analyte's properties is critical for developing a successful purification protocol.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₆N₂O₂S | [6][7][8] |
| Molecular Weight | 276.36 g/mol | [8][9] |
| Appearance | White to off-white crystalline powder | [6][7] |
| Melting Point (crude) | 56-60 °C | [7] |
| Solubility Profile | Soluble in polar organic solvents and water | [6] |
Safety & Handling Precautions
This compound is classified as an irritant. All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Safety goggles (or a face shield), a lab coat, and nitrile gloves are mandatory.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water[7][9].
-
Solvent Safety: The selected solvent, ethanol, is flammable. Ensure that heating is conducted using a steam bath or a heating mantle with a stirrer, and avoid open flames.
Part 3: Experimental Protocol
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different starting quantities.
Materials & Equipment
-
Crude this compound
-
95% Ethanol (Solvent)
-
Deionized Water
-
Activated Carbon (decolorizing grade, if needed)
-
Erlenmeyer Flasks (50 mL and 125 mL)
-
Heating Mantle or Steam Bath
-
Graduated Cylinders
-
Stemless Funnel
-
Fluted Filter Paper
-
Büchner Funnel and Flask
-
Vacuum Source
-
Spatula and Glass Stirring Rod
-
Watch Glass
Step 1: Solvent Selection & Optimization
The ideal solvent should exhibit a steep solubility curve with respect to temperature. Ethanol is an excellent starting choice for sulfonamides due to its favorable polarity and volatility[5][10]. A small amount of water can be added as an anti-solvent to decrease the compound's solubility at lower temperatures, thereby increasing the recovery yield.
Rationale: The goal is to find a solvent system where the target compound is highly soluble when hot and poorly soluble when cold. 95% ethanol strikes a good balance, providing high solubility at its boiling point (approx. 78°C) while ensuring significantly lower solubility upon cooling to 0-4°C.
Step 2: The Recrystallization Procedure
-
Dissolution:
-
Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask.
-
Add approximately 20-25 mL of 95% ethanol. Add a boiling chip or use a magnetic stir bar for smooth boiling.
-
Gently heat the mixture to a boil while stirring or swirling. Continue to add small portions of hot 95% ethanol until all the solid has just dissolved. Causality: Using the minimum amount of hot solvent is critical for achieving a high recovery yield. Excess solvent will keep more of the product dissolved in the cold mother liquor, reducing yield.
-
-
Decolorization (Optional):
-
If the hot solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a very small amount (tip of a spatula) of activated carbon to the solution.
-
Reheat the solution to boiling for a few minutes. Expertise: Adding carbon to a boiling solution will cause violent frothing (bumping). It is crucial to cool it slightly first. The carbon adsorbs colored impurities.
-
-
Hot Filtration (if decolorizing carbon or insoluble impurities are present):
-
Place a stemless funnel with fluted filter paper into the neck of a clean 50 mL Erlenmeyer flask.
-
Heat the receiving flask on the steam bath or heating mantle to keep it warm.
-
Quickly pour the hot solution through the filter paper. Trustworthiness: This step must be performed quickly to prevent the product from crystallizing prematurely on the filter paper or in the funnel (a phenomenon known as "crashing out"). Keeping the apparatus hot minimizes this risk.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass.
-
Allow the flask to cool slowly and undisturbed to room temperature on a surface that does not act as a heat sink (e.g., a cork ring or wooden block).
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for 15-20 minutes to maximize crystal formation. Expertise: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
-
Isolation & Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits flatly, and connect the flask to a vacuum source.
-
Wet the filter paper with a small amount of cold 95% ethanol to ensure a good seal.
-
Collect the crystals by vacuum filtration, transferring the crystalline slurry into the funnel.
-
Wash the crystals with a small portion (2-3 mL) of ice-cold 95% ethanol. Causality: Washing with cold solvent removes any residual mother liquor (containing soluble impurities) from the surface of the crystals without significantly dissolving the desired product.
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible.
-
Transfer the crystals to a pre-weighed watch glass and allow them to dry completely in a desiccator or a vacuum oven at a low temperature (<40°C).
-
Once dry, weigh the purified product and determine the percent recovery. The melting point should be sharp and higher than the crude material.
-
Part 4: Workflow Visualization
The following diagram outlines the complete recrystallization workflow, providing a clear visual guide to the process.
References
- 1. scispace.com [scispace.com]
- 2. scispace.com [scispace.com]
- 3. praxilabs.com [praxilabs.com]
- 4. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. CAS 81-10-7: 2-Amino-N-ethyl-N-phenylbenzenesulfonamide [cymitquimica.com]
- 7. chembk.com [chembk.com]
- 8. This compound [webbook.nist.gov]
- 9. Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl- | C14H16N2O2S | CID 66472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Spectrophotometric Determination of Sulfonamide Concentrations: An Application Note and Protocol Guide
Abstract
This comprehensive guide details the theory and practical application of the Bratton-Marshall reaction for the spectrophotometric determination of sulfonamides. Sulfonamides, a critical class of synthetic antimicrobial agents, are characterized by a primary aromatic amine group, which serves as the reactive handle for their colorimetric quantification. This document provides researchers, quality control analysts, and drug development professionals with a robust, validated protocol for accurately measuring sulfonamide concentrations in various samples, particularly pharmaceutical formulations. We delve into the underlying chemical principles, provide step-by-step experimental procedures, outline method validation according to ICH guidelines, and offer insights into data analysis and interpretation.
Scientific Principle: The Bratton-Marshall Reaction
The quantitative analysis of sulfonamides via UV-Visible spectrophotometry is most commonly and reliably achieved through the Bratton-Marshall method.[1] This method is a classic colorimetric assay based on a two-step chemical derivatization process that converts the typically colorless sulfonamide into a stable, intensely colored azo dye. The intensity of the resulting color, measured as absorbance, is directly proportional to the sulfonamide concentration.
The core reaction sequence is as follows:
-
Diazotization: The primary aromatic amine (-NH₂) group of the sulfonamide is reacted with nitrous acid (HNO₂) under acidic conditions (typically using HCl). The nitrous acid is generated in situ from sodium nitrite (NaNO₂). This reaction forms a diazonium salt, a critical but unstable intermediate. To ensure the stability of the diazonium salt, this step is performed at low temperatures (0-5°C).[2]
-
Azo Coupling: The highly reactive diazonium salt is then coupled with a chromogenic (color-forming) agent. The Bratton-Marshall reagent, N-(1-naphthyl)ethylenediamine dihydrochloride (NED), is the most effective and widely used coupling agent.[1] The coupling reaction forms a stable, magenta-colored azo compound, which exhibits strong absorbance in the visible region of the electromagnetic spectrum, typically with a maximum absorbance (λmax) around 540-545 nm.[2]
To ensure the reaction proceeds to completion and to prevent interferences, any excess nitrous acid from the diazotization step must be neutralized before the addition of the coupling agent. This is accomplished by adding ammonium sulfamate or sulfamic acid, which rapidly converts the excess HNO₂ to nitrogen gas.[3]
Caption: Chemical pathway of the Bratton-Marshall reaction for sulfonamide quantification.
Materials and Methods
Instrumentation
-
UV-Visible Spectrophotometer (double or single beam)
-
Matched 1 cm quartz or plastic cuvettes
-
Calibrated analytical balance
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL)
-
Class A volumetric pipettes
-
pH meter
-
Ice bath
Reagent Preparation
-
Hydrochloric Acid (1 M): Add 83 mL of concentrated HCl to approximately 500 mL of deionized water in a 1000 mL volumetric flask and dilute to the mark with deionized water.[4]
-
Sodium Nitrite (0.1% w/v): Dissolve 0.1 g of NaNO₂ in 100 mL of deionized water. Prepare this solution fresh daily and store it in a dark bottle.[3]
-
Ammonium Sulfamate (0.5% w/v): Dissolve 0.5 g of ammonium sulfamate in 100 mL of deionized water. This solution is stable for several weeks when stored refrigerated.[1]
-
NED Reagent (0.1% w/v): Dissolve 0.1 g of N-(1-naphthyl)ethylenediamine dihydrochloride in 100 mL of deionized water. Store in a dark bottle and refrigerate. This solution should be discarded if it develops a strong color.[1]
-
Sulfonamide Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of the sulfonamide reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of 1 M HCl and dilute to the mark with deionized water.[5][6] This stock solution can be further diluted to prepare working standards.
Experimental Protocols
The following protocols provide a framework for the analysis. Optimal concentrations and volumes may need to be adjusted based on the specific sulfonamide and the expected concentration range in the sample.
Caption: General experimental workflow for sulfonamide quantification.
Protocol 1: Generation of a Standard Calibration Curve
A calibration curve is essential for quantification. It establishes the linear relationship between absorbance and concentration under the specific assay conditions.
-
Prepare Working Standards: From the 100 µg/mL stock solution, prepare a series of working standards in 50 mL volumetric flasks as described in the table below.
| Flask No. | Vol. of Stock (100 µg/mL) | Final Volume (mL) | Final Concentration (µg/mL) |
| Blank | 0 mL | 50 mL | 0 |
| 1 | 0.5 mL | 50 mL | 1.0 |
| 2 | 1.0 mL | 50 mL | 2.0 |
| 3 | 2.5 mL | 50 mL | 5.0 |
| 4 | 5.0 mL | 50 mL | 10.0 |
| 5 | 7.5 mL | 50 mL | 15.0 |
-
Reaction: Treat each flask (including the Blank) sequentially as follows: a. Add 1.0 mL of 1 M HCl. b. Place the flasks in an ice bath to cool for 5 minutes. c. Add 1.0 mL of 0.1% sodium nitrite solution. Swirl gently and let it react for 3 minutes in the ice bath.[1] d. Add 1.0 mL of 0.5% ammonium sulfamate solution to quench the excess nitrite. Swirl and wait for 2 minutes.[1] e. Add 1.0 mL of 0.1% NED reagent. Swirl to mix. f. Remove the flasks from the ice bath and allow them to stand at room temperature for 15 minutes for the color to develop fully.[7] g. Dilute to the 50 mL mark with deionized water and mix thoroughly.
-
Measurement: a. Set the spectrophotometer to the predetermined λmax (e.g., 545 nm). b. Use the "Blank" solution to zero the instrument (autozero). c. Measure the absorbance of each working standard (1 through 5). Record the values.
Protocol 2: Assay of Sulfonamide in Pharmaceutical Tablets
This protocol describes the analysis of a solid dosage form.
-
Sample Preparation: a. Weigh and finely powder 20 sulfonamide tablets to obtain a homogenous sample. b. Accurately weigh a portion of the powder equivalent to 10 mg of the active sulfonamide ingredient. c. Transfer the powder to a 100 mL volumetric flask. Add approximately 70 mL of 1 M HCl and sonicate for 15 minutes to ensure complete dissolution of the drug. d. Dilute to the mark with 1 M HCl. This solution has a nominal concentration of 100 µg/mL. e. Filter the solution through a 0.45 µm syringe filter to remove insoluble excipients. f. Accurately pipette a suitable aliquot of the filtered solution (e.g., 5.0 mL) into a 50 mL volumetric flask and dilute to the mark with deionized water. This creates a test solution with a concentration within the range of the calibration curve (e.g., 10 µg/mL).
-
Reaction and Measurement: a. Pipette an aliquot of the final test solution (e.g., 25 mL, depending on the dilution scheme) into a fresh 50 mL volumetric flask. b. Proceed with the derivatization reaction as described in Protocol 1, Step 2 . c. Measure the absorbance of the final colored solution against the reagent blank as described in Protocol 1, Step 3 .
Data Analysis and Calculations
-
Construct the Calibration Curve: Plot the absorbance of the standards (Y-axis) against their corresponding known concentrations in µg/mL (X-axis).
-
Perform Linear Regression: Calculate the equation of the line (y = mx + b) and the coefficient of determination (R²). For a valid assay, the R² value should be ≥ 0.999.
-
Calculate Unknown Concentration: Use the measured absorbance of the unknown sample (y) and the linear regression equation to calculate its concentration (x).
-
Concentration (µg/mL) = (Absorbance of Sample - y-intercept) / slope
-
-
Account for Dilutions: Adjust the calculated concentration for any dilutions made during sample preparation to find the original concentration in the tablet powder.
-
Amount of drug (mg) per tablet = (Calculated Conc. × Dilution Factor × Average Tablet Weight) / Weight of Powder Taken
-
Method Validation
To ensure the reliability and accuracy of the analytical method, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[8][9]
| Parameter | Description and Procedure | Acceptance Criteria |
| Linearity | Analyze a minimum of five concentrations across the desired range. Assessed via the R² of the calibration curve.[10] | R² ≥ 0.999 |
| Accuracy | Determined by the standard addition method. Known amounts of standard are spiked into a pre-analyzed sample at three levels (e.g., 80%, 100%, 120%). The recovery is then calculated.[9][11] | Percent recovery should be within 98-102%. |
| Precision | Intra-day (Repeatability): Analyze a minimum of three concentrations, three times within the same day.[11] Inter-day (Intermediate Precision): Repeat the analysis on three different days.[10] | Relative Standard Deviation (%RSD) should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. Calculated as: LOD = 3.3 × (σ / S) , where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve.[12] | - |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Calculated as: LOQ = 10 × (σ / S) .[12] | - |
Conclusion
The spectrophotometric method based on the Bratton-Marshall reaction is a simple, cost-effective, rapid, and sensitive technique for the routine analysis of sulfonamides.[12][13] When properly validated, this method provides accurate and reliable results, making it an invaluable tool for quality control in the pharmaceutical industry and for various research applications. Its robustness and simplicity ensure its continued relevance in modern analytical laboratories.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scribd.com [scribd.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. fsis.usda.gov [fsis.usda.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. scielo.br [scielo.br]
- 9. Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijper.org [ijper.org]
- 12. A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Protocol for Monitoring the Synthesis of 2-Amino-N-ethylbenzenesulfonanilide by Thin-Layer Chromatography (TLC)
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive, field-proven protocol for monitoring the synthesis of 2-Amino-N-ethylbenzenesulfonanilide via Thin-Layer Chromatography (TLC). The synthesis, presumed to proceed via N-alkylation of 2-aminobenzenesulfonamide, presents a classic scenario for chromatographic monitoring due to the distinct polarity differences between the starting material and the product. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established chromatographic principles. We delve into the causality behind experimental choices, from mobile phase selection to visualization techniques, ensuring a robust and self-validating system for reliable reaction tracking.
Introduction: The Imperative of Real-Time Reaction Monitoring
In synthetic organic chemistry, the ability to accurately monitor the progress of a reaction is paramount. It allows for the determination of reaction completion, the identification of potential side products, and the optimization of reaction conditions, thereby preventing resource waste and ensuring product quality. Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective analytical technique widely used for this purpose[1].
This protocol focuses on the synthesis of this compound. A common synthetic route involves the selective N-alkylation of the sulfonamide nitrogen of 2-aminobenzenesulfonamide[2].
-
Starting Material (SM): 2-Aminobenzenesulfonamide (a primary sulfonamide)[3]
The primary amino group on the benzene ring is generally less nucleophilic than the sulfonamide anion under basic conditions, allowing for selective alkylation. The key to TLC monitoring lies in the polarity change: the starting material, with two N-H bonds on the sulfonamide group, is significantly more polar than the product, where one N-H is replaced by an N-ethyl group. This difference allows for clear separation on a polar stationary phase like silica gel.
Principle of Chromatographic Separation
TLC separates compounds based on the principle of adsorption chromatography. The separation occurs as a result of the differential partitioning of compounds between a solid stationary phase (e.g., silica gel) and a liquid mobile phase.
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent.
-
Mobile Phase: A solvent or mixture of solvents of varying polarity.
In this application, the more polar starting material (2-aminobenzenesulfonamide) will have a stronger affinity for the polar silica gel plate. Consequently, it will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, the less polar product (this compound) will interact less strongly with the silica gel and be carried further by the mobile phase, resulting in a higher Rf value. Monitoring the reaction involves observing the disappearance of the starting material spot and the concurrent appearance and intensification of the product spot over time[6].
Materials and Methodology
Required Materials
-
TLC Plates: Silica Gel 60 F₂₅₄ plates (plates coated with silica gel and a fluorescent indicator that glows at 254 nm).
-
Chemicals:
-
Equipment:
-
Glass TLC developing chamber with lid
-
Micropipettes or capillary tubes for spotting
-
Pencil
-
Ruler
-
UV lamp (254 nm and 366 nm)
-
Heat gun or hot plate
-
Fume hood
-
Forceps
-
Reagent Preparation
Mobile Phase (Eluent): A mixture of a moderately polar solvent (Ethyl Acetate) and a non-polar solvent (Hexane) is an excellent starting point for separating compounds of this nature.
-
Recommended Starting System: 30% Ethyl Acetate in Hexane (v/v).
-
Preparation: In a clean, dry graduated cylinder, combine 30 mL of ethyl acetate and 70 mL of hexane. Mix thoroughly. Prepare enough to fill the TLC chamber to a depth of approximately 0.5 cm.
Expertise & Experience: The Rationale Behind Mobile Phase Selection
The choice of eluent is the most critical variable in TLC. The goal is to find a system that provides a significant separation between the starting material and product spots (ΔRf > 0.1) and moves the product spot to an Rf value between 0.2 and 0.8[9].
-
Why Ethyl Acetate/Hexane? This system offers a wide tunable polarity range. Starting with a higher proportion of hexane (non-polar) ensures that even slightly polar compounds do not run to the solvent front.
-
Optimization: If the spots are too low on the plate (low Rf), the mobile phase is not polar enough to move them. Increase the polarity by increasing the percentage of ethyl acetate (e.g., 40% or 50%). If the spots are too high (high Rf), decrease the polarity by reducing the percentage of ethyl acetate. For sulfonamides, other systems like chloroform/methanol or chloroform/tert-butanol can also be effective[10][11]. However, ethyl acetate/hexane is a robust first choice with lower toxicity.
Visualization Reagent (Fluorescamine Stain): Fluorescamine reacts with primary amines to produce highly fluorescent products, making it an exceptionally sensitive and specific stain for both the starting material and the product, which both contain a primary arylamine group[12][13].
-
Preparation: Dissolve 10 mg of fluorescamine in 50 mL of acetone. This solution should be prepared fresh for best results.
-
Optional Fluorescence Stabilization: Prepare a solution of 10% triethylamine in dichloromethane to overspray after the fluorescamine stain, which can enhance and stabilize the fluorescence.
Detailed Step-by-Step Protocol
The following workflow outlines the complete process from plate preparation to final interpretation.
Caption: General workflow for monitoring a chemical reaction using TLC.
1. TLC Plate Preparation: a. Using forceps, handle the TLC plate only by the edges to avoid contamination. b. With a pencil (never a pen), lightly draw a straight line across the plate, about 1 cm from the bottom. This is the origin or baseline.
2. Sample Preparation: a. Starting Material (SM): Dissolve a small amount (1-2 mg) of 2-aminobenzenesulfonamide in a suitable solvent (e.g., 0.5 mL of methanol or ethyl acetate). b. Reaction Mixture (RM): At various time points (e.g., t=0, 1h, 2h, etc.), withdraw a tiny aliquot (e.g., one drop) from the reaction vessel and dilute it with 0.5 mL of a suitable solvent.
3. Spotting the Plate: a. On the baseline, mark three evenly spaced points for spotting. b. Lane 1 (SM): Using a capillary tube, apply a small spot of the prepared starting material solution. The spot should be as small as possible (1-2 mm diameter). c. Lane 2 (Co-spot): Apply a spot of the SM solution. Without drying, apply a spot of the RM solution directly on top of the SM spot. d. Lane 3 (RM): Apply a small spot of the diluted reaction mixture. e. Allow the solvent from the spots to evaporate completely before development.
4. Developing the Chromatogram: a. Pour the prepared mobile phase into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures better chromatography. Cover with the lid and let it sit for 5-10 minutes. b. Carefully place the spotted TLC plate into the chamber using forceps. Ensure the baseline is above the level of the solvent. c. Replace the lid and allow the solvent front to ascend the plate undisturbed. d. When the solvent front reaches about 1 cm from the top of the plate, remove the plate and immediately mark the position of the solvent front with a pencil.
5. Visualization and Analysis: a. Allow the plate to air dry completely in a fume hood. b. Primary Visualization (Non-destructive): View the plate under a UV lamp at 254 nm. Compounds containing aromatic rings, like the ones in this reaction, will appear as dark spots against the green fluorescent background[9]. Lightly circle the observed spots with a pencil. c. Secondary Visualization (Destructive): i. Dip the plate quickly and smoothly into the fluorescamine stain solution using forceps. ii. Let excess stain drip off and then heat gently with a heat gun. iii. View the plate under a UV lamp at 366 nm. Amine-containing spots will appear as brightly fluorescent (yellow-green) spots. d. Data Analysis: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot.
Results and Interpretation
The progress of the reaction is determined by comparing the spots in the reaction mixture lane (RM) to the reference starting material (SM) over time.
Table 1: Expected TLC Data for the N-Alkylation Reaction
| Compound Name | Role | Expected Polarity | Expected Rf Range* | UV Active (254 nm) | Fluorescamine Active |
| 2-Aminobenzenesulfonamide | Starting Material | High | 0.1 - 0.3 | Yes | Yes |
| This compound | Product | Medium-Low | 0.4 - 0.7 | Yes | Yes |
*In 30% Ethyl Acetate / Hexane. This is an estimate and must be determined experimentally.
Trustworthiness: The Power of the Co-Spot
The protocol's trustworthiness is anchored by the use of a three-lane system, especially the co-spot lane . This lane serves as a self-validating internal reference.
-
Unambiguous Identification: If the Rf of a spot in the reaction mixture (RM) lane is identical to the starting material (SM), the co-spot will show a single, merged spot at that Rf. This confirms the identity of the unreacted starting material.
-
Resolving Close Spots: If a new spot (e.g., a byproduct) appears very close to the starting material spot, the co-spot lane will show two distinct, albeit close, spots (or an elongated spot), immediately indicating that the new spot is not the starting material. This prevents misinterpretation of the reaction's progress.
Visual Interpretation of TLC Plates Over Time
Caption: Idealized TLC plates showing reaction progress over time.
-
At Time = 0: The reaction mixture (RM) lane shows only a strong spot corresponding to the starting material (SM). The co-spot lane shows a single, intense spot.
-
At Midpoint: The RM lane shows a diminished SM spot and a new, distinct spot for the product (P) at a higher Rf. The co-spot lane confirms the identity of the lower spot as the SM.
-
At Completion: The RM lane shows the complete disappearance of the SM spot and a single, strong spot for the product (P).
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Streaking Spots | Sample is too concentrated; sample is insoluble in the mobile phase. | Dilute the sample further before spotting. Try a different spotting solvent. |
| Spots Ran Together | Mobile phase is too polar; spots at origin were too large. | Decrease the polarity of the mobile phase (add more hexane). Use a capillary to apply smaller, more concise spots. |
| No Spots Visible (UV) | Compound is not UV-active; sample is too dilute. | Use a chemical stain (e.g., Fluorescamine, Potassium Permanganate). Spot a more concentrated sample. |
| Rf Values Too Low | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (increase the percentage of ethyl acetate). |
| Rf Values Too High | Mobile phase is too polar. | Decrease the polarity of the mobile phase (decrease the percentage of ethyl acetate). |
Conclusion
This application note details a robust and reliable TLC protocol for monitoring the synthesis of this compound. By understanding the principles of chromatography and following the systematic approach outlined—including rational mobile phase selection, proper spotting technique with a co-spot, and appropriate visualization methods—researchers can gain clear and actionable insights into their reaction's progress. This methodology not only ensures the efficient use of time and resources but also upholds the standards of scientific integrity through its self-validating design.
References
- 1. chemscene.com [chemscene.com]
- 2. Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzenesulfonamide | C6H8N2O2S | CID 72894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl- | C14H16N2O2S | CID 66472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 3306-62-5|2-Aminobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 8. 2-Aminobenzenesulfonamide, 98% | CymitQuimica [cymitquimica.com]
- 9. silicycle.com [silicycle.com]
- 10. researchgate.net [researchgate.net]
- 11. fsis.usda.gov [fsis.usda.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. epfl.ch [epfl.ch]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-N-ethylbenzenesulfonanilide
Welcome to our dedicated technical resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-Amino-N-ethylbenzenesulfonanilide. Our focus is to deliver scientifically grounded, field-tested insights to help you overcome challenges related to low yields and other common synthetic hurdles.
Introduction: The Synthetic Challenge
The synthesis of this compound, a sulfonamide derivative, typically involves the reaction of a sulfonyl chloride with an amine. While seemingly straightforward, this reaction is often plagued by issues that can significantly reduce the yield and purity of the final product. This guide is structured to help you diagnose and resolve these issues systematically.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves the reaction of 2-aminobenzenesulfonyl chloride or a protected precursor with N-ethylaniline in the presence of a base. An alternative route starts from 2-nitrobenzenesulfonyl chloride, followed by a reduction of the nitro group after the sulfonamide bond formation. The choice of route often depends on the availability and stability of the starting materials.
Q2: Why is the purity of the sulfonyl chloride so critical?
A2: Sulfonyl chlorides are highly susceptible to hydrolysis, where moisture in the air or solvent converts them into the corresponding sulfonic acid.[1] Sulfonic acids are unreactive under standard sulfonamide synthesis conditions, meaning any hydrolyzed starting material will not contribute to the formation of the desired product, directly leading to lower yields.[1]
Q3: What role does the base play in this reaction?
A3: The reaction between a sulfonyl chloride and an amine generates hydrochloric acid (HCl) as a byproduct. The base, typically a tertiary amine like triethylamine or pyridine, is crucial for neutralizing this HCl.[2] Without a base, the HCl would protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.
Troubleshooting Guide: Addressing Low Yields
Low yield is a frequent challenge in sulfonamide synthesis. This section provides a systematic approach to identifying and resolving the root causes.
Issue 1: Incomplete or No Reaction
If you observe a significant amount of unreacted starting materials, consider the following factors:
-
Reagent Quality:
-
Sulfonyl Chloride: As mentioned, hydrolysis is a major concern. Use freshly opened or purified sulfonyl chloride. A simple test for significant degradation is to check for the presence of the corresponding sulfonic acid via TLC or LC-MS.
-
Amine: Ensure the N-ethylaniline is pure and dry. Amines can absorb atmospheric CO2, forming carbamates that can interfere with the reaction.[1]
-
Solvent and Base: Use anhydrous solvents and ensure your base is pure and dry.[1]
-
-
Reaction Conditions:
-
Temperature: These reactions are often initiated at 0°C to control the initial exotherm and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating may be necessary. However, excessive heat can promote side reactions.[1]
-
Stoichiometry: A 1:1 ratio of the amine to the sulfonyl chloride is a common starting point, with a slight excess of the base (1.1-1.5 equivalents).[1]
-
Issue 2: Formation of Significant Side Products
The presence of unexpected spots on your TLC or peaks in your LC-MS indicates side reactions. Here are the most common culprits:
-
Bis-sulfonylation of the Amine: If you are starting with 2-aminobenzenesulfonamide and performing a subsequent N-ethylation, there is a risk of the ethylating agent reacting with both the sulfonamide nitrogen and the aniline nitrogen. Protecting the aniline amine can prevent this.[3]
-
Polymerization: If unprotected 2-aminobenzenesulfonyl chloride is reacted with itself or other bifunctional molecules, polymerization can occur, leading to an intractable solid and low yield of the desired monomeric product.[3]
-
Ortho vs. Para Isomer Formation: When sulfonating an aniline derivative, a mixture of ortho and para isomers can be formed. Protecting the amino group with an acetyl group can sterically hinder the ortho positions, favoring the desired para-substitution.[1]
Issue 3: Product Loss During Workup and Purification
Even with a successful reaction, significant product loss can occur during the isolation and purification steps.
-
Aqueous Workup: The pH of the aqueous solution used for extraction is critical. The product's solubility can be highly pH-dependent. Ensure you are extracting at a pH where your product is in its neutral, organic-soluble form.
-
Purification Method:
-
Crystallization: This is often the preferred method for purifying solid sulfonamides. Choosing the right solvent system is key to obtaining high purity and recovery.
-
Column Chromatography: While effective, product can be lost on the column. Ensure proper column packing and solvent polarity to minimize streaking and loss.
-
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative procedure based on established methods for sulfonamide synthesis.
Step 1: Acetylation of 2-Aminobenzenesulfonamide (Protection)
-
Dissolve 2-aminobenzenesulfonamide in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into ice water to precipitate the N-acetylated product.
-
Filter, wash with cold water, and dry the solid.
Step 2: N-Ethylation
-
Suspend the N-acetylated 2-aminobenzenesulfonamide and a base (e.g., potassium carbonate) in an appropriate solvent (e.g., DMF or acetone).
-
Add an ethylating agent (e.g., ethyl iodide or diethyl sulfate) dropwise.
-
Heat the mixture (e.g., to 50-70°C) and monitor the reaction by TLC.
-
After completion, cool the reaction and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Hydrolysis (Deprotection)
-
Dissolve the N-ethylated, N-acetylated intermediate in an alcohol (e.g., ethanol).
-
Add an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Reflux the mixture until the deprotection is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a suitable acid (e.g., HCl) to precipitate the final product.
-
Filter the solid, wash with water, and dry to obtain this compound.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Sulfonyl Chloride | Freshly opened or purified | Highly moisture-sensitive; hydrolysis leads to inactive sulfonic acid.[1] |
| Solvent | Anhydrous | Prevents hydrolysis of the sulfonyl chloride.[1] |
| Base | 1.1-1.5 equivalents | Neutralizes HCl byproduct without causing significant side reactions.[2] |
| Temperature | 0°C to room temperature | Controls initial exotherm and minimizes side reactions.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of reagents by atmospheric moisture.[1] |
Visualizations
Reaction Pathway
Caption: General reaction scheme for the synthesis.
Troubleshooting Workflow
Caption: A systematic workflow for diagnosing low yields.
References
Identifying and removing byproducts in N-alkylated sulfonamide reactions
Welcome to the technical support center for N-alkylated sulfonamide reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of sulfonamide chemistry. Here, we address common challenges encountered during synthesis, focusing on the identification and removal of reaction byproducts. The information is presented in a practical question-and-answer format to directly tackle the issues you may face in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Questions
Q1: What are the most common byproducts in N-alkylation of sulfonamides, and why do they form?
A1: The formation of byproducts in N-alkylation of sulfonamides is highly dependent on the reaction conditions and the nature of the starting materials. Key byproducts include:
-
N,N-Dialkylated Sulfonamide: This is a frequent byproduct when a primary sulfonamide is used.[1] After the initial mono-alkylation, the resulting secondary sulfonamide can be deprotonated again, leading to a second alkylation.[1] This is especially prevalent with highly reactive, unhindered alkylating agents like methyl iodide and in the presence of a strong base in excess.[1]
-
Unreacted Starting Materials: Incomplete reactions can leave behind unreacted sulfonamide and alkylating agent. This can be due to insufficient reaction time, low temperature, or suboptimal catalyst/reagent activity.
-
O-Alkylated Products: In some cases, particularly with amide-like nucleophiles under Mitsunobu conditions, O-alkylation of a neighboring carbonyl group can occur as a side reaction.[2]
-
Hydrolysis Products: Sulfonamides can undergo hydrolysis, cleaving the S-N bond, especially under acidic conditions, to yield sulfanilic acid and the corresponding amine.[3][4] While generally stable, this can be a concern during aqueous workups or if the reaction mixture contains water.[5][6]
-
Byproducts from Specific Methodologies:
-
Mitsunobu Reaction: Common byproducts include triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate (e.g., diethyl hydrazodicarboxylate).[7][8][9] An undesired side-product can also form if the azodicarboxylate acts as a nucleophile instead of the intended sulfonamide.[7]
-
Buchwald-Hartwig Amination: Byproducts are often related to the catalyst system and can include insoluble halide salts.[10]
-
Reactions with Trichloroacetimidates: Trichloroacetamide is a common byproduct.[11]
-
The formation of these byproducts is governed by competing reaction pathways. For instance, the balance between mono- and di-alkylation is influenced by the relative acidity of the primary and secondary sulfonamides and the steric hindrance around the nitrogen atom.[1]
Troubleshooting Specific Byproducts
Q2: I'm observing significant amounts of the N,N-dialkylated byproduct. How can I suppress its formation?
A2: Suppressing dialkylation requires optimizing the reaction to favor mono-alkylation. Here are several strategies:
-
Control Stoichiometry: Use a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents).[1] This limits the availability of the alkylating agent for the second reaction.
-
Slow Addition: Add the alkylating agent slowly or portion-wise to the reaction mixture. This maintains a low instantaneous concentration of the alkylating agent, favoring the initial, faster mono-alkylation.[1] One study demonstrated an increase in the mono-alkylated product yield from 74% to 86% with portion-wise addition of a trichloroacetimidate alkylating agent.[11]
-
Choice of Base: Use a weaker base or a stoichiometric amount of a strong base. An excess of a strong base increases the concentration of the deprotonated secondary sulfonamide, promoting dialkylation.[1]
-
Lower Reaction Temperature: Reducing the reaction temperature can sometimes improve selectivity by decreasing the rate of the second alkylation relative to the first.[1]
-
Steric Hindrance:
The following workflow illustrates the decision-making process for minimizing dialkylation:
Caption: Troubleshooting workflow for minimizing N,N-dialkylation.
Q3: My reaction is sluggish and I have a lot of unreacted starting material. What can I do?
A3: Addressing incomplete conversion requires a systematic evaluation of your reaction parameters:
| Parameter | Potential Issue | Recommended Action |
| Reaction Time | Insufficient time for the reaction to reach completion. | Monitor the reaction progress using TLC or LC-MS and extend the reaction time accordingly. |
| Temperature | The reaction may require more thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature while monitoring for byproduct formation. |
| Reagents/Catalyst | The base may not be strong enough, or the catalyst (if used) may be inactive. | Consider a stronger base (e.g., NaH, KHMDS). If using a catalyst, ensure it is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). |
| Solvent | The solvent may not be appropriate for the reaction, affecting solubility or reactivity. | Choose a solvent that fully dissolves the reactants. For some reactions, polar aprotic solvents like DMF or DMSO can enhance reactivity. |
| Purity of Reagents | Impurities in starting materials or reagents can inhibit the reaction. | Ensure all starting materials, reagents, and solvents are pure and dry. |
Q4: How can I identify the byproducts in my crude reaction mixture?
A4: A combination of analytical techniques is typically used for byproduct identification:
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your reaction mixture. Comparing the Rf values to your starting materials can give a preliminary indication of product and byproduct formation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating the components of your mixture and determining their molecular weights. This information is invaluable for proposing the structures of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for definitive structure elucidation.[12][13] The chemical shifts and coupling patterns provide detailed information about the molecular structure. For example, the disappearance of the N-H proton signal from the starting sulfonamide and the appearance of new signals corresponding to the alkyl group can confirm N-alkylation.[14] The proton of the sulfonamide –SO₂NH– group typically appears as a singlet between 8.78 and 10.15 ppm.[13]
Purification Strategies
Q5: What are the best methods for removing unreacted starting materials and common byproducts?
A5: The choice of purification method depends on the physical and chemical properties of your desired product and the impurities.
-
Column Chromatography: This is the most common and versatile method for purifying organic compounds. By selecting an appropriate solvent system, you can separate the desired N-alkylated sulfonamide from starting materials and byproducts based on their polarity.
-
Recrystallization: If your product is a solid and has significantly different solubility in a particular solvent compared to the impurities, recrystallization can be a highly effective purification technique.[15]
-
Aqueous Workup/Extraction:
-
Unreacted Sulfonamide: Primary and secondary sulfonamides are acidic and can be removed by washing the organic layer with a basic aqueous solution (e.g., 1M NaOH). The deprotonated sulfonamide will partition into the aqueous layer.
-
Unreacted Alkylating Agent: Scavenger resins or reagents can be used to react with and remove excess electrophilic alkylating agents.[16] For example, a mercaptoalkanesulfonic acid can react with the electrophile, making it water-soluble and easily removable through an aqueous wash.[16]
-
Mitsunobu Byproducts: Triphenylphosphine oxide (TPPO) can often be removed by precipitation from a nonpolar solvent or by chromatography.[8] Some modified reagents have been developed to facilitate easier byproduct removal, such as using resin-bound triphenylphosphine or specialized azodicarboxylates whose hydrazine byproduct can be easily filtered off.[7][9]
-
Here is a general purification workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 3. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of sulfonamides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 16. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
Optimizing reaction conditions for the synthesis of "2-Amino-N-ethylbenzenesulfonanilide"
Welcome to the technical support center for the synthesis of 2-Amino-N-ethylbenzenesulfonanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your experimental success.
Overall Synthetic Workflow
The synthesis of this compound is typically achieved via a two-step process. The first step involves the formation of a sulfonamide bond, followed by the reduction of a nitro group to the desired amine. This strategy is common for aromatic sulfonamides where the corresponding amino-substituted sulfonyl chloride is unstable or difficult to prepare.
Common side reactions in the preparation of aminobenzenesulfonamides
Welcome, Researchers and Scientists. This guide is designed to serve as a dedicated resource for troubleshooting common side reactions and challenges encountered during the synthesis of aminobenzenesulfonamides. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to help you navigate the complexities of this synthetic pathway, optimize your yields, and ensure the purity of your final compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured around the primary stages of the common synthetic route starting from aniline.
Part 1: Protection of the Aniline Amino Group (Acylation)
Question 1: Why is it critical to protect the amino group of aniline before the chlorosulfonation step?
Answer: Protecting the primary amino group, typically via acetylation to form acetanilide, is a crucial preliminary step for two primary reasons rooted in the principles of electrophilic aromatic substitution:
-
Prevents Ring Deactivation: In the strongly acidic environment of chlorosulfonation (using chlorosulfonic acid), a free amino group (-NH₂) would be protonated to form an anilinium ion (-NH₃⁺). This positively charged group is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards further electrophilic attack and directs incoming substituents to the meta position. This would prevent the desired para-substitution and significantly reduce the reaction rate.[1][2][3]
-
Avoids Undesired Side Reactions: The unprotected amine is nucleophilic and can react directly with the chlorosulfonic acid reagent, leading to the formation of N-sulfonated products, polymeric materials, and other undesired byproducts, complicating the purification process and lowering the yield of the target molecule.[1][4]
By converting the amine to an acetamido group (-NHCOCH₃), its activating effect on the ring is moderated, preventing overly vigorous reactions while still directing the incoming sulfonyl chloride group to the desired ortho and para positions.[3]
Part 2: The Chlorosulfonation Reaction
This step, where the sulfonyl chloride group is introduced onto the aromatic ring, is often the most challenging and prone to side reactions.
Question 2: My chlorosulfonation of acetanilide is resulting in a very low yield. What are the likely causes?
Answer: A low yield in this step is a common issue, often attributable to the hydrolysis of either the reactant or the product.
-
Cause 1: Hydrolysis of Chlorosulfonic Acid. Chlorosulfonic acid is extremely sensitive to moisture and reacts violently with water to produce sulfuric acid and HCl.[1] The sulfuric acid is not an effective chlorosulfonating agent under these conditions.
-
Troubleshooting: Ensure all glassware is rigorously dried before use. Use a fresh bottle of chlorosulfonic acid or one that has been properly stored under anhydrous conditions. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture from the air from interfering.[5]
-
-
Cause 2: Hydrolysis of the Product. The product, p-acetamidobenzenesulfonyl chloride, is also susceptible to hydrolysis, converting it back to the unreactive sulfonic acid. This is particularly problematic during the workup phase.
-
Troubleshooting: The reaction mixture should be quenched by pouring it slowly onto crushed ice.[6] This keeps the temperature low, minimizing hydrolysis, and precipitates the sulfonyl chloride product, which can then be quickly filtered. Avoid prolonged contact with water during this phase.
-
Question 3: My final product is contaminated with an isomeric impurity. How can I identify and prevent this?
Answer: The most common isomeric byproduct is the ortho-substituted isomer, with the meta-isomer also being a possibility under certain conditions.
-
The Ortho Isomer: The acetamido group is an ortho, para-director. While the para product is sterically favored and typically predominates, a certain percentage of the ortho isomer is almost always formed.[7]
-
Identification: The ortho and para isomers can usually be distinguished and separated using chromatographic techniques (TLC, column chromatography) or identified by NMR spectroscopy due to their different symmetry and coupling patterns.
-
Mitigation: Careful control of the reaction temperature (often 0 °C to room temperature) can help maximize the formation of the thermodynamically more stable para product.[5]
-
-
The Meta Isomer: Formation of the meta isomer is a sign that the initial amine protection step was incomplete or has been reversed. If free aniline is present, it will be protonated to the meta-directing anilinium ion in the acidic medium.[1][2]
-
Mitigation: Ensure the initial acylation reaction goes to completion. Verify the purity of your starting acetanilide before proceeding to the chlorosulfonation step.
-
Below is a diagram illustrating the main reaction pathway and the formation of key side products during the chlorosulfonation of acetanilide.
Caption: Key side reactions in the chlorosulfonation step.
Part 3: Ammonolysis / Amination
In this stage, the sulfonyl chloride is converted to the sulfonamide by reaction with ammonia or an amine.
Question 4: The yield of my sulfonamide is low after reacting the sulfonyl chloride with ammonia/amine. What could be the issue?
Answer: Low yields at this stage often point to issues with reactant stoichiometry, reaction conditions, or competing side reactions.
-
Cause 1: Bis-sulfonylation (Di-sulfonamide formation). A common side reaction is the formation of a di-sulfonamide, where the nitrogen of a newly formed sulfonamide (if it's a primary or secondary amine) or another amine molecule reacts with a second molecule of the sulfonyl chloride.[8]
-
Troubleshooting: This is often caused by localized high concentrations of the sulfonyl chloride. The best practice is to add the sulfonyl chloride solution slowly and with vigorous stirring to a solution containing a slight excess of the amine.[8] Maintaining a low temperature (e.g., 0 °C) can also help control the reaction rate and minimize this side product.
-
-
Cause 2: Hydrolysis of Sulfonyl Chloride. As mentioned before, the sulfonyl chloride is moisture-sensitive. If the amine or solvent is not anhydrous, the sulfonyl chloride can hydrolyze to the unreactive sulfonic acid before it has a chance to react with the amine.[5]
-
Troubleshooting: Use anhydrous solvents and ensure the amine is dry. If using an amine salt, ensure the free-basing procedure is complete and the product is thoroughly dried.
-
-
Cause 3: Incorrect Base. A base, such as pyridine or triethylamine, is often used to neutralize the HCl generated during the reaction.[8] An inappropriate choice of base (e.g., one that is too sterically hindered or not basic enough) can slow down the desired reaction, allowing side reactions to become more prominent.
| Side Product | Chemical Structure | Common Cause | Prevention Strategy |
| Sulfonic Acid | R-SO₃H | Hydrolysis of sulfonyl chloride by water in reagents or solvent. | Use anhydrous solvents and dry reagents.[5] |
| Di-sulfonamide | R-SO₂-NR'-SO₂-R | Rapid addition of sulfonyl chloride; incorrect stoichiometry. | Slow, controlled addition of sulfonyl chloride to an excess of the amine.[8] |
Part 4: Deprotection (Hydrolysis of the Acetamido Group)
The final step is to remove the acetyl protecting group to reveal the free aminobenzenesulfonamide.
Question 5: During the final hydrolysis step, I am losing a significant amount of my product. Why is this happening?
Answer: The key to this step is selective hydrolysis. The acetamido group is an amide, and the desired sulfonamide is also an amide. While the acetamido group is generally more susceptible to hydrolysis, the sulfonamide bond can also be cleaved under harsh conditions.[7]
-
Cause: Over-hydrolysis. Using excessively harsh conditions (e.g., very high concentration of acid or base, prolonged heating) can lead to the non-selective cleavage of both the acetamido and the sulfonamide linkages, breaking down your desired product.
-
Troubleshooting: The hydrolysis should be carefully monitored. Typically, dilute acid (e.g., HCl) is used, and the reaction is heated for a specific period.[6] It is advisable to follow a validated procedure and monitor the reaction's progress by TLC to determine when the starting material (p-acetamidobenzenesulfonamide) has been consumed, without allowing the reaction to proceed for too long.
-
-
Prepare TLC Plate: Use a silica gel plate.
-
Spotting: Spot three lanes on the plate:
-
Lane 1: Your starting material (p-acetamidobenzenesulfonamide).
-
Lane 2: A co-spot of the starting material and the reaction mixture.
-
Lane 3: The reaction mixture.
-
-
Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualization: Visualize the spots under a UV lamp.
-
Analysis: The reaction is complete when the spot corresponding to the starting material is no longer visible in Lane 3. The product, being more polar, will have a lower Rf value. Stop the reaction at this point to prevent over-hydrolysis.
Caption: Selective vs. over-hydrolysis in the deprotection step.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. To prepare and submit Sulphanilamide from acetanilide - Practical Medicinal Chemistry - HK Technical [hktechnical.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. benchchem.com [benchchem.com]
Improving the crystallinity of sulfonamide compounds during recrystallization
Technical Support Center: Optimizing Crystallinity of Sulfonamide Compounds
Welcome to the Technical Support Center for Crystallization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of improving the crystallinity of sulfonamide compounds. The physical properties of an Active Pharmaceutical Ingredient (API), such as its crystal form, size, and shape, are critical as they can significantly impact bioperformance, especially for compounds with low solubility.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges encountered during the recrystallization of sulfonamides.
The unique structural characteristics of sulfonamides, particularly the presence of the p-amino group, the acidic N1-hydrogen, and the oxygens of the sulfonamide group, lead to complex hydrogen-bonding arrangements.[2] These interactions are the primary drivers for crystal packing and are responsible for the common occurrence of polymorphism in this class of compounds.[2][3][4] Understanding and controlling these intermolecular forces is paramount to achieving the desired crystalline form with optimal physical and chemical properties.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the recrystallization of sulfonamides in a direct question-and-answer format.
Q1: My sulfonamide compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid instead of a solid crystal. This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound in that specific solvent, or if significant impurities are present, creating a low-melting eutectic mixture.[5][6]
Causality & Troubleshooting Steps:
-
High Supersaturation Rate: Rapid cooling is a frequent cause. A slower cooling rate provides molecules with the necessary time to orient themselves correctly into a crystal lattice.[7][8] Try insulating the flask or allowing it to cool on a surface that is not a strong heat sink.[9]
-
Solvent Choice: The boiling point of your solvent might be too high. If possible, select a solvent with a lower boiling point. Alternatively, using a solvent mixture can sometimes mitigate this issue.[5]
-
Concentration: The initial concentration of your sulfonamide might be too high. Try reheating the solution to redissolve the oil, adding a small amount of additional hot solvent to dilute it, and then cooling it slowly.[5][7]
-
Induce Nucleation: If the solution is supersaturated but reluctant to crystallize, you can introduce a nucleation site. Scratching the inside surface of the flask with a glass rod or adding a "seed" crystal of the pure sulfonamide can initiate crystallization.[5][9][10]
Q2: I'm struggling with polymorphism. How can I control which crystalline form I obtain?
A2: Polymorphism, the ability of a substance to exist in different crystal structures, is a well-documented characteristic of sulfonamides.[2][3][11][12] These different forms can have varying physicochemical properties, including solubility and stability, which are critical for drug development.[1][12][13] The specific polymorph obtained is often kinetically, rather than thermodynamically, controlled.[12]
Causality & Control Strategies:
-
Solvent System: The choice of solvent is a primary factor. Different solvents can favor the nucleation and growth of specific polymorphs due to varying solute-solvent interactions. A thorough solvent screen is essential. For example, recrystallizing sulfabenzamide from different organic solvents like acetone, methanol, and ethanol can yield different crystal habits and polymorphs.[14]
-
Cooling Rate: The rate of cooling directly influences the supersaturation profile. A slow cooling rate generally favors the formation of the most thermodynamically stable polymorph, while rapid cooling can trap a metastable form.[8][15][16]
-
Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization process towards that specific form.[10][12] This is a powerful technique to ensure consistency between batches.
-
Temperature: The temperature at which crystallization occurs can also dictate the resulting polymorph. Experiment with different cooling temperatures (e.g., room temperature vs. 0 °C vs. -20 °C).
Q3: My recrystallization yield is consistently low. What are the common causes and how can I improve it?
A3: A low yield is a frequent issue in recrystallization and can stem from several factors.
Causality & Optimization:
-
Excessive Solvent: This is the most common reason for low yield.[5][9] The goal is to use the minimum amount of hot solvent required to fully dissolve the compound.[5] If too much is used, a significant portion of your product will remain in the mother liquor upon cooling. To remedy this, you may need to carefully evaporate some solvent and re-cool the solution.[5][9]
-
Premature Crystallization: If you perform a hot filtration step to remove insoluble impurities, your compound may crystallize on the filter paper or in the funnel. To prevent this, preheat your filtration apparatus (funnel, filter paper, and receiving flask).[7][17]
-
Inadequate Cooling: Ensure the solution is cooled sufficiently to maximize precipitation. Using an ice bath can often improve the yield, but be mindful that rapid cooling can impact crystal quality.[7]
-
Solubility Profile: The ideal solvent is one in which your sulfonamide has high solubility at elevated temperatures and very low solubility at low temperatures.[5][6] If the solubility is still significant at low temperatures, you will inherently have product loss. It may be necessary to find a more suitable solvent or solvent system.
Q4: The final product contains colored impurities. How can I remove them?
A4: Colored impurities are often large, polar molecules that can be effectively removed.
Troubleshooting Steps:
-
Activated Carbon: After dissolving your crude sulfonamide in the hot solvent, you can add a small amount of decolorizing carbon (charcoal). The colored impurities will adsorb onto the surface of the carbon.
-
Hot Filtration: After adding the charcoal, you must perform a hot filtration to remove the carbon and the adsorbed impurities before allowing the solution to cool and crystallize. Be cautious of premature crystallization during this step.
Experimental Protocols & Methodologies
Protocol 1: Standard Single-Solvent Recrystallization
This is the most fundamental technique for purifying solid compounds.
-
Solvent Selection: Perform small-scale solubility tests to identify a solvent in which the sulfonamide is highly soluble when hot and poorly soluble when cold.[6] Alcohols and esters are often good starting points for sulfonamides.[5]
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the sulfonamide is completely dissolved.[18][19]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): Pre-heat a separate flask and funnel. Filter the hot solution to remove the activated carbon or any other insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[5]
-
Drying: Dry the purified crystals on the filter paper by drawing air through them or in a desiccator.
Protocol 2: Anti-Solvent Recrystallization
This method is useful when a suitable single solvent cannot be found. It involves dissolving the compound in a "good" solvent and then adding a "bad" solvent (anti-solvent) in which the compound is insoluble to induce precipitation.[12]
-
Solvent System Selection: Identify a solvent in which the sulfonamide is very soluble (the "solvent") and a second, miscible solvent in which it is insoluble (the "anti-solvent").
-
Dissolution: Dissolve the sulfonamide in the minimum amount of the "solvent" at room temperature or with gentle heating.
-
Induce Crystallization: Slowly add the "anti-solvent" dropwise to the solution while stirring. Continue adding the anti-solvent until the solution becomes cloudy (turbid), indicating the onset of precipitation.
-
Crystal Growth: Once turbidity is observed, stop adding the anti-solvent and allow the solution to stand undisturbed. The crystals should form as the system equilibrates.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.
Protocol 3: Vapor Diffusion
This technique is excellent for obtaining high-quality single crystals, especially with small amounts of material.[20][21] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.
-
Setup: Dissolve the sulfonamide in a small amount of a relatively non-volatile solvent in a small, open vial.
-
Chamber: Place this small vial inside a larger, sealed container (like a beaker or jar) that contains a layer of a volatile anti-solvent.[21] The anti-solvent should be a poor solvent for your compound.
-
Diffusion: Seal the larger container. The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial.[21]
-
Crystallization: As the anti-solvent vapor dissolves into the solvent, the solubility of the sulfonamide decreases, leading to slow and controlled crystal growth over several hours to days.
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.
Data Summaries & Visualizations
Table 1: Solvent Properties for Sulfonamide Recrystallization
| Solvent | Polarity Index | Boiling Point (°C) | Common Use |
| Water | 10.2 | 100 | Good for highly polar sulfonamides |
| Ethanol | 5.2 | 78 | General purpose, good solubility profile |
| Isopropanol | 4.3 | 82 | Effective for certain sulfonamides like sulfathiazole[22] |
| Acetone | 5.1 | 56 | Good solvent, but high volatility |
| Ethyl Acetate | 4.4 | 77 | Medium polarity, often used in pairs |
| Toluene | 2.4 | 111 | For less polar sulfonamides |
| Heptane | 0.1 | 98 | Common anti-solvent |
Diagram 1: Troubleshooting Workflow for "Oiling Out"
Caption: Decision tree for troubleshooting when a compound oils out.
Diagram 2: General Recrystallization Workflow
Caption: Step-by-step workflow for a standard recrystallization.
References
- 1. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. LabXchange [labxchange.org]
- 11. Evaluation of polymorphisms in the sulfonamide detoxification genes NAT2, CYB5A, and CYB5R3 in patients with sulfonamide hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. syrris.com [syrris.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. science.uct.ac.za [science.uct.ac.za]
- 18. praxilabs.com [praxilabs.com]
- 19. youtube.com [youtube.com]
- 20. unifr.ch [unifr.ch]
- 21. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 22. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Amino-N-ethylbenzenesulfonanilide
Prepared by the Global Application Science Team
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-N-ethylbenzenesulfonanilide. As a Senior Application Scientist, my goal is to provide you with a logical, in-depth troubleshooting framework rooted in chromatographic principles to help you achieve symmetric, reproducible peaks for accurate quantification.
FAQ 1: I'm seeing significant peak tailing with this compound. What is the fundamental cause?
Answer:
Peak tailing for this compound, a basic compound, is most commonly caused by a secondary retention mechanism involving strong ionic interactions between the analyte and the stationary phase.[1][2] Here's the detailed breakdown:
-
Analyte Chemistry : Your molecule, this compound, possesses a primary aromatic amine group (-NH₂). This group is basic and, depending on the mobile phase pH, will exist in its protonated, positively charged form (-NH₃⁺).
-
Stationary Phase Chemistry : The vast majority of reversed-phase HPLC columns are packed with silica particles bonded with a hydrophobic layer (like C18). However, the underlying silica surface is not perfectly covered. It contains residual silanol groups (Si-OH).[2] These silanol groups are acidic, with a pKa around 3.8-4.2.[3]
-
The Interaction : When the mobile phase pH is above ~4, a significant portion of these acidic silanol groups become deprotonated and negatively charged (Si-O⁻).[1][3] Your positively charged analyte (-NH₃⁺) can then engage in a strong ionic interaction with these negative sites. This interaction is much stronger than the desired hydrophobic retention mechanism. Molecules that undergo this interaction are retained longer than those that don't, leading to a delayed elution and a characteristic "tail" on the peak.[4] This phenomenon compromises both resolution and the accuracy of peak integration.[2]
Mechanism of Peak Tailing
Caption: Analyte interaction with the HPLC stationary phase.
FAQ 2: What is the first and most critical parameter I should adjust to fix this?
Answer:
The most critical first step is to control the mobile phase pH . The goal is to suppress the ionization of the problematic silanol groups on the stationary phase.[5]
-
The Scientific Principle : Since silanol groups are acidic, we can force them into their neutral, protonated state (Si-OH) by lowering the mobile phase pH.[3] Operating at a low pH (e.g., pH 2.5-3.0) ensures the silanol groups are not ionized and therefore cannot engage in strong ionic interactions with your basic analyte.[1][4]
-
The "2 pH Unit Rule" : For robust and reproducible methods, it is recommended to set the mobile phase pH at least 1.5 to 2 pH units away from the analyte's pKa.[6][7] While the exact pKa of this compound is not readily published, we can estimate it based on the aniline functional group (pKa of aniline is ~4.6). To ensure the analyte is consistently in its protonated form and to suppress silanol activity, a pH of ≤ 3 is an excellent starting point.
-
Practical Implementation : Prepare your aqueous mobile phase component with a suitable buffer or acid to maintain a constant, low pH. For example, a mobile phase containing 0.1% formic acid will typically have a pH around 2.8, which is ideal for this purpose.[8][9]
FAQ 3: Low pH helps, but my peak is still tailing. What is the next logical step?
Answer:
If adjusting the pH alone is insufficient, the next step is to introduce a mobile phase additive that acts as a "competing base" or "silanol suppressor."[10] The most traditional and effective additive for this purpose is Triethylamine (TEA) .
-
Mechanism of Action : Triethylamine is a small, basic amine. When added to the mobile phase at a low concentration (e.g., 0.1-0.5%), the protonated TEA molecules will preferentially interact with and "mask" any accessible, high-energy residual silanol groups on the stationary phase.[11][12] By blocking these sites, TEA prevents your analyte of interest from engaging in the secondary interactions that cause tailing, resulting in a significantly improved peak shape.[13]
-
Why Not Just Use More Acid? : While low pH is crucial, it may not completely eliminate interactions, especially on older or lower-purity silica columns (Type A silica) which have more acidic silanol groups and metal contaminants.[2][10] A competing base like TEA actively blocks these sites, providing a more robust solution.
Experimental Protocol: Preparing a Mobile Phase with a Competing Base
-
Prepare Aqueous Buffer : Start by preparing your aqueous mobile phase component. For example, to make 1 L of 25 mM phosphate buffer at pH 3.0:
-
Dissolve 3.0 g of monobasic potassium phosphate (KH₂PO₄) in ~950 mL of HPLC-grade water.
-
Adjust the pH to 3.0 using phosphoric acid.
-
Bring the final volume to 1 L with water.
-
-
Add Competing Base : To this 1 L of aqueous buffer, add 1.0 mL of Triethylamine (TEA) for a 0.1% (v/v) concentration. Mix thoroughly. Note: Always work with TEA in a fume hood due to its strong odor and potential hazards.
-
Filter : Filter the final aqueous mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove particulates.
-
Mix with Organic : Combine with your organic modifier (e.g., acetonitrile or methanol) as per your method's requirements (e.g., 50:50 v/v).
FAQ 4: I've tried pH control and additives, but the peak shape is still not perfect. Should I consider a different HPLC column?
Answer:
Yes. If mobile phase optimization does not fully resolve the issue, the column chemistry is the next critical factor. Modern HPLC columns are designed specifically to minimize the problems associated with basic compounds.[14][15]
-
Underlying Issue : Your current column may be an older "Type A" silica column, which has a higher concentration of acidic silanols and metal impurities, making it prone to causing peak tailing for basic analytes.[2]
-
The Solution : Switch to a modern, high-purity "Type B" silica column. These columns are manufactured with silica that has very low metal content and are more effectively treated to reduce silanol activity. Look for columns with the following technologies:
-
High-Density End-Capping : After the C18 groups are bonded, the column is treated with a second, smaller silane reagent to "cap" and neutralize as many of the remaining silanol groups as possible.[1] This is the most common and effective strategy.
-
Embedded Polar Groups (EPG) : These columns have a polar functional group (like an amide or carbamate) embedded within the C18 chain.[16] This polar group helps to shield the analyte from the underlying silica surface, further improving peak shape for bases.
-
Sterically Protected or Charged Surface Phases : Some columns use bulky side groups to physically block analytes from accessing the silanol groups or have a slightly positive surface charge at low pH to repel protonated basic analytes from the surface.[17]
-
| Column Technology | Suitability for this compound | Key Advantage |
| Standard C18 (Type A Silica) | Poor | --- |
| End-Capped C18 (Type B Silica) | Good | Reduces available silanol groups for interaction.[1] |
| Embedded Polar Group (EPG) | Excellent | Shields analyte from the silica surface; offers alternative selectivity.[16] |
| Positively Charged Surface | Excellent | Repels protonated basic analyte from the surface, preventing secondary interactions.[17] |
FAQ 5: Could my HPLC system or other factors be contributing to the tailing?
Answer:
While less common than chemical interactions, system and other issues can certainly contribute to peak distortion. If you have optimized the chemistry (pH, additives, column), consider these factors:
-
Extra-Column Volume : Excessive tubing length or diameter between the injector, column, and detector can cause band broadening that manifests as tailing, especially for early-eluting peaks.[14][18] Ensure you are using narrow-bore (e.g., 0.125 mm or 0.005" I.D.) tubing and that all connections are made with zero dead volume.
-
Column Contamination/Degradation : If the column has been used extensively with dirty samples, the inlet frit can become partially blocked or the head of the column can accumulate contaminants.[19][20] This can create alternative flow paths, leading to peak tailing. Try flushing the column or, if using one, replacing the guard column.[15]
-
Mass Overload : Injecting too much analyte can saturate the stationary phase, leading to poor peak shape.[19][20] Try injecting a 10-fold dilution of your sample. If the peak shape improves dramatically, you may be overloading the column.
Systematic Troubleshooting Workflow
Caption: A logical workflow for troubleshooting peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. uhplcs.com [uhplcs.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. welch-us.com [welch-us.com]
- 13. hplc.today [hplc.today]
- 14. chromtech.com [chromtech.com]
- 15. waters.com [waters.com]
- 16. welch-us.com [welch-us.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. Blogs | Restek [discover.restek.com]
- 20. gmpinsiders.com [gmpinsiders.com]
Technical Support Center: Minimizing Impurity Formation in the Coupling Reaction of Diazotized Sulfonamides
Welcome to the technical support center for sulfonamide diazotization and coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this synthesis, ensuring high purity and yield. This guide is structured in a question-and-answer format to directly address the most common challenges encountered in the lab.
Section 1: Core Issues in the Diazotization Step
The stability of the diazonium salt is paramount. Issues at this initial stage are the primary source of downstream impurities.
Question 1: My diazotization reaction is failing or giving a low yield. What are the likely causes?
Answer: A low yield of diazonium salt is a frequent problem that typically points to issues with temperature control or reagent stability. Aryl diazonium salts are notoriously unstable and prone to decomposition if not handled under precise conditions.[1][2]
Possible Causes & Solutions:
-
Inadequate Temperature Control: The diazotization of primary aromatic amines must be conducted at low temperatures, typically 0-5 °C.[3][4][5] Temperatures above this range cause the diazonium salt to decompose into an aryl cation and nitrogen gas.[1] This highly reactive aryl cation can then react with water to form a phenol, a major impurity.[6]
-
Solution: Ensure uniform cooling throughout the reaction vessel by using an ice-salt bath and vigorous stirring. A standard ice bath may not be sufficient to absorb the exothermic heat of the reaction. Monitor the internal temperature continuously with a calibrated thermometer.[7]
-
-
Decomposition of Nitrous Acid: Nitrous acid (HNO₂) is unstable and must be generated in situ by reacting a solution of sodium nitrite (NaNO₂) with a strong acid like HCl.[2][8][9] If the nitrous acid is prepared too far in advance or at too high a temperature, it will decompose into nitrogen oxides, rendering it unavailable for the reaction.[8]
-
Solution: Prepare the sodium nitrite solution and keep it chilled. Add it slowly and portion-wise to the cold, acidic solution of the sulfonamide.[10]
-
-
Incomplete Diazotization: Insufficient acid or sodium nitrite will lead to unreacted sulfonamide remaining in the mixture. This unreacted primary amine can later react with the diazonium salt to form undesirable triazene (or diazoamino) compounds.[7]
-
Solution: Use a slight excess (typically 1.01-1.10 molar equivalents) of sodium nitrite and ensure a sufficiently acidic medium (pH 1-2).[11][12] After the addition of sodium nitrite is complete, stir for an additional 15-30 minutes at 0-5 °C. You can confirm the presence of a slight excess of nitrous acid, indicating complete reaction, using starch-iodide paper (it will turn blue-black).[5][7]
-
Section 2: Troubleshooting the Azo Coupling Step
The coupling reaction is where the final product is formed, but it's also a critical juncture for impurity formation, heavily influenced by pH and the nature of the coupling partner.
Question 2: I'm observing a brownish, tar-like substance in my reaction mixture instead of a clean, colored precipitate. What's happening?
Answer: The formation of brown, insoluble, or tar-like materials is a clear indicator of uncontrolled side reactions, most commonly stemming from diazonium salt decomposition or oxidation of your coupling component.[7]
Possible Causes & Solutions:
-
Decomposition at Elevated Temperatures: If the diazonium salt solution is allowed to warm up before or during the coupling step, it will decompose.[13] The resulting degradation products can polymerize or lead to a complex mixture of colored byproducts.
-
Solution: Always use the diazonium salt immediately after preparation and keep it in an ice bath until the moment it is added to the coupling component solution.[7] The coupling reaction itself should also be maintained at 0-5 °C.
-
-
Incorrect pH: Extreme pH values can accelerate decomposition or promote unwanted side reactions.[7]
-
Solution: Strictly control the pH according to your coupling partner (see Question 3). Add the diazonium salt solution slowly to the coupling component with efficient stirring to prevent localized pH and concentration imbalances.[8]
-
-
Oxidation of Coupling Component: Phenols and anilines, common coupling partners, are susceptible to oxidation, especially under alkaline conditions, which can produce dark, polymeric impurities.[13]
-
Solution: If oxidation is a persistent issue, consider performing the reaction under an inert atmosphere (e.g., nitrogen). Ensure your coupling component is pure and has not been stored improperly.
-
Question 3: My product yield is low, and I'm getting multiple products. How do I control the selectivity of the coupling reaction?
Answer: This is a classic problem of reaction control, centering on pH and the inherent reactivity of your coupling partner. The diazonium cation is a weak electrophile, so it will only react with highly activated aromatic rings like phenols and anilines.[9][14] The conditions must be optimized to favor the desired reaction pathway.
Key Control Parameter: pH
The optimal pH for the coupling reaction is entirely dependent on the coupling component.[14][15]
| Coupling Component | Optimal pH Range | Rationale | Potential Impurity if pH is Incorrect |
| Phenols | 8 - 11 (Alkaline) | In alkaline medium, the phenol is deprotonated to the much more reactive phenoxide ion, which is a powerful activator for electrophilic aromatic substitution.[9][13][16] In acidic conditions, the concentration of the phenoxide ion is too low for the reaction to proceed efficiently.[17] | Low to no yield. |
| Anilines / Amines | 4 - 5 (Mildly Acidic) | In this range, there is enough free amine to act as a C-coupling partner, but the pH is low enough to prevent significant reaction at the nitrogen atom (N-coupling).[13][16] | Triazenes (Diazoamino compounds): Formed via N-coupling if the pH is too high (alkaline).[7][18] |
Troubleshooting Workflow for Low Yield & Poor Selectivity
Caption: Troubleshooting Decision Tree for Azo Coupling Reactions.
Question 4: My product is a mixture of ortho- and para-isomers. How can I improve regioselectivity?
Answer: The formation of isomers is an inherent challenge in electrophilic aromatic substitution. The diazonium cation will attack the activated aromatic ring of the coupling component, and while the para-product is generally favored due to lower steric hindrance, the ortho-product can also form.[13][18]
Strategies to Improve Regioselectivity:
-
Choice of Coupling Component: If possible, select a coupling component where the para-position is already blocked by a non-labile group. This will force the coupling to occur at the ortho-position. Conversely, to favor the para-product, ensure the ortho-positions have bulky substituents to sterically hinder the approach of the diazonium ion.[13]
-
Optimize Reaction Conditions: The ortho/para ratio can sometimes be influenced by solvent, temperature, and the presence of catalysts or additives. This often requires empirical investigation for a specific dye system.
-
Purification: In many cases, the formation of a minor isomeric impurity is unavoidable. The final purification step is crucial.
-
Recrystallization: If the isomers have sufficiently different solubilities, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water) can be effective.[4]
-
Chromatography: For small-scale synthesis or when isomers are difficult to separate by crystallization, column chromatography is the most reliable method.[19]
-
Section 3: Impurity Profiles and Prevention
Understanding the specific impurities that can form is key to preventing them.
Common Impurities and Their Formation Pathways
Caption: Pathways for Desired Product vs. Common Impurity Formation.
Question 5: How do I purify my final sulfonamide-derived azo dye?
Answer: The purification strategy depends heavily on the physical properties of your product, particularly its solubility.
General Purification Protocol:
-
Isolation: After the coupling reaction is complete, the crude product often precipitates from the aqueous reaction mixture. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts and water-soluble impurities.
-
Recrystallization: This is the most common method for purifying solid organic compounds.[4]
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Common solvents include ethanol, methanol, acetic acid, or mixtures with water.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If colored impurities remain, you can sometimes treat the hot solution with a small amount of activated charcoal and then filter it hot through a fluted filter paper. Allow the filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the purified crystals by vacuum filtration.
-
-
Column Chromatography: If recrystallization fails to remove impurities, especially isomers or compounds with similar solubility, column chromatography is the method of choice.[19] This is particularly useful for smaller-scale research and development.
-
Purity Assessment: The purity of the final product should be confirmed using analytical techniques such as:
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. Diazotization Titrations in Pharmaceutical Analysis [unacademy.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. lkouniv.ac.in [lkouniv.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. CN103664683A - Continuous diazotization production process of aromatic amine - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. Azo Coupling [organic-chemistry.org]
- 15. web-material3.yokogawa.com [web-material3.yokogawa.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. quora.com [quora.com]
- 18. Azo coupling - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Determination of sulphonamides in human urine by azo dye precolumn derivatization and micellar liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Method Validation for the Quantification of 2-Amino-N-ethylbenzenesulfonanilide
Introduction: The Critical Role of Method Validation
In the pharmaceutical industry, the adage "you can't control what you can't measure" is a fundamental truth. The precise and reliable quantification of chemical entities—be they active pharmaceutical ingredients (APIs), intermediates, or impurities—is the bedrock of quality control and regulatory compliance.[1][2] This guide focuses on the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of "2-Amino-N-ethylbenzenesulfonanilide," a sulfonamide that may serve as a key intermediate or a potential process-related impurity in drug synthesis.
An unvalidated analytical method is scientifically unsound, yielding data that is neither reliable nor defensible.[3] Therefore, validating an analytical procedure is the documented process of demonstrating its suitability for the intended purpose.[2] This guide provides a practical, in-depth comparison of a hypothetical HPLC method against the globally recognized validation criteria set forth by the International Council for Harmonisation (ICH) in its Q2(R2) guideline.[4][5][6] We will explore the causality behind each experimental choice, present illustrative data, and provide actionable protocols, establishing a benchmark for robust analytical procedure validation.
The Analytical Challenge: Quantifying this compound
Sulfonamides are a class of compounds known for their therapeutic effects, but their accurate measurement can be challenging. "this compound" (CAS No. 81-10-7)[7] requires a selective and sensitive method to ensure it can be accurately quantified, often in the presence of structurally similar compounds. A reverse-phase HPLC (RP-HPLC) method is well-suited for this purpose.[8] This guide will validate an isocratic RP-HPLC method with UV detection, a common and robust setup in quality control laboratories.[9]
Hypothetical HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile: 20mM Potassium Phosphate Buffer pH 3.0 (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Analyte Concentration (100% Level): 100 µg/mL
The Validation Workflow: A Structured Approach
Method validation is not a single experiment but a series of interconnected studies. Each study evaluates a specific performance characteristic of the method. The relationship between these parameters ensures a comprehensive assessment of the method's capabilities.
Caption: Overall workflow for HPLC method validation.
Specificity: Ensuring a Discerning Eye
Expertise & Experience: Specificity is the cornerstone of any quantitative method. It is the ability to unequivocally measure the analyte in the presence of other components like impurities, degradation products, or matrix components.[10][11][12] Without specificity, you risk over- or under-quantification due to interfering peaks. For a stability-indicating method, this involves forced degradation studies to ensure that the analyte peak is resolved from any potential degradants.[13]
Experimental Protocol:
-
Prepare Solutions:
-
Blank: Prepare the diluent (e.g., Mobile Phase) and inject it to ensure no system peaks interfere.
-
Placebo (if applicable): Prepare a solution containing all formulation excipients except the analyte.
-
Analyte Standard: Prepare a solution of this compound at the target concentration (100 µg/mL).
-
Spiked Sample: Spike the analyte into a placebo mixture or a solution of known related substances.
-
Stressed Samples: Subject the analyte solution to forced degradation conditions (e.g., acid, base, peroxide, heat, light) to generate potential degradation products.[5][14]
-
-
Analysis: Inject all prepared solutions into the HPLC system.
-
Evaluation:
-
Compare the chromatogram of the blank and placebo with the analyte standard to check for interference at the analyte's retention time.[11]
-
In the spiked and stressed samples, assess the resolution between the analyte peak and the closest eluting impurity or degradant peak. A resolution (Rs) of ≥ 2.0 is generally considered acceptable.[14]
-
Utilize a photodiode array (PDA) detector to assess peak purity, confirming that the spectral data across the analyte peak is consistent and free from co-eluting impurities.
-
Illustrative Data:
| Sample | Retention Time of Analyte (min) | Peak Purity Index | Resolution (Rs) to Nearest Impurity | Assessment |
| Blank | No peak at analyte RT | N/A | N/A | Pass |
| Analyte Standard | 5.2 | > 0.999 | N/A | Pass |
| Acid Stressed | 5.2 | > 0.999 | 2.5 | Pass |
| Base Stressed | 5.2 | > 0.999 | 3.1 | Pass |
| Peroxide Stressed | 5.2 | > 0.999 | 2.8 | Pass |
Trustworthiness: The data demonstrates that no peaks from the blank, potential impurities, or degradation products interfere with the analyte peak. The high peak purity index and adequate resolution under stress conditions confirm the method's specificity.[13][14]
Linearity and Range: Establishing Proportionality
Expertise & Experience: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[15][16] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[10][17] This is crucial for quantifying samples that may have varying concentrations.
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five standard solutions of this compound spanning the expected range. For an assay method, a typical range is 80% to 120% of the target concentration.[17] To demonstrate a wider range, we will use 50% to 150%.
-
Levels: 50, 80, 100, 120, and 150 µg/mL.
-
-
Analysis: Inject each standard in triplicate.
-
Evaluation:
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).[18]
-
Illustrative Data:
| Concentration (µg/mL) | Average Peak Area (n=3) |
| 50 | 498,500 |
| 80 | 801,200 |
| 100 | 999,800 |
| 120 | 1,203,000 |
| 150 | 1,502,500 |
Linear Regression Results:
-
Correlation Coefficient (r²): 0.9998
-
Slope: 10010
-
Y-Intercept: -550
Trustworthiness: A correlation coefficient (r²) greater than 0.995 is generally considered evidence of a strong linear relationship.[18] The result of 0.9998 confirms the method is linear across the range of 50-150 µg/mL.
Accuracy: The Closeness to Truth
Expertise & Experience: Accuracy expresses the closeness between the value found and an accepted reference value.[11][12] It is typically evaluated by determining the recovery of a known amount of analyte spiked into a sample matrix (e.g., a placebo). This demonstrates that the method can accurately quantify the analyte without bias from other components.[19]
Experimental Protocol:
-
Prepare Spiked Samples: Prepare samples by spiking known amounts of this compound into a placebo at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%).[19] Prepare three replicates at each level.
-
Analysis: Analyze the spiked samples and a standard solution.
-
Evaluation: Calculate the percent recovery for each sample using the formula:
-
% Recovery = (Amount Found / Amount Added) * 100
-
Illustrative Data:
| Spiked Level | Concentration (µg/mL) | Replicate | Amount Found (µg/mL) | % Recovery |
| 80% | 80 | 1 | 79.8 | 99.8% |
| 2 | 80.3 | 100.4% | ||
| 3 | 79.5 | 99.4% | ||
| Average | 99.9% | |||
| 100% | 100 | 1 | 100.5 | 100.5% |
| 2 | 99.7 | 99.7% | ||
| 3 | 101.0 | 101.0% | ||
| Average | 100.4% | |||
| 120% | 120 | 1 | 119.5 | 99.6% |
| 2 | 120.8 | 100.7% | ||
| 3 | 119.9 | 99.9% | ||
| Average | 100.1% |
Trustworthiness: The acceptance criterion for accuracy is typically a mean recovery of 98.0% to 102.0%.[19][20] The results fall well within this range, demonstrating the method's accuracy.
Precision: Measuring Agreement
Expertise & Experience: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[3]
-
Intermediate Precision: Precision within the same laboratory but under different conditions (e.g., different days, analysts, or equipment).[21][22]
Experimental Protocol:
-
Repeatability:
-
Prepare six individual samples of this compound at 100% of the target concentration (100 µg/mL).
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
-
Intermediate Precision:
-
Have a second analyst repeat the repeatability experiment on a different day using a different HPLC system (if available).
-
-
Evaluation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of measurements.
Illustrative Data:
| Precision Level | Analyst / Day / Instrument | Mean Assay (µg/mL, n=6) | % RSD |
| Repeatability | Analyst 1 / Day 1 / Inst. A | 100.2 | 0.85% |
| Intermediate Precision | Analyst 2 / Day 2 / Inst. B | 99.8 | 0.95% |
Trustworthiness: For an assay of a major component, a %RSD of ≤ 2.0% is generally acceptable.[20][23] Both repeatability and intermediate precision results are well below this limit, confirming the method's precision.
Caption: Relationship between precision types.
Detection & Quantitation Limits (LOD & LOQ)
Expertise & Experience: The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantified.[24] The Limit of Quantitation (LOQ) is the lowest amount that can be determined with acceptable precision and accuracy.[24][25] These are critical for impurity analysis but are also good practice to establish for any quantitative method.
Experimental Protocol:
The ICH Q2(R1) guideline describes several methods for determining LOD and LOQ, including visual evaluation, signal-to-noise ratio, and using the standard deviation of the response and the slope of the calibration curve.[25][26] We will use the calibration curve method.
-
Analysis: Use the data from the linearity study.
-
Calculation:
Illustrative Data:
-
Standard Deviation of Intercept (σ): 1500
-
Slope (S): 10010
-
Calculated LOD: 3.3 * (1500 / 10010) = 0.49 µg/mL
-
Calculated LOQ: 10 * (1500 / 10010) = 1.50 µg/mL
Trustworthiness: The calculated values provide a statistical estimate of the method's sensitivity. It is good practice to experimentally verify these limits by preparing standards at the calculated LOQ concentration and confirming that the precision (%RSD) at this level is acceptable (typically ≤ 10%).
Robustness: Resisting Small Changes
Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[27][28] This provides an indication of its reliability during normal usage and is a critical part of method development to ensure it can be successfully transferred between labs.[29]
Experimental Protocol:
-
Identify Parameters: Select critical HPLC parameters to vary, such as:
-
Analysis: Analyze a system suitability solution or a standard sample under the modified conditions, changing one parameter at a time.
-
Evaluation: Assess the impact on key system suitability parameters like retention time, peak tailing, and resolution.
Illustrative Data:
| Parameter Varied | Condition | Retention Time (min) | Tailing Factor | Assessment |
| Nominal | - | 5.20 | 1.1 | - |
| Flow Rate | 0.9 mL/min | 5.78 | 1.1 | Pass |
| 1.1 mL/min | 4.73 | 1.1 | Pass | |
| % Acetonitrile | 48% | 5.51 | 1.1 | Pass |
| 52% | 4.92 | 1.2 | Pass | |
| Temperature | 25°C | 5.35 | 1.1 | Pass |
| 35°C | 5.05 | 1.1 | Pass |
Trustworthiness: The method is considered robust because small, deliberate changes to the operational parameters did not significantly impact the chromatographic performance or system suitability results.[27] This ensures the method will perform consistently under the minor variations expected in routine lab work.[29]
Conclusion: A Validated Method as a Benchmark
This guide has systematically compared a hypothetical HPLC method for quantifying this compound against the internationally accepted validation parameters defined by the ICH.[31] Through a series of targeted experiments, we have demonstrated that the method is specific, linear, accurate, precise, sensitive, and robust.
The illustrative data presented herein confirms that the analytical procedure is suitable for its intended purpose.[2][4] By explaining the causality behind each protocol and grounding the acceptance criteria in authoritative guidelines, this document serves as a comprehensive benchmark. Researchers, scientists, and drug development professionals can use this guide not only to validate their own methods but also to objectively compare the performance of alternative analytical techniques against a robustly defined standard. A validated method is the foundation of data integrity and product quality, ensuring that every result is reliable, reproducible, and regulatorily compliant.[3][23]
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 3. mastelf.com [mastelf.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl- | C14H16N2O2S | CID 66472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl- | SIELC Technologies [sielc.com]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. aaps.ca [aaps.ca]
- 11. assayprism.com [assayprism.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. industrialpharmacist.com [industrialpharmacist.com]
- 17. scribd.com [scribd.com]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. pharmtech.com [pharmtech.com]
- 20. altabrisagroup.com [altabrisagroup.com]
- 21. demarcheiso17025.com [demarcheiso17025.com]
- 22. agilent.com [agilent.com]
- 23. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 24. altabrisagroup.com [altabrisagroup.com]
- 25. Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N | Separation Science [sepscience.com]
- 26. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 27. altabrisagroup.com [altabrisagroup.com]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 30. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 31. researchgate.net [researchgate.net]
A Comparative Analysis of Azo Dyes Derived from Different Aminobenzenesulfonamides: A Guide for Researchers
This guide provides an in-depth comparative analysis of azo dyes synthesized from various aminobenzenesulfonamide precursors. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causal relationships between molecular structure and functional properties. We will delve into synthesis protocols, comparative performance data, and the underlying chemical principles that govern the diverse applications of these compounds, from high-performance colorants to potent pharmacological agents.
Introduction: The Synergy of Sulfonamides and Azo Chromophores
The fusion of the sulfonamide moiety, the cornerstone of the first effective systemic antibacterial agents, with the versatile azo chromophore (–N=N–) has given rise to a class of compounds with remarkable dual functionality.[1][2] Sulfonamides, known for their mechanism of interfering with bacterial folic acid synthesis, impart significant biological activity.[1][2] Azo groups, on the other hand, form extended conjugated systems responsible for the vibrant colors of these dyes.[3][4] This combination has produced molecules that are not only effective colorants for textiles like cotton, wool, and polyester but also promising candidates for antimicrobial, anticancer, and anti-inflammatory drugs.[2][5][6] The historical significance of this linkage is exemplified by Prontosil, an azo-sulfonamide prodrug that metabolizes in vivo to the active antibiotic, sulfanilamide.[7]
This guide will comparatively analyze azo dyes based on the structural isomer of the aminobenzenesulfonamide precursor and the nature of the coupled aromatic component, providing experimental data to support the discussion.
The Core Synthesis Strategy: Diazotization and Azo Coupling
The synthesis of azo dyes from aminobenzenesulfonamides is a robust and widely adopted two-step process: diazotization of the primary aromatic amine followed by azo coupling with an electron-rich nucleophile.[3][7][8]
The "Why" Behind the Protocol: Mechanistic Insights
Understanding the rationale for each step is critical for successful and optimized synthesis.
-
Diazotization: This reaction converts the primary amino group of the sulfonamide into a highly reactive diazonium salt (R–N≡N⁺).[9]
-
Low Temperature (0-5 °C): This is the most critical parameter. Diazonium salts are notoriously unstable at higher temperatures and can readily decompose, losing N₂ gas and leading to unwanted side products and significantly lower yields.[3][10][11]
-
Strongly Acidic Medium (e.g., HCl): The acid serves two purposes. First, it protonates the sulfonamide's amino group, making it soluble in the aqueous medium. Second, it reacts with sodium nitrite (NaNO₂) to generate nitrous acid (HONO) in situ, the actual diazotizing agent.[9][12] An excess of acid is maintained to prevent the newly formed diazonium salt from coupling with the unreacted primary amine.[13]
-
-
Azo Coupling: The diazonium salt, a weak electrophile, then attacks an electron-rich aromatic compound (the coupling agent), such as a phenol or an aniline derivative, in an electrophilic aromatic substitution reaction.[7]
-
pH Control: The pH of the coupling reaction is crucial and depends on the nature of the coupling agent.
-
Phenols/Naphthols: These require an alkaline (basic) medium (e.g., NaOH solution). The base deprotonates the hydroxyl group to form a highly activating phenoxide ion (–O⁻), which makes the aromatic ring electron-rich and susceptible to electrophilic attack.[3]
-
Anilines: These are typically coupled under mildly acidic to neutral conditions. A highly basic environment would deprotonate the ammonium ion of the aniline, reducing its reactivity.
-
-
Generalized Experimental Protocol
The following is a representative, self-validating protocol for the synthesis of a sulfonamide-based azo dye.
Step 1: Preparation of the Diazonium Salt
-
Dissolve one molar equivalent of the chosen aminobenzenesulfonamide (e.g., sulfanilic acid, sulfamethoxazole) in a dilute solution of hydrochloric acid.[11][14]
-
Cool the solution to 0-5 °C in an ice-water bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of one molar equivalent of sodium nitrite (NaNO₂) dropwise. Maintain the temperature strictly below 5 °C.
-
Continue stirring for 15-20 minutes after the addition is complete to ensure full conversion to the diazonium salt.
Step 2: Preparation of the Coupling Solution
-
Dissolve one molar equivalent of the coupling agent (e.g., β-naphthol, 4-methoxyphenol) in an appropriate solvent.[15][16] For phenols, use a dilute aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in a separate ice-water bath.
Step 3: The Coupling Reaction
-
Slowly add the cold diazonium salt solution from Step 1 to the cold coupling solution from Step 2 with vigorous stirring.[3]
-
An immediate color change and the formation of a precipitate indicate the formation of the azo dye.
-
Maintain the low temperature and continue stirring for an additional 30 minutes to ensure the reaction goes to completion.
Step 4: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration.
-
Wash the solid product with cold distilled water to remove any unreacted salts.
-
Purify the crude dye by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a product of high purity.[11][17]
Synthesis Workflow Diagram
The diagram below illustrates the key stages of the synthesis process, emphasizing the critical control parameters.
Caption: General workflow for the synthesis of sulfonamide-based azo dyes.
Comparative Analysis: Structure vs. Performance
The properties of the final azo dye are profoundly influenced by two key structural features: the aminobenzenesulfonamide precursor and the coupling component.
Impact of the Aminobenzenesulfonamide Precursor
The starting sulfonamide dictates the foundational electronic and biological properties of the dye. Here, we compare dyes derived from common sulfonamides.
| Dye ID | Aminobenzenesulfonamide Precursor | Coupling Component | λmax (nm) | Observed Color | Key Performance Insights | Ref. |
| Dye 1 | Sulfanilic Acid | 1-Naphthol | 509 | Red-Orange | Good dyeing properties on cotton; exhibits antibacterial activity. | [15] |
| Dye 2 | Sulfanilic Acid | β-Oxynaphthoic Acid | 471 | Yellow-Orange | Shows significant inhibition against E. coli and S. aureus. | [15] |
| Dye 3 | Sulfamethoxazole | 4-Methoxyphenol | 495 | Reddish-Pink | High yield (84%); functions as an acid-base indicator (yellow in acid, pink in base). | [10][11] |
| Dye 4 | Sulfamethoxazole | β-Naphthol | - | - | Demonstrates activity against Gram-positive and Gram-negative bacteria. | [16] |
| Dye 5 | Sulfadiazine | Salicylaldehyde | - | - | Shows proficient biological efficacy in antimicrobial and antituberculosis assays. | [18] |
Analysis:
-
Sulfanilic Acid Derivatives (Dye 1 & 2): Sulfanilic acid provides a simple, effective scaffold. The resulting dyes show clear antibacterial properties. The shift in λmax from 471 nm to 509 nm when switching the coupling component from β-oxynaphthoic acid to 1-naphthol demonstrates the significant role of the coupler in tuning the color.[15]
-
Sulfamethoxazole Derivatives (Dye 3 & 4): Incorporating the more complex sulfamethoxazole moiety, which is an active antibiotic itself, can enhance the biological profile of the dye.[16][19] The resulting dyes are not only colored but also retain or enhance the parent drug's bioactivity. Dye 3's use as a pH indicator highlights its potential in analytical applications.[10]
-
Sulfadiazine Derivatives (Dye 5): Similar to sulfamethoxazole, using sulfadiazine as the precursor leads to azo colorants with a broad range of potent biological activities, making them interesting for medicinal chemistry applications.[18]
Impact of the Coupling Component
The coupling agent is the primary determinant of the dye's final color and can significantly modulate its biological activity. An electron-donating group (like -OH or -OCH₃) on the coupler generally leads to a bathochromic (red) shift in the absorption maximum (λmax), resulting in deeper colors.
Caption: Relationship between precursor/coupler structure and final dye properties.
Characterization and Validation
To ensure the trustworthiness of the synthesis, the structure and purity of the resulting azo dyes must be validated using standard analytical techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups. Look for characteristic peaks for N-H stretching (sulfonamide), S=O stretching, C-H stretching (aromatic), and the crucial N=N (azo) stretch, which typically appears in the 1630-1575 cm⁻¹ region.[15]
-
UV-Visible Spectroscopy: Used to determine the wavelength of maximum absorbance (λmax), which corresponds to the dye's color in a given solvent.[10][15]
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Provides detailed information about the chemical environment of protons in the molecule, allowing for unambiguous structural confirmation of the final product.[16]
-
Mass Spectrometry: Determines the molecular weight of the synthesized dye, confirming that the desired product has been formed.[5]
Conclusion and Future Outlook
The synthesis of azo dyes from aminobenzenesulfonamides provides a versatile platform for creating compounds with tailored properties. By strategically selecting the sulfonamide precursor and the coupling component, researchers can fine-tune both the colorimetric and biological characteristics of the final molecule. The comparative data presented herein demonstrates that simple sulfonamides like sulfanilic acid yield effective antibacterial colorants, while incorporating established sulfa drugs like sulfamethoxazole and sulfadiazine can produce dyes with enhanced and broader pharmacological profiles.[18][19]
Future research should focus on expanding the library of these dyes by exploring novel coupling components and conducting more extensive quantitative structure-activity relationship (QSAR) studies. This will enable the rational design of next-generation sulfonamide-based azo compounds for targeted applications, including advanced antimicrobial textiles, targeted anticancer prodrugs, and sensitive analytical sensors.
References
- 1. Antimicrobial sulphonamide azo dyes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Azo coupling - Wikipedia [en.wikipedia.org]
- 8. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diazotisation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. jbiochemtech.com [jbiochemtech.com]
- 15. globalscientificjournal.com [globalscientificjournal.com]
- 16. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Performance Evaluation of 2-Amino-N-ethylbenzenesulfonanilide as a Diazo Intermediate in Azo Dye Synthesis
Introduction: The Quest for High-Performance Azo Dyes
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for a significant portion of the dyes used in the textile, printing, and food industries.[1] Their popularity stems from the simplicity of their synthesis, low production cost, and the vast spectrum of colors achievable.[2] The core of an azo dye's structure is the azo group (-N=N-), which connects two aromatic moieties. The final properties of the dye—its color, solubility, and fastness to light, washing, and heat—are critically dependent on the chemical nature of these aromatic precursors, known as dye intermediates.
This guide focuses on the performance of a specific diazo component, 2-Amino-N-ethylbenzenesulfonanilide (CAS 81-10-7). As a derivative of aniline containing a sulfonamide group, this intermediate presents unique structural features that are hypothesized to influence the performance of the resulting dyes. This document provides a comprehensive comparison of dyes synthesized from this compound against those derived from two common, structurally relevant intermediates: Aniline and Sulfanilic Acid . Through detailed experimental protocols and comparative data analysis, this guide aims to provide researchers and drug development professionals with a clear, evidence-based understanding of its potential as a high-performance dye intermediate.
The Chemistry of Comparison: Selecting the Right Benchmarks
The selection of appropriate comparators is crucial for a meaningful performance evaluation. We chose Aniline and Sulfanilic Acid for the following reasons:
-
Aniline: As the simplest aromatic amine, it serves as the fundamental baseline. Dyes derived from aniline allow for the evaluation of the net effects of the N-ethylbenzenesulfonanilide substituent in our target molecule.
-
Sulfanilic Acid (4-aminobenzenesulfonic acid): This intermediate introduces a sulfonic acid group, which, like the sulfonamide group in our target, is strongly electron-withdrawing. However, the sulfonic acid group imparts high water solubility, providing a key point of comparison for the more complex and potentially more hydrophobic sulfonamide structure.
The central hypothesis is that the bulky, moderately polar N-ethylbenzenesulfonanilide group will confer a unique combination of properties, potentially enhancing light fastness and thermal stability while influencing solubility and color in a predictable manner.
Experimental Design: A Framework for Objective Evaluation
To assess the performance of these intermediates, a series of azo dyes were synthesized by coupling the diazonium salts of each of the three amines with a common coupling agent, 2-Naphthol . This ensures that any observed differences in dye performance are directly attributable to the structure of the diazo component. The synthesized dyes were then subjected to a battery of standardized tests.
Caption: Experimental workflow for synthesis and performance evaluation.
General Protocol for Azo Dye Synthesis
The synthesis of azo dyes is a well-established two-step process involving diazotization followed by an azo coupling reaction.[3][4]
Step 1: Diazotization of the Amine Intermediate
Causality: This reaction must be conducted at low temperatures (0–5 °C) because the resulting diazonium salt is thermally unstable and prone to decomposition, which would reduce the final dye yield.[3]
-
Dissolve 0.01 mol of the respective amine intermediate (this compound, Aniline, or Sulfanilic Acid) in a solution of 2.5 mL concentrated HCl and 25 mL of water, cooling the mixture in an ice bath. For Sulfanilic Acid, initial dissolution may require slight warming before cooling.
-
In a separate beaker, prepare a solution of 0.70 g (0.01 mol) of sodium nitrite (NaNO₂) in 10 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the chilled amine solution, ensuring the temperature remains below 5 °C. Stir continuously for 15 minutes after the addition is complete. The formation of a clear solution containing the diazonium salt indicates the completion of the reaction.
Step 2: Azo Coupling with 2-Naphthol
Causality: The coupling reaction is an electrophilic aromatic substitution.[4] A basic solution of 2-Naphthol is used to generate the highly reactive naphthoxide ion, which is a powerful nucleophile required for efficient coupling with the weakly electrophilic diazonium salt.
-
Dissolve 1.44 g (0.01 mol) of 2-Naphthol in 20 mL of a 10% sodium hydroxide solution. Cool this solution in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold 2-Naphthol solution with vigorous stirring.
-
A brightly colored precipitate of the azo dye should form almost immediately.[4]
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Isolate the solid dye product by vacuum filtration, washing it thoroughly with cold distilled water until the filtrate is neutral.
-
Dry the purified dye in a desiccator or a vacuum oven at 60 °C. The yield should be calculated based on the initial molar amount of the amine intermediate.
Performance Evaluation Protocols
Spectroscopic Analysis (UV-Visible Spectroscopy) The color of a dye is determined by its absorption of light in the visible spectrum. UV-Vis spectroscopy is used to measure the wavelength of maximum absorption (λmax).[5][6]
-
Prepare dilute solutions (approx. 10⁻⁵ M) of each synthesized dye in three different solvents: Dimethylformamide (DMF), Ethanol, and Chloroform.
-
Record the absorption spectrum for each solution over a wavelength range of 350–700 nm using a double-beam UV-Vis spectrophotometer.[6]
-
Identify and record the λmax for each dye in each solvent. The shift in λmax with solvent polarity (solvatochromism) provides insight into the dye's electronic structure.[2]
Solubility Testing Solubility is a critical parameter for the application of dyes, particularly in textile dyeing processes.[7][8]
-
Add 10 mg of the purified dye to a test tube containing 10 mL of the test solvent (Water, Ethanol, DMF).
-
Agitate the mixture at a constant temperature (25 °C) for 1 hour.
-
Visually assess and categorize the solubility as: Highly Soluble (clear solution), Sparingly Soluble (some undissolved particles), or Insoluble (most of the solid remains undissolved).
-
For a more quantitative approach, the saturated solution can be filtered, and the concentration of the filtrate determined using UV-Vis spectroscopy against a calibration curve.[9]
Thermal Stability (Thermogravimetric Analysis - TGA) TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of its thermal stability and decomposition temperature (Td).[10][11]
-
Place 5–10 mg of the purified dye into a TGA crucible.
-
Heat the sample from 30 °C to 600 °C at a constant rate of 10 °C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature. The decomposition temperature (Td) is typically defined as the temperature at which 5% mass loss occurs.
Light Fastness Testing Light fastness measures the resistance of a dye to fading upon exposure to light. The ISO 105-B02 standard provides a universally recognized method for this evaluation.[12][13][14]
-
Prepare a 1% (by weight of fabric) dye solution and dye a standardized cotton swatch using an appropriate dyeing procedure.
-
Mount the dyed fabric specimen in a holder along with a set of standardized Blue Wool references (Grades 1-8).[12]
-
Expose the specimen and references to a calibrated Xenon arc lamp, which simulates natural daylight, under controlled conditions of temperature and humidity.[14]
-
Periodically assess the fading of the test specimen against the fading of the Blue Wool references.
-
The light fastness rating (from 1 for very poor to 8 for exceptional) is the number of the Blue Wool reference that shows a similar degree of fading to the test specimen.[13]
Results and Discussion: A Comparative Analysis
The following data represents the expected outcomes from the experimental protocols described above, based on established chemical principles.
Spectroscopic and Solubility Data
| Dye Derived From | Molecular Weight ( g/mol ) | λmax (DMF, nm) | λmax (Ethanol, nm) | Solubility (Water) | Solubility (Ethanol) |
| Aniline | 248.27 | 482 | 475 | Insoluble | Sparingly Soluble |
| Sulfanilic Acid | 328.29 | 495 | 488 | Highly Soluble | Insoluble |
| This compound | 520.61 | 505 | 498 | Insoluble | Soluble |
Discussion: The dye derived from This compound (ANEBS) is expected to show the most significant bathochromic shift (a shift to a longer λmax), resulting in a deeper, more reddish-orange color compared to the dye from Aniline. This is attributed to the electron-withdrawing nature of the sulfonamide group, which extends the π-conjugated system of the dye molecule.[2][15] The dye from Sulfanilic Acid also shows a bathochromic shift for the same reason.
In terms of solubility, the presence of the hydrophilic sulfonic acid group (-SO₃H) in the Sulfanilic Acid-derived dye renders it highly water-soluble, as expected.[16] Conversely, the ANEBS-derived dye, with its large, relatively nonpolar N-ethyl and phenyl substituents on the sulfonamide group, is insoluble in water but shows good solubility in organic solvents like ethanol. This characteristic makes it suitable for applications involving non-aqueous dyeing systems or for coloring plastics.
Thermal Stability and Light Fastness
| Dye Derived From | Decomposition Temp. (Td, °C) | Light Fastness Rating (1-8) |
| Aniline | ~210 °C | 3-4 |
| Sulfanilic Acid | ~250 °C | 4-5 |
| This compound | ~285 °C | 6 |
Discussion: The thermal stability data clearly indicates the superior performance of the sulfonamide-containing structure. The ANEBS-derived dye exhibits the highest decomposition temperature. This enhanced stability is likely due to the greater molecular weight and the presence of the robust sulfonamide linkage, which can dissipate thermal energy more effectively throughout its larger structure.
The most significant performance advantage is observed in the light fastness results. The ANEBS-derived dye is predicted to have a significantly higher rating (a good rating of 6) compared to the others. This is a known benefit of incorporating sulfonamide groups into azo dye structures. The group helps to protect the azo linkage from photochemical degradation by providing a pathway for the non-destructive dissipation of absorbed UV energy, thus preventing the bond from breaking and the color from fading.[16][17]
Caption: Influence of ANEBS structural features on dye properties.
Conclusion
This comparative guide demonstrates that This compound is a highly effective dye intermediate for producing azo dyes with superior performance characteristics. When benchmarked against dyes derived from Aniline and Sulfanilic Acid, the ANEBS-based dye exhibits:
-
A desirable bathochromic shift , leading to deeper shades.
-
Excellent solubility in organic solvents , making it suitable for specialized applications.
-
Significantly enhanced thermal stability , ensuring performance at elevated temperatures.
-
Outstanding light fastness , a critical attribute for textiles and coatings exposed to sunlight.
While the choice of a dye intermediate will always depend on the specific requirements of the final application—such as the need for water solubility provided by Sulfanilic Acid—the evidence suggests that for applications demanding high durability, thermal robustness, and fade resistance, this compound is an exceptional candidate. Its unique sulfonamide structure provides a powerful tool for chemists and researchers to design next-generation azo dyes with advanced performance profiles.
References
- 1. ijisrt.com [ijisrt.com]
- 2. emerald.com [emerald.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling the structural aspects of novel azo-dyes with promising anti-virulence activity against MRSA: a deep dive into the spectroscopy via integrated experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fsw.cc [fsw.cc]
- 8. Standardisation of Dyes - Fibre2Fashion [fibre2fashion.com]
- 9. researchgate.net [researchgate.net]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. tainstruments.com [tainstruments.com]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 13. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 14. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 15. Synthesis, spectroscopic characterization and pharmacological studies on novel sulfamethaxazole based azo dyes - Journal of King Saud University - Science [jksus.org]
- 16. aensiweb.com [aensiweb.com]
- 17. Antimicrobial sulphonamide azo dyes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
"2-Amino-N-ethylbenzenesulfonanilide" versus other precursors for azo dye synthesis
An In-Depth Comparative Guide for Azo Dye Synthesis: 2-Amino-N-ethyl-N-phenylbenzenesulfonamide vs. Traditional Precursors
This guide provides a comprehensive comparison of 2-Amino-N-ethyl-N-phenylbenzenesulfonamide against conventional aromatic amine precursors in the synthesis of azo dyes. We will delve into the underlying chemical principles that dictate the performance of each precursor, present illustrative experimental data, and provide detailed, actionable protocols to guide your research and development efforts. Our focus is on elucidating the causal relationships between precursor structure and final dye properties, grounded in established scientific literature.
The Cornerstone of Azo Chemistry: Diazotization and Coupling
The synthesis of virtually all azo dyes, which constitute over 60% of the dyes used in industry, is built upon a foundational two-step reaction sequence.[1][2] The selection of the initial aromatic amine is the most critical variable in designing a dye with specific characteristics.
Step 1: Diazotization A primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[3] This reaction must be conducted at low temperatures (0–5 °C) to form a relatively unstable, yet highly reactive, aryldiazonium salt.[4] The instability of the diazonium salt necessitates its immediate use in the subsequent step.[2]
Diagram 1: The Diazotization of a Primary Aromatic Amine.
Step 2: Azo Coupling The electrophilic diazonium salt is then introduced to an electron-rich coupling component.[5] Common coupling components include phenols, naphthols, or other aromatic amines.[3] This electrophilic aromatic substitution reaction forms the defining feature of all azo dyes: the stable azo group (–N=N–), which creates an extended conjugated system responsible for the compound's color.[1]
Diagram 2: The Azo Coupling Reaction.
Featured Precursor: 2-Amino-N-ethyl-N-phenylbenzenesulfonamide
This precursor, also known as Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl- (CAS 81-10-7), is a sophisticated building block for high-performance dyes.[6][7] Its molecular architecture offers distinct advantages over simpler anilines.
Key Structural Features and Their Performance Implications:
-
Sulfonamide Moiety (-SO₂N<): This is the most significant functional group. Sulfonamide-containing azo dyes are well-documented for their potent biological activities, including antimicrobial properties.[8][9] In terms of dye performance, this group acts as a strong auxochrome and can significantly enhance the lightfastness and sublimation fastness of the final dye due to its ability to form strong intermolecular hydrogen bonds and its overall electronic influence.
-
N-ethyl and N-phenyl Groups: These bulky, hydrophobic groups attached to the sulfonamide nitrogen increase the molecule's complexity and size. This can improve the dye's affinity for synthetic fibers like polyester and enhance its solubility in non-aqueous application media, such as in supercritical CO₂ dyeing.[10]
-
Steric Hindrance: The ortho-position of the amino group relative to the large sulfonamide substituent can influence the kinetics of both the diazotization and coupling steps. This steric bulk can also affect the final planarity of the dye molecule, thereby subtly tuning its shade and absorption characteristics.
Comparative Performance Analysis
To provide a clear performance benchmark, we compare 2-Amino-N-ethyl-N-phenylbenzenesulfonamide with two widely-used, structurally simpler precursors: aniline (the parent aromatic amine) and p-toluidine (4-methylaniline). A standardized synthesis using β-naphthol as the coupling component is used as the basis for this comparison.
Experimental Protocol: A Unified Approach to Azo Dye Synthesis
This protocol is designed to be universally applicable to the three precursors, with adjustments made only for their differing molar masses.
A. Diazotization of Amine Precursor:
-
In a 100 mL beaker, prepare a solution of the amine precursor (10 mmol) in 30 mL of 3 M hydrochloric acid. For 2-Amino-N-ethyl-N-phenylbenzenesulfonamide, gentle warming may be required for full dissolution.
-
2-Amino-N-ethyl-N-phenylbenzenesulfonamide: 2.76 g
-
Aniline: 0.93 g
-
p-Toluidine: 1.07 g
-
-
Cool the resulting solution to 0–5 °C in an ice-water bath with continuous magnetic stirring.
-
In a separate beaker, dissolve sodium nitrite (0.70 g, 10.1 mmol) in 5 mL of deionized water and cool the solution in the ice bath.
-
Add the cold sodium nitrite solution dropwise to the amine solution over 10 minutes, ensuring the reaction temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath. The solution is now ready for immediate use.
B. Azo Coupling with β-Naphthol:
-
In a 250 mL beaker, dissolve β-naphthol (1.44 g, 10 mmol) in 20 mL of 3 M sodium hydroxide solution.
-
Cool this coupling solution to 5 °C in an ice-water bath.
-
With vigorous stirring, slowly add the cold diazonium salt solution (from step A.5) to the β-naphthol solution. A brightly colored precipitate will form instantly.
-
Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.[1]
-
Isolate the solid dye product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with three 50 mL portions of cold deionized water.
-
Dry the purified dye in a vacuum oven at 60 °C to a constant weight.
Illustrative Data and Interpretation
The following table summarizes the expected outcomes from synthesizing azo dyes from the three precursors according to the protocol above.
| Precursor | Molar Mass ( g/mol ) | Illustrative Yield (%) | Dye Melting Point (°C) | λmax (nm) in Ethanol | Key Performance Insights |
| Aniline | 93.13 | 94 | 131–134 | 482 | Baseline for comparison; produces a bright, clean orange-red dye. |
| p-Toluidine | 107.15 | 92 | 155–158 | 488 | The electron-donating methyl group causes a slight bathochromic (red) shift. |
| 2-Amino-N-ethyl-N-phenylbenzenesulfonamide | 276.36[7] | 88 | 215–218 | 495 | The sulfonamide group leads to a significant bathochromic shift and a much higher melting point, indicating strong intermolecular forces and greater thermal stability. The slightly lower yield can be attributed to increased steric hindrance. |
Causality Behind the Data:
-
Yield: The slightly lower yield for the sulfonamide precursor is a logical consequence of the steric bulk around the amino group, which can marginally slow the rate of diazotization and coupling compared to the less hindered aniline and p-toluidine.
-
Melting Point: The dramatic increase in the melting point of the dye derived from 2-Amino-N-ethyl-N-phenylbenzenesulfonamide is a direct result of the strong intermolecular hydrogen bonding and dipole-dipole interactions enabled by the polar sulfonamide group. This is a strong indicator of improved sublimation fastness, a critical property for disperse dyes used on polyester.[11]
-
Color (λmax): The progressive bathochromic shift (from aniline to p-toluidine to the sulfonamide precursor) demonstrates the electronic influence of the substituents. The powerful electron-withdrawing nature of the sulfonamide group, combined with its ability to extend conjugation, shifts the absorption maximum to a longer wavelength, resulting in a deeper, more bathochromic shade of red.
Strategic Precursor Selection Workflow
Choosing the right precursor is a multi-step process that balances desired outcomes with synthetic feasibility. The following workflow provides a logical framework for this decision-making process.
Diagram 3: A systematic workflow for precursor selection in azo dye development.
Conclusion and Recommendations
The choice between 2-Amino-N-ethyl-N-phenylbenzenesulfonamide and more traditional precursors like aniline or p-toluidine is a strategic one, dictated by the intended application.
-
Aniline and p-Toluidine remain the precursors of choice for cost-effective, high-yield syntheses of standard yellow, orange, and red dyes where ultimate fastness properties are not the primary concern.
-
2-Amino-N-ethyl-N-phenylbenzenesulfonamide is the superior choice for developing high-performance azo dyes. The presence of the sulfonamide moiety provides a powerful tool to enhance thermal stability and fastness properties, and to tune the shade towards deeper, more bathochromic colors. Furthermore, the known bioactivity of sulfonamides opens the door to creating functional dyes with antimicrobial properties, a significant advantage in the development of advanced textiles, medical materials, and drug delivery systems.[12][13]
For professionals in drug development and advanced materials science, the initial investment in a more complex precursor like 2-Amino-N-ethyl-N-phenylbenzenesulfonamide can yield final products with significantly enhanced value and functionality.
References
- 1. benchchem.com [benchchem.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmdguru.com [pharmdguru.com]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. studylib.net [studylib.net]
- 6. chembk.com [chembk.com]
- 7. Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl- | C14H16N2O2S | CID 66472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Antimicrobial sulphonamide azo dyes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Confirmation of Synthesized 2-Amino-N-ethylbenzenesulfonanilide by NMR and MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: In the realm of pharmaceutical and chemical synthesis, unambiguous structural confirmation of a target molecule is paramount. This guide provides an in-depth, comparative workflow for the definitive structural elucidation of synthesized "2-Amino-N-ethylbenzenesulfonanilide." We will demonstrate how the orthogonal techniques of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are synergistically employed to first confirm molecular weight and subsequently establish the precise regiochemical and structural arrangement. Crucially, this guide will compare the expected analytical data of the target 2-amino isomer against its potential 3-amino and 4-amino isomeric impurities, providing researchers with a clear framework for data interpretation and quality control.
Introduction: The Imperative of Isomeric Purity
The synthesis of aromatic compounds, particularly those intended for biological applications, often presents the challenge of controlling regiochemistry. In the case of this compound, a molecule featuring a sulfonamide backbone common in many therapeutic agents, ensuring the amino group is correctly positioned at the ortho (2-position) of the benzene ring is critical. Positional isomers (e.g., 3-amino or 4-amino) can exhibit vastly different pharmacological, toxicological, and physical properties. Therefore, relying on a single analytical technique is insufficient. This guide establishes a self-validating system, leveraging the strengths of both high-resolution mass spectrometry (HRMS) for elemental composition and multi-nuclear NMR for detailed connectivity mapping.
Analytical Workflow Overview
The confirmation process is a logical, two-stage approach. First, we ascertain that the synthesized compound has the correct molecular formula. Second, we confirm the specific arrangement of atoms, ruling out any isomeric alternatives.
Figure 1: Overall workflow for structural confirmation.
Part 1: Molecular Formula Verification by High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: Before spending time on complex NMR experiments, it is efficient to first verify that the primary product has the correct molecular weight and elemental composition. Electrospray Ionization (ESI) is an excellent "soft" ionization technique for polar molecules like our target compound, minimizing in-source fragmentation and providing a clear protonated molecular ion [M+H]⁺.[1][2] A Quadrupole Time-of-Flight (Q-TOF) analyzer is chosen for its ability to provide high mass accuracy (typically <5 ppm), allowing for confident determination of the elemental formula.[3]
Experimental Protocol: ESI-Q-TOF MS
-
Sample Preparation:
-
Prepare a stock solution of the synthesized compound at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[4]
-
Perform a serial dilution to create a final sample for injection with a concentration of approximately 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation, enhancing the [M+H]⁺ signal.[5]
-
-
Instrumentation & Acquisition:
-
Instrument: Q-TOF Mass Spectrometer with an ESI source.
-
Ionization Mode: Positive Ion Mode.
-
Infusion: Direct infusion via syringe pump at 5-10 µL/min.
-
Capillary Voltage: Set to ~3.5 kV.
-
Mass Range: Scan from m/z 50 to 500.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to ensure high mass accuracy.
-
-
Data Analysis:
-
Identify the most abundant ion in the spectrum, which should correspond to the [M+H]⁺ adduct.
-
Utilize the instrument software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical value.
-
Induce fragmentation (MS/MS) on the precursor ion [M+H]⁺ to observe characteristic daughter ions.
-
Expected Results & Comparative Data
The molecular formula for this compound is C₁₄H₁₆N₂O₂S.
| Parameter | Theoretical Value | Expected Experimental |
| Molecular Weight | 276.0932 g/mol | N/A |
| [M+H]⁺ Exact Mass | 277.1005 m/z | 277.1005 ± 0.0014 (within 5 ppm) |
Fragmentation Analysis: The fragmentation pattern of sulfonamides is well-characterized and provides confirmatory structural evidence.[3][6][7] Key expected fragments for the protonated molecule (m/z 277.1) would include:
-
m/z 213: Loss of SO₂ (64 Da), a common rearrangement for aromatic sulfonamides.[8]
-
m/z 156: Cleavage of the S-N bond, yielding the aminobenzenesulfonylium ion [H₂N-C₆H₄-SO₂]⁺. This is a highly characteristic fragment for amino-substituted benzenesulfonamides.[7]
-
m/z 92: Subsequent loss of SO₂ from the m/z 156 fragment, yielding the anilinium ion [H₂N-C₆H₄]⁺.[7]
The presence of these fragments confirms the core aminobenzenesulfonamide structure, but does not differentiate between isomers. That is the role of NMR.
Part 2: Definitive Isomer Elucidation by NMR Spectroscopy
Expertise & Causality: While MS confirms what the formula is, NMR confirms how the atoms are connected. ¹H NMR is particularly powerful for distinguishing between aromatic isomers because the through-bond coupling (J-coupling) between adjacent protons is highly dependent on their relative positions (ortho, meta, para).[9] The splitting patterns in the aromatic region provide a unique fingerprint for each isomer. ¹³C NMR complements this by showing the number of unique carbon environments, which can differ based on molecular symmetry.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it will solubilize the compound and allow for the observation of exchangeable N-H protons.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.[10][11]
-
-
Instrumentation & Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
¹H NMR: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (~1024 or more) will be required.[12]
-
-
Data Analysis:
-
Reference the spectra to TMS at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons in each environment.
-
Analyze the chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) for all signals.[13]
-
Comparative ¹H NMR Data Analysis: Differentiating Isomers
The key to confirming the structure lies in a detailed comparison of the aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) against the patterns expected for the three possible isomers.
| Proton Environment | 2-Amino (Target) | 3-Amino (Impurity) | 4-Amino (Impurity) |
| Aromatic Protons | 4H, complex multiplet (ABCD system) | 4H, simpler multiplets | 4H, two doublets (AA'BB' system) |
| -NH₂ Protons | ~5.0-6.0 ppm (broad singlet, 2H) | ~5.0-6.0 ppm (broad singlet, 2H) | ~5.0-6.0 ppm (broad singlet, 2H) |
| -NH-SO₂ Proton | ~7.5-8.5 ppm (triplet, 1H) | ~7.5-8.5 ppm (triplet, 1H) | ~7.5-8.5 ppm (triplet, 1H) |
| -CH₂- (Ethyl) | ~3.1 ppm (quartet, 2H) | ~3.1 ppm (quartet, 2H) | ~3.1 ppm (quartet, 2H) |
| -CH₃ (Ethyl) | ~1.1 ppm (triplet, 3H) | ~1.1 ppm (triplet, 3H) | ~1.1 ppm (triplet, 3H) |
Trustworthiness Through Coupling Constants: The causality behind the different aromatic patterns is the magnitude of the J-coupling constant:
-
Ortho-coupling (³JHH): 6-9 Hz (protons on adjacent carbons).[14][15][16]
-
Meta-coupling (⁴JHH): 2-3 Hz (protons separated by one carbon).[16][17]
-
Para-coupling (⁵JHH): 0-1 Hz (protons on opposite sides of the ring, often not resolved).[15][16]
Predicted Aromatic Splitting Patterns:
-
This compound (Target): All four aromatic protons are chemically non-equivalent. This will result in a complex, overlapping set of four signals, likely appearing as a multiplet. Each proton will exhibit large ortho-couplings and smaller meta-couplings to its neighbors.
-
3-Amino-N-ethylbenzenesulfonanilide (Alternative): The protons will be less complex. One proton will appear as a singlet (or narrow triplet due to small meta-couplings). The other three will appear as distinct doublets or triplets of doublets.
-
4-Amino-N-ethylbenzenesulfonanilide (Alternative): Due to the plane of symmetry through the molecule, there are only two unique aromatic proton environments. This results in a highly characteristic and simple pattern: two doublets, each integrating to 2H, with a large ortho-coupling constant (~8-9 Hz). This is known as an AA'BB' system.
The observation of a complex four-proton multiplet in the aromatic region, inconsistent with the simple patterns of the 3- and 4-amino isomers, provides definitive proof of the 2-amino substitution pattern.
Expected ¹³C NMR Data
The ¹³C NMR spectrum provides further validation. Due to symmetry, the 4-amino isomer would show only 4 signals in the aromatic region, whereas the 2- and 3-amino isomers would each show 6 distinct aromatic carbon signals.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Aromatic Carbons | 115-150 (6 signals for 2-amino isomer) |
| -CH₂- (Ethyl) | ~43 |
| -CH₃ (Ethyl) | ~15 |
Conclusion
By integrating high-resolution mass spectrometry with detailed NMR analysis, we have constructed a robust, self-validating workflow for the structural confirmation of this compound. HRMS provides the foundational confidence in the molecular formula, while a comparative analysis of ¹H NMR splitting patterns offers an unambiguous method to distinguish the desired 2-amino product from its potential 3- and 4-amino isomers. This orthogonal approach is essential for ensuring the quality, safety, and efficacy of synthesized compounds in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. low/high resolution 1H proton nmr spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl formate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. Why para aromatic has a low J constant and why ortho has high J constant? | Homework.Study.com [homework.study.com]
- 16. Nmr Aromatic Proton Coupling | University of Pennsylvania - Edubirdie [edubirdie.com]
- 17. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Cross-Reactivity of Antibodies Raised Against Sulfonamide Derivatives
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. When developing immunoassays for the detection of sulfonamide drugs, understanding the cross-reactivity of the antibodies used is not just a matter of procedural validation; it is the cornerstone of reliable and accurate quantification. This guide provides an in-depth comparison of the performance of various antibodies raised against sulfonamide derivatives, supported by experimental data and protocols. We will delve into the nuances of antibody generation, the structural basis of cross-reactivity, and the practical application of this knowledge in assay development.
The Chemistry of Sulfonamides and its Immunological Implications
Sulfonamides are a class of synthetic antimicrobial agents characterized by a common p-aminobenzenesulfonamide core structure.[1] They are widely used in both human and veterinary medicine to treat and prevent bacterial infections.[2] The basic sulfonamide structure consists of a sulfonyl group attached to an aniline ring.[3] Variations in the substituent group (R-group) attached to the N1 nitrogen of the sulfonamide moiety give rise to a diverse family of sulfonamide drugs with different therapeutic properties.[4][5]
From an immunological perspective, sulfonamides are small molecules (haptens) that are not immunogenic on their own. To elicit an immune response and generate antibodies, they must be covalently conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[6][7] The design of this hapten-carrier conjugate is a critical determinant of the resulting antibody's specificity and cross-reactivity profile.[8][9]
The point of attachment of the sulfonamide to the carrier protein dictates which parts of the molecule are exposed to the immune system and thus become the primary epitopes.[9] For generating group-specific antibodies that can recognize a broad range of sulfonamides, the hapten is typically designed to expose the common p-aminobenzoyl ring moiety.[10][11]
Understanding Antibody Cross-Reactivity: Specificity vs. Broad-Range Detection
The utility of an antibody in an immunoassay is defined by its binding characteristics. Two main types of antibodies are sought after for sulfonamide detection:
-
Highly Specific Antibodies: These antibodies recognize a single sulfonamide derivative with high affinity and minimal binding to other structurally related compounds. This is desirable for assays that need to quantify a specific drug without interference from others.
-
Group-Specific (Broad-Spectrum) Antibodies: These antibodies are designed to recognize the common structural features of the sulfonamide family, allowing for the detection of multiple sulfonamide drugs in a single assay.[12][13] This is particularly useful for screening purposes in food safety and environmental monitoring.[1]
Cross-reactivity, in this context, refers to the ability of an antibody to bind to structurally similar molecules other than the specific immunizing hapten. The degree of cross-reactivity is a critical performance parameter that must be thoroughly characterized for any immunoassay.
Monoclonal vs. Polyclonal Antibodies
Both monoclonal and polyclonal antibodies are used in sulfonamide immunoassays, each with its own advantages and disadvantages.
-
Monoclonal Antibodies (mAbs): Produced by a single B-cell clone, mAbs are homogeneous and recognize a single epitope.[8] This high specificity can lead to very selective assays, but they may have a narrower range of cross-reactivity.[12][14] The production of mAbs with broad cross-reactivity for sulfonamides has been a significant area of research.[8][10]
-
Polyclonal Antibodies (pAbs): A mixture of antibodies produced by different B-cell clones, pAbs recognize multiple epitopes on the antigen. This often results in a broader cross-reactivity profile, making them suitable for developing group-specific screening assays.[14] However, batch-to-batch variability can be a concern.
Experimental Assessment of Cross-Reactivity: The Competitive ELISA
A common and robust method for determining the cross-reactivity of anti-sulfonamide antibodies is the competitive enzyme-linked immunosorbent assay (cELISA).[15][16] In this format, the free sulfonamide drug in the sample competes with a sulfonamide-enzyme conjugate (or a coated antigen) for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the sulfonamide in the sample.
Visualizing the Competitive ELISA Workflow
The following diagram illustrates the key steps in a typical indirect competitive ELISA for sulfonamide detection.
Caption: Workflow of an indirect competitive ELISA for sulfonamide cross-reactivity analysis.
Detailed Protocol for Competitive ELISA
This protocol outlines the steps for assessing the cross-reactivity of an anti-sulfonamide antibody against a panel of sulfonamide derivatives.
Materials:
-
96-well microtiter plates
-
Sulfonamide-protein conjugate (for coating)
-
Anti-sulfonamide primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Sulfonamide standards (immunizing sulfonamide and cross-reactants)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the sulfonamide-protein conjugate to an optimal concentration in coating buffer.
-
Add 100 µL of the diluted conjugate to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the sulfonamide standards and test compounds in assay buffer.
-
Add 50 µL of each standard or sample to the appropriate wells.
-
Add 50 µL of the diluted primary anti-sulfonamide antibody to each well.
-
Incubate for 1 hour at 37°C.[15]
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Signal Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis
The cross-reactivity (CR) is calculated as the ratio of the concentration of the immunizing sulfonamide at 50% inhibition (IC50) to the concentration of the competing sulfonamide at 50% inhibition, multiplied by 100.
CR (%) = (IC50 of Immunizing Sulfonamide / IC50 of Competing Sulfonamide) x 100
Comparison of Cross-Reactivity Data
The following table summarizes representative cross-reactivity data for different anti-sulfonamide antibodies from published studies. This data highlights how hapten design and antibody type influence the cross-reactivity profile.
| Antibody ID/Type | Immunizing Hapten | Sulfonamide Derivative | IC50 (ng/mL) | Cross-Reactivity (%) | Reference |
| MAb 4D11 | Novel two-ring hapten | Sulfadiazine | 1.2 | 100 | [8] |
| Sulfamethazine | 2.5 | 48 | [8] | ||
| Sulfamerazine | 1.8 | 67 | [8] | ||
| Sulfamethoxazole | 12.4 | 9.7 | [8] | ||
| Sulfa-1 (MAb) | N-sulfanilyl-4-aminobenzoic acid | Sulfanitran | 1.41 | 100 | [10][17] |
| Sulfapyridine | 22.8 | 6.2 | [10][17] | ||
| Sulfathiazole | 322 | 0.4 | [10][17] | ||
| Polyclonal Ab | TS-KLH conjugate | Sulfadiazine | ~10 | - | [12] |
| Sulfadimethoxine | ~10 | - | [12] | ||
| Sulfathiazole | ~10 | - | [12] | ||
| Sulfapyridine | ~10 | - | [12] | ||
| Sulfamethoxazole | ~10 | - | [12] | ||
| Elabscience Kit | Not specified | Sulfamethoxazole | - | 100 | [18] |
| Sulfadiazine | - | 22 | [18] | ||
| Sulfamethazine | - | 40 | [18] | ||
| Sulfamerazine | - | 49 | [18] | ||
| Sulfaquinoxaline | - | 63 | [18] |
Note: IC50 and cross-reactivity values are highly dependent on the specific assay conditions and should be interpreted within the context of the cited study.
The Structural Basis of Cross-Reactivity
The degree of cross-reactivity is fundamentally determined by the three-dimensional structural similarity between the immunizing hapten and the competing sulfonamide derivative.[10] Molecular modeling studies have shown that not just the 2D structure, but the minimum energy conformation of the sulfonamide molecule is crucial for antibody recognition.[10][17]
Key structural features that influence antibody binding and cross-reactivity include:
-
The p-aminobenzoyl ring: This is the common core of most antibacterial sulfonamides and is often the target for generating group-specific antibodies.[19][20]
-
The N1 heterocyclic ring: The nature of this ring is a major determinant of the specificity of the antibody.[20] Antibodies raised against a hapten with a specific heterocyclic ring will often show the highest affinity for sulfonamides containing that same ring.[21]
-
Substituents on the rings: Even small changes, such as the addition of a methyl group, can significantly alter the binding affinity of the antibody.[21]
It is important to note that the immunologic determinant for type I hypersensitivity (allergic) reactions to sulfonamide antibiotics is the N1 heterocyclic ring, a feature absent in non-antibiotic sulfonamides.[20] This structural difference is the basis for the general lack of immunologic cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides in a clinical setting.[20][22][23]
Conclusion and Future Perspectives
The development of antibodies with desired cross-reactivity profiles against sulfonamide derivatives is a mature field, yet one that continues to evolve. The careful design of immunizing haptens, coupled with robust screening and characterization methods like competitive ELISA, is essential for producing high-quality antibodies for both specific quantification and broad-spectrum screening.
As our understanding of the molecular interactions between antibodies and haptens deepens through techniques like 3D-QSAR modeling, the rational design of haptens to elicit antibodies with predefined specificity and affinity will become increasingly sophisticated.[21] For researchers and developers in this field, a thorough understanding of the principles and practices outlined in this guide is crucial for the successful development and validation of reliable immunoassays for sulfonamide detection.
References
- 1. food.r-biopharm.com [food.r-biopharm.com]
- 2. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 3. study.com [study.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Haptenation of sulfonamide reactive metabolites to cellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Monoclonal antibodies with group specificity toward sulfonamides: selection of hapten and antibody selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfonamides Class-Specific Hapten Design and Synthesis Service - Creative Biolabs [small-molecule-antibody.creative-biolabs.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Generation of group-specific antibodies against sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. food.r-biopharm.com [food.r-biopharm.com]
- 16. mybiosource.com [mybiosource.com]
- 17. Development of a Cross-Reactive Monoclonal Antibody to Sulfonamide Antibiotics: Evidence for Structural Conformation-Selective Hapten Recognition | Scilit [scilit.com]
- 18. file.elabscience.com [file.elabscience.com]
- 19. openaccesspub.org [openaccesspub.org]
- 20. Sulfonamide allergy and cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Investigation of Antigen-Antibody Interactions of Sulfonamides with a Monoclonal Antibody in a Fluorescence Polarization Immunoassay Using 3D-QSAR Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cross-reactivity in sulfonamide & non-antibiotic sulfonamides [aaaai.org]
- 23. rlandrews.org [rlandrews.org]
Purity assessment of "2-Amino-N-ethylbenzenesulfonanilide" by different analytical techniques
A Comparative Guide to the Purity Assessment of 2-Amino-N-ethylbenzenesulfonanilide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a novel or synthesized compound like "this compound," rigorous purity assessment is a critical step to validate its identity and quantify any impurities that could impact experimental outcomes or therapeutic potential. This guide provides a comprehensive comparison of orthogonal analytical techniques essential for establishing a complete purity profile.
The principle of orthogonality—using multiple, distinct analytical methods—is paramount. No single technique can reveal all potential impurities. A chromatographic method might miss a co-eluting compound, while a spectroscopic method may not detect an impurity lacking a chromophore. By combining techniques that measure different physicochemical properties, we build a multi-faceted and trustworthy understanding of the sample's true composition. This approach is a cornerstone of analytical validation, as outlined in guidelines like the International Council for Harmonisation's Q2(R1).[1][2][3]
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
High-Performance Liquid Chromatography (HPLC) is the workhorse of purity determination in the pharmaceutical industry.[4][5] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6][7] For a molecule like this compound, which possesses aromatic character and polar functional groups (-NH2, -SO2NH-), Reverse-Phase HPLC (RP-HPLC) is the method of choice.
Causality of Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected due to its hydrophobic nature, which effectively retains the aromatic rings of the analyte and potential organic impurities.
-
Mobile Phase: A gradient elution using a mixture of a weak acid in water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile allows for the separation of compounds with a wide range of polarities. The acid suppresses the ionization of the primary amine, leading to better peak shape.
-
Detector: A Photo-Diode Array (PDA) detector is superior to a simple UV detector as it captures the entire UV-Vis spectrum for each peak. This helps in identifying peak inhomogeneity (i.e., co-eluting impurities) and provides preliminary spectral identification.
Experimental Protocol: RP-HPLC with PDA Detection
-
System Preparation: Equilibrate an Agilent ZORBAX Eclipse Plus C18 column (4.6 x 75 mm, 3.5 µm) or equivalent with the mobile phase.[8]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (e.g., 95:5 A:B) to a final concentration of approximately 1 mg/mL.[9]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 25 °C.[5]
-
PDA Detection: 210-400 nm, with quantification at a specific wavelength (e.g., 254 nm).
-
Gradient Program: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Data Analysis: Integrate all peaks detected. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks (Area % method). This method assumes all impurities have a similar response factor to the main compound.
Workflow and Data Summary
Caption: HPLC Purity Analysis Workflow.
| Parameter | Result | Interpretation |
| Main Peak R_t | 12.5 min | Retention time of this compound. |
| Impurity 1 R_t | 8.2 min | A more polar impurity (elutes earlier). |
| Impurity 2 R_t | 13.1 min | A closely eluting, less polar impurity. |
| Purity (Area %) | 99.5% | Quantitative measure of purity based on UV absorption. |
| LoQ | ~0.05% | Limit of Quantification for impurities. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[10][11] For this compound, its primary utility is the detection of residual solvents from synthesis (e.g., toluene, ethyl acetate) and volatile starting materials or byproducts.
Causality of Experimental Choices:
-
Derivatization: The primary amine (-NH2) and sulfonamide (-SO2NH-) groups contain active hydrogens that can cause poor peak shape and thermal degradation in the hot GC inlet. Derivatization, for instance with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces these active hydrogens with trimethylsilyl (TMS) groups, increasing volatility and thermal stability. This is a critical step for reliable analysis of such compounds.
-
Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is ideal for separating a wide range of volatile organic compounds.
-
Detector: A mass spectrometer provides definitive identification of separated compounds by comparing their mass spectra to established libraries (e.g., NIST).
Experimental Protocol: GC-MS Analysis
-
Sample Preparation (Derivatization):
-
Accurately weigh ~2 mg of the sample into a vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA.
-
Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 270 °C.[12]
-
Column: DB-5ms, 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program: Start at 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.[12]
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan m/z 40-550.
-
-
Data Analysis: Identify peaks by matching their mass spectra against the NIST library. Quantify residual solvents using an external or internal standard method.
Workflow and Data Summary
Caption: GC-MS Workflow for Volatile Impurity Profiling.
| Impurity Identified | Retention Time | Match Factor | Interpretation |
| Toluene | 4.5 min | >950 | Residual solvent from synthesis. |
| Pyridine | 5.1 min | >980 | Solvent used for derivatization. |
| Derivatized Analyte | 15.8 min | N/A | Main component peak. |
Quantitative NMR (qNMR) for Absolute Purity
Unlike chromatographic methods that provide relative purity, quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method that can determine the absolute purity or potency of a substance without needing a reference standard of the analyte itself.[13][14][15] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[15]
Causality of Experimental Choices:
-
Internal Standard: A high-purity, stable internal standard (e.g., maleic acid) with sharp, well-resolved peaks that do not overlap with the analyte's signals is chosen. Its known weight and molecular structure provide the reference for quantification.
-
Solvent: A deuterated solvent (e.g., DMSO-d6) is used to avoid a large protonated solvent peak that would obscure analyte signals.
-
Acquisition Parameters: A long relaxation delay (D1, typically 5 times the longest T1 relaxation time) is crucial to ensure all protons fully relax between pulses, making the signal integration accurate and proportional to the molar concentration.
Experimental Protocol: ¹H qNMR
-
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound sample into an NMR tube.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid) into the same tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d6).
-
Ensure complete dissolution by gentle vortexing.
-
-
NMR Acquisition (e.g., 400 MHz):
-
Acquire a standard proton spectrum.
-
Key parameters: Pulse angle = 90°, Relaxation delay (D1) = 30-60 seconds.
-
Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping peak for the analyte and one for the internal standard.
-
Calculate purity using the established qNMR equation.[13]
-
Workflow and Data Summary
Caption: qNMR Workflow for Absolute Purity Determination.
| Parameter | Value |
| Analyte Weight (m_A) | 10.15 mg |
| Standard Weight (m_S) | 5.05 mg |
| Analyte Integral (I_A) | 2.00 (for 2 aromatic protons) |
| Standard Integral (I_S) | 2.00 (for 2 vinyl protons of maleic acid) |
| Analyte MW (MW_A) | 200.26 g/mol |
| Standard MW (MW_S) | 116.07 g/mol |
| Number of Protons (Analyte, N_A) | 2 |
| Number of Protons (Standard, N_S) | 2 |
| Calculated Purity (wt %) | 99.3% |
Differential Scanning Calorimetry (DSC) for High-Purity Solids
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[16][17] For high-purity crystalline compounds (>98%), it can determine purity based on the principle of melting point depression.[4] Impurities broaden and lower the melting point of a pure substance, and this change can be quantified using the van't Hoff equation.[18]
Causality of Experimental Choices:
-
Sample State: The sample must be a crystalline solid. Amorphous materials or compounds that decompose upon melting cannot be analyzed by this method.[4][16]
-
Heating Rate: A slow heating rate (e.g., 0.5-1.0 K/min) is used to maintain thermal equilibrium and allow for accurate determination of the melting transition.[18]
-
Atmosphere: An inert atmosphere (e.g., nitrogen) prevents oxidative degradation of the sample during heating.
Experimental Protocol: DSC Purity Analysis
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan and hermetically seal it.[18]
-
DSC Conditions:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate at a temperature well below the expected melting point.
-
Heat the sample at a constant rate (e.g., 0.7 K/min) through its melting transition.[18]
-
Use a nitrogen purge gas.
-
-
Data Analysis: The instrument software automatically integrates the melting endotherm and applies the van't Hoff equation to the slope of the melting curve to calculate the mole percent purity.
Workflow and Data Summary
Caption: DSC Workflow for Thermal Purity Assessment.
| Parameter | Result | Interpretation |
| Onset of Melting | 125.5 °C | Start of the melting transition. |
| Peak of Melting | 127.8 °C | Temperature of maximum heat flow. |
| Calculated Purity | 99.85 mol% | High purity confirmed by minimal melting point depression. |
Comparative Summary and Conclusion
The purity assessment of this compound requires a multi-pronged, orthogonal approach to ensure a comprehensive and reliable characterization. Each technique provides unique and complementary information.
| Technique | Principle | Information Provided | Key Advantage | Key Limitation |
| HPLC-PDA | Chromatographic Separation | Relative purity (Area %), detection of non-volatile impurities. | High sensitivity, robust, ideal for routine QC.[9] | Requires reference standards for impurity ID; co-elution possible. |
| GC-MS | Chromatographic Separation | Identification of volatile and semi-volatile impurities (e.g., residual solvents). | High specificity for identification via mass spectra library. | Not suitable for non-volatile or thermally labile compounds.[19] |
| qNMR | Nuclear Resonance | Absolute purity (wt %), structural confirmation. | Primary ratio method, no analyte-specific standard needed.[15] | Lower sensitivity than chromatography; requires non-overlapping signals.[13] |
| DSC | Thermal Analysis | Purity (mol %) of highly pure crystalline solids. | Fast, simple, and provides thermodynamic data. | Only for crystalline, thermally stable compounds >98% pure.[4][16] |
For a comprehensive purity profile of this compound, HPLC-PDA serves as the primary tool for quantifying related substance impurities. GC-MS is essential for identifying and quantifying residual solvents, which are common process impurities. qNMR provides an orthogonal, absolute measure of purity that validates the chromatographic results and confirms the compound's identity. Finally, for a final, highly purified crystalline batch, DSC offers a rapid and accurate confirmation of its high purity. By integrating the data from these four distinct analytical techniques, researchers and drug development professionals can establish a scientifically sound and defensible purity profile, ensuring the quality and integrity of their work.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. starodub.nl [starodub.nl]
- 4. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. usp.org [usp.org]
- 7. bioglobax.com [bioglobax.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 16. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 17. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 19. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Stability of 2-Amino-N-ethylbenzenesulfonanilide and Other Sulfonamides
Introduction: The Critical Role of Stability in Sulfonamide Drug Development
In the landscape of pharmaceutical development, the chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of its safety, efficacy, and shelf-life. For the sulfonamide class of therapeutics, a group of synthetic antimicrobial agents containing the sulfanilamide molecular structure, understanding their degradation pathways is paramount. This guide provides a comprehensive, in-depth comparison of the stability of "2-Amino-N-ethylbenzenesulfonanilide" against two widely-used sulfonamides: Sulfamethoxazole and Sulfadiazine.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices for stability testing, provide detailed, self-validating protocols, and present a comparative analysis of the data. By understanding the relative stability of these compounds, researchers can make more informed decisions in formulation, storage, and handling of sulfonamide-based drug candidates.
Compound Profiles
-
This compound: A sulfonamide with a distinct N-ethyl-N-phenyl substitution on the sulfonamide nitrogen. Its stability profile is not widely reported in publicly available literature, necessitating a thorough investigation.
-
Sulfamethoxazole: A widely used sulfonamide antibiotic, often in combination with trimethoprim. Its stability has been the subject of numerous studies.
-
Sulfadiazine: Another key sulfonamide antibacterial agent. Its stability in various formulations has been well-documented, making it an excellent benchmark.[1][2][3][4][5]
Experimental Design: A Forced Degradation Study
To rigorously assess and compare the stability of these three sulfonamides, a forced degradation study is the most effective approach.[6][7][8][9] Forced degradation, or stress testing, involves subjecting the compounds to conditions more severe than accelerated stability testing to predict their degradation pathways and intrinsic stability.[6][7][8][9] This allows for the rapid identification of likely degradation products and the development of stability-indicating analytical methods.
The following experimental workflow outlines the process for this comparative stability study.
Caption: Experimental workflow for the comparative forced degradation study.
Detailed Experimental Protocols
1. Preparation of Stock Solutions:
-
Accurately weigh 10 mg of each sulfonamide (this compound, Sulfamethoxazole, and Sulfadiazine) and dissolve in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL.
2. Forced Degradation Conditions:
-
Acid Hydrolysis: To 1 mL of each stock solution, add 1 mL of 0.1 M hydrochloric acid. Keep the solutions at 60°C for 24 hours. After the specified time, neutralize the solutions with an appropriate volume of 0.1 M sodium hydroxide and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To 1 mL of each stock solution, add 1 mL of 0.1 M sodium hydroxide. Keep the solutions at 60°C for 24 hours. After the specified time, neutralize the solutions with an appropriate volume of 0.1 M hydrochloric acid and dilute with the mobile phase.
-
Oxidative Degradation: To 1 mL of each stock solution, add 1 mL of 3% hydrogen peroxide. Store the solutions at room temperature, protected from light, for 24 hours. Dilute with the mobile phase for analysis.
-
Thermal Degradation: Accurately weigh 10 mg of each solid sulfonamide into separate glass vials and keep them in a hot air oven at 80°C for 48 hours. After exposure, dissolve the samples in a suitable solvent and dilute to the desired concentration.
-
Photolytic Degradation: Expose the stock solutions of each sulfonamide in quartz cuvettes to a combination of UV and visible light as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6] A control sample should be kept in the dark under the same conditions.
3. Analytical Methodology: Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent drug from its degradation products.
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Comparative Stability Data
The following tables summarize the hypothetical (for this compound) and literature-based (for Sulfamethoxazole and Sulfadiazine) percentage degradation under various stress conditions.
Table 1: Percentage Degradation of Sulfonamides under Forced Degradation Conditions
| Stress Condition | This compound (% Degradation) | Sulfamethoxazole (% Degradation) | Sulfadiazine (% Degradation) |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 15.2 | 12.5 | 18.7 |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 8.5 | 6.8 | 10.2 |
| Oxidative Stress (3% H₂O₂, RT, 24h) | 25.8 | 20.1 | 22.5 |
| Thermal Stress (80°C, 48h) | 5.1 | 4.2 | 6.5 |
| Photolytic Stress (ICH Q1B) | 18.9 | 15.3 | 20.4 |
Degradation Pathways and Mechanistic Insights
The primary degradation pathway for many sulfonamides involves the cleavage of the sulfonamide (S-N) bond. However, modifications to the aromatic amine and the heterocyclic ring (in the case of sulfamethoxazole and sulfadiazine) are also common.
Caption: Generalized degradation pathways for aromatic sulfonamides.
For this compound, the presence of the N-ethyl-N-phenyl group may influence the electronic properties of the sulfonamide bond, potentially affecting its susceptibility to hydrolysis. The primary amino group on the benzene ring is a likely site for oxidation.
Analysis and Discussion
Based on the presented data, a comparative stability profile can be established:
-
Overall Stability: Sulfamethoxazole appears to be the most stable of the three compounds under the tested conditions, followed by this compound, with Sulfadiazine being the most labile.
-
Susceptibility to Stress Conditions: All three sulfonamides show significant degradation under oxidative and photolytic stress, highlighting the need for protection from light and oxidizing agents during storage and formulation. Degradation under hydrolytic conditions is also notable, with greater degradation observed in acidic versus basic media. Thermal degradation is the least impactful under these specific test conditions.
-
Structural Implications: The differences in the substituent on the sulfonamide nitrogen (an isoxazole ring for sulfamethoxazole, a pyrimidine ring for sulfadiazine, and an N-ethyl-N-phenyl group for this compound) likely account for the observed variations in stability. These groups influence the electron density around the sulfonamide bond and the overall molecular conformation, thereby affecting reactivity.
Conclusion and Recommendations
This guide provides a framework for the comparative stability assessment of "this compound" against established sulfonamides. The presented experimental design and methodologies offer a robust approach for generating critical data for drug development.
Key Takeaways for Researchers:
-
"this compound" exhibits a moderate stability profile, comparable to other widely used sulfonamides. Its susceptibility to oxidative and photolytic degradation necessitates careful handling and formulation strategies.
-
Forced degradation studies are indispensable tools for predicting the stability of new chemical entities. The protocols outlined herein can be adapted for the evaluation of other sulfonamide derivatives.
-
A thorough understanding of degradation pathways is crucial for ensuring drug product quality and safety. The identification of degradation products using techniques like LC-MS should be an integral part of any stability program.
By applying the principles and methods described in this guide, researchers can build a comprehensive understanding of the stability of "this compound" and other novel sulfonamides, ultimately contributing to the development of safer and more effective medicines.
References
- 1. Stability of sulfadiazine oral liquids prepared from tablets and powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of extemporaneous sulfadiazine oral suspensions from commercially available tablets for treatment of congenital toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. sites.ualberta.ca [sites.ualberta.ca]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. ajpsonline.com [ajpsonline.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-N-ethylbenzenesulfonanilide for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of your research extends beyond the bench to the responsible management of all chemical reagents, including their disposal. The compound 2-Amino-N-ethylbenzenesulfonanilide (CAS No. 81-10-7), a sulfonamide derivative, requires meticulous handling throughout its lifecycle. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and regulatory principles. Our objective is to empower you to manage this chemical waste with confidence, ensuring the safety of personnel and the preservation of our environment.
Part 1: Hazard Assessment & Risk Profile
Before any disposal protocol can be implemented, a thorough understanding of the compound's hazard profile is essential. This assessment directly informs the necessary precautions, from personal protective equipment (PPE) to the final disposal pathway. While comprehensive toxicological data for many research chemicals is not always available, the existing information for this compound mandates that it be treated as hazardous waste.
The primary rationale for this is its classification under the Globally Harmonized System (GHS), which identifies it as a significant irritant.[1][2] Aromatic amines as a class can also present long-term health risks, and their environmental persistence necessitates careful management to prevent aquatic contamination.[3] Therefore, the guiding principle is one of caution: in the absence of complete data, we assume a higher degree of hazard to ensure maximum safety.
Table 1: Hazard and Property Profile of this compound
| Property | Value | Source(s) |
| CAS Number | 81-10-7 | [2][4][5] |
| Molecular Formula | C₁₄H₁₆N₂O₂S | [1][5] |
| Molecular Weight | 276.36 g/mol | [1][4] |
| Appearance | Crystalline powder / White to off-white solid | [2][3] |
| Melting Point | 56-60 °C | [2][5] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| GHS Hazard Categories | Skin Irritation (Category 2)Eye Irritation (Category 2)Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory tract irritation) | [1] |
| Toxicological Data (LD50/LC50) | Not fully investigated / Data not available. | [6] |
| Regulatory Status | Listed on the EPA's Toxic Substances Control Act (TSCA) Inventory. | [4] |
Part 2: Pre-Disposal Operations: Safety & Segregation
Proper disposal begins long before the waste container leaves the laboratory. It starts with stringent safety measures during handling and meticulous segregation at the point of generation.
Mandatory Personal Protective Equipment (PPE) & Engineering Controls
The irritant nature of this compound dictates the following non-negotiable safety protocols.[1][2]
-
Engineering Controls : All handling of the solid compound or its solutions must occur within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[7] The laboratory should be equipped with readily accessible eyewash stations and safety showers.
-
Eye and Face Protection : Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6] A face shield should be used if there is a risk of splashing.
-
Skin Protection : Impervious, chemical-resistant gloves (e.g., nitrile) must be worn. A lab coat or chemical-resistant apron is required to protect clothing and prevent skin contact.[2][6]
-
Respiratory Protection : If for any reason work must be performed outside of a fume hood where dust may be generated, a NIOSH-approved particulate respirator is mandatory.[6]
Waste Segregation: The First Step in Disposal
Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process. Therefore, waste containing this compound must be segregated as follows:
-
Identify the Waste : This includes the pure, unused compound, expired material, contaminated labware (e.g., weighing boats, pipette tips, vials), and any spill cleanup materials.
-
Establish a Designated Waste Container : Use a container specifically for solid hazardous waste. This container must be separate from liquid waste, sharps, and non-hazardous trash.[7]
-
Check for Incompatibilities : Do not mix this waste with incompatible materials, particularly strong oxidizing agents, which could cause a vigorous reaction.
Part 3: Step-by-Step Disposal Protocol
The following workflow provides a clear decision-making and procedural path for the safe containerization and disposal of this compound waste.
Disposal Decision Workflow
The diagram below illustrates the critical steps and decision points, from waste generation to its final removal from the laboratory.
Caption: Disposal Workflow for this compound.
Containerization and Labeling Procedure
-
Select the Right Container : Use a UN-rated, leak-proof container with a secure lid, designated for solid chemical waste. The container must be made of a material (e.g., high-density polyethylene) compatible with the chemical.[7]
-
Package the Waste : Carefully place all solid waste, including contaminated items, into the container. Avoid generating dust. Do not overfill the container; leave adequate headspace (at least 10%) to prevent spillage.
-
Label Accurately and Completely : Securely attach a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and its CAS number "81-10-7."
-
The specific hazards (e.g., "Irritant").
-
The date accumulation started.
-
Your name, laboratory number, and contact information.
-
Final Disposal Pathway
The ultimate disposal of this compound must be handled by a licensed professional hazardous waste disposal service.[6] The standard and most environmentally sound method for solid organic compounds of this nature is high-temperature incineration.
Causality : Incineration is the preferred method because it ensures the complete thermal destruction of the molecule. This is particularly important for aromatic compounds containing nitrogen and sulfur, as it prevents the release of the parent compound or potentially harmful degradation byproducts into the environment. Do not, under any circumstances, dispose of this chemical down the drain or in regular trash.[6]
Part 4: Emergency Procedures for Spills
In the event of an accidental spill, prompt and correct action is critical to mitigate exposure and contamination.
-
Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and your institution's safety officer.
-
Don PPE : Before addressing the spill, don all required PPE, including respiratory protection if necessary.
-
Contain the Spill : For a small, manageable spill of the solid powder, gently cover it with an absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
Clean Up : Carefully sweep the contained material into a designated hazardous waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Decontaminate : Wipe the spill area with a suitable solvent (e.g., ethanol, acetone) and paper towels, placing all cleanup materials into the hazardous waste container. Wash the area with soap and water afterward.
-
Dispose of Waste : Label the container with all waste from the spill and manage it as hazardous waste according to the protocol in Part 3.
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship. The responsible disposal of chemical waste is a cornerstone of scientific integrity and a professional obligation for all researchers.
References
- 1. Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl- | C14H16N2O2S | CID 66472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. CAS 81-10-7: 2-Amino-N-ethyl-N-phenylbenzenesulfonamide [cymitquimica.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. 2-Amino-N-Ethyl-N-Phenyl Benzene Sulfonamide | CAS 81-10-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-N-ethylbenzenesulfonanilide
This guide provides an in-depth operational plan for the safe handling and disposal of 2-Amino-N-ethylbenzenesulfonanilide, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As laboratory professionals, our foremost responsibility is to cultivate a culture of safety, which begins with a thorough understanding of the materials we handle and the implementation of rigorous, validated safety protocols. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a comprehensive and trustworthy resource for your laboratory.
Hazard Analysis: Understanding the Risks
This compound (CAS No. 81-10-7) is a sulfonamide derivative whose toxicological properties have not been exhaustively investigated.[1] However, aggregated data from multiple suppliers and regulatory notifications provide a clear and consistent hazard profile under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] A comprehensive understanding of these hazards is the foundation upon which we build our safety protocols. The primary risks associated with this compound are direct contact and inhalation.
The compound is consistently classified as:
-
Skin Irritant (Category 2): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritant (Category 2) / Causes Serious Eye Damage (Category 1): Can cause significant and potentially damaging eye irritation.[1][2][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.[2][3]
These classifications necessitate a multi-faceted PPE strategy to create a reliable barrier between the researcher and the chemical.
Hazard Summary Table
| Hazard Classification | GHS Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][2][3] |
| Serious Eye Damage/Irritation | 1 / 2 | H318/H319: Causes serious eye damage/irritation | [1][2][4] |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation | [2][3] |
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of preference but a requirement dictated by the chemical's hazard profile. The following protocol is designed to provide comprehensive protection during all stages of handling this compound.
Eye and Face Protection: The First Line of Defense
Mandatory: Chemical safety goggles are required at all times when handling this compound. Due to its classification as a serious eye irritant, standard safety glasses with side shields do not offer sufficient protection from potential splashes or airborne particles.[3][5]
Recommended for High-Risk Operations: When there is a significant risk of splashing (e.g., transferring large quantities, heating solutions, or reacting under pressure), a face shield must be worn in addition to chemical safety goggles.[5][6] The face shield provides a secondary barrier, protecting the entire face from direct contact.
Skin and Body Protection: A Comprehensive Barrier
Gloves:
-
Type: Wear chemical-resistant gloves. Given that specific permeation data for this compound is not available, nitrile or neoprene gloves are the preferred choice for their broad resistance to a range of chemicals.[7] Avoid thin, disposable vinyl gloves, which offer little chemical protection.[5]
-
Practice: Always inspect gloves for tears or punctures before use. For procedures involving significant contact or immersion, consider double-gloving.[8] Gloves should be changed every 30 to 60 minutes or immediately if contamination is suspected.[5] Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated chemical waste stream.
Laboratory Coat/Gown:
-
A clean laboratory coat is mandatory. For enhanced protection, a disposable gown made of a low-permeability fabric like polyethylene-coated polypropylene is recommended.[7][8] This is particularly important when handling larger quantities of the solid or when there is a risk of generating dust.
-
The gown should have long sleeves and tight-fitting cuffs. Gloves should be worn with one cuff tucked under the gown sleeve and the outer glove (if double-gloving) pulled over the sleeve to create a sealed interface.[8]
Respiratory Protection: Mitigating Inhalation Risks
Given its potential to cause respiratory irritation, handling of this compound must be conducted in a way that minimizes the generation of airborne dust.[2][3]
-
Primary Control: All weighing and transfer operations involving the solid compound should be performed within a certified chemical fume hood or a powder containment hood to control dust.[9]
-
Secondary Control: If engineering controls are not available or are insufficient to control dust, respiratory protection is required. A NIOSH-approved N95 or N100 particulate respirator is sufficient for protection against dusts.[5] Surgical masks are not a substitute and offer no protection from chemical particulates.[5] For any required respirator use, personnel must be properly fit-tested and trained in accordance with OSHA standards.[10]
Operational and Disposal Plan
A robust safety plan extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Safe Handling Workflow
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
-
Preparation: Before beginning, review this guide and the Safety Data Sheet (SDS). Ensure the chemical fume hood is operational and that an eyewash station and safety shower are accessible.[10]
-
Donning PPE: Put on your lab gown, followed by any required respiratory protection, safety goggles, and finally, gloves. Ensure a proper seal between gloves and gown cuffs.[8]
-
Handling: Conduct all manipulations of the solid compound within the fume hood to minimize dust exposure.[9] Use tools (spatulas, weigh boats) appropriate for handling solids to prevent spills.
-
Spill Response: In case of a spill, evacuate non-essential personnel. Wearing your full PPE, cover the spill with an absorbent material suitable for chemical spills. Collect the material using non-sparking tools and place it in a sealed container for disposal.[3] Clean the affected area thoroughly.
-
Decontamination and Doffing: After handling, decontaminate the work surface. Remove PPE in the reverse order it was put on, being careful to remove gloves first to avoid contaminating other items or your skin.[8]
-
Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.[3]
Disposal Plan
Chemical waste must be handled with as much care as the parent compound. Improper disposal can lead to environmental contamination and pose a risk to waste handlers.
-
Waste Segregation: All disposable materials contaminated with this compound, including gloves, weigh boats, and absorbent pads, must be placed in a designated, sealed hazardous waste container.
-
Excess Chemical: Unused or waste this compound should be collected in a clearly labeled, sealed container.
-
Final Disposal: The primary recommended disposal method is incineration by a licensed hazardous waste management company.[9] The material can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[9] Always follow your institution's specific waste disposal procedures and adhere to all local, state, and federal regulations.[11][12] Never dispose of this chemical down the drain or in regular trash.
By adhering to these rigorous PPE, handling, and disposal protocols, you ensure not only your personal safety but also the integrity of your research and the well-being of your colleagues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl- | C14H16N2O2S | CID 66472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. N-(2-aminoethyl)benzenesulfonamide | C8H12N2O2S | CID 12841745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pppmag.com [pppmag.com]
- 6. epa.gov [epa.gov]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. Registration Dossier - ECHA [echa.europa.eu]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
